molecular formula C3HCl2F5 B156229 3,3-Dichloro-1,1,1,2,2-pentafluoropropane CAS No. 127564-92-5

3,3-Dichloro-1,1,1,2,2-pentafluoropropane

Cat. No.: B156229
CAS No.: 127564-92-5
M. Wt: 202.93 g/mol
InChI Key: COAUHYBSXMIJDK-UHFFFAOYSA-N
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Description

3,3-dichloro-1,1,1,2,2-pentafluoropropane is a colorless odorless liquid. Nonflammable.
Dichloropentafluoropropane is a colorless odorless liquid. Nonflammable.

Properties

IUPAC Name

3,3-dichloro-1,1,1,2,2-pentafluoropropane
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InChI

InChI=1S/C3HCl2F5/c4-1(5)2(6,7)3(8,9)10/h1H
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InChI Key

COAUHYBSXMIJDK-UHFFFAOYSA-N
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Canonical SMILES

C(C(C(F)(F)F)(F)F)(Cl)Cl
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Molecular Formula

C3HCl2F5, CF3CF2CHCl2
Record name 3,3-DICHLORO-1,1,1,2,2-PENTAFLUOROPROPANE
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DSSTOX Substance ID

DTXSID1042027
Record name 3,3-Dichloro-1,1,1,2,2-pentafluoropropane
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Molecular Weight

202.93 g/mol
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Physical Description

3,3-dichloro-1,1,1,2,2-pentafluoropropane is a colorless odorless liquid. Nonflammable., Dichloropentafluoropropane is a colorless odorless liquid. Nonflammable., Colorless odorless liquid; [CAMEO]
Record name 3,3-DICHLORO-1,1,1,2,2-PENTAFLUOROPROPANE
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Record name 3,3-Dichloro-1,1,1,2,2-pentafluoropropane
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Boiling Point

51.1 °C
Record name 3,3-DICHLORO-1,1,2,2-PENTAFLUOROPROPANE
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Density

Liquid density= 1.55 g/ml @ 25 °C
Record name 3,3-DICHLORO-1,1,2,2-PENTAFLUOROPROPANE
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Vapor Pressure

240.0 [mmHg], 240 mm Hg at 25 °C
Record name 3,3-Dichloro-1,1,1,2,2-pentafluoropropane
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CAS No.

422-56-0, 127564-92-5
Record name 3,3-DICHLORO-1,1,1,2,2-PENTAFLUOROPROPANE
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Record name 3,3-Dichloro-1,1,1,2,2-pentafluoropropane
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Record name HCFC 225ca
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Record name Propane, 3,3-dichloro-1,1,1,2,2-pentafluoro-
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Record name 1,1-dichloro-2,2,3,3,3-pentafluoropropane
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Melting Point

-94 °C
Record name 3,3-DICHLORO-1,1,2,2-PENTAFLUOROPROPANE
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Bonding of HCFC-225ca

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure and chemical bonding of 3,3-dichloro-1,1,1,2,2-pentafluoropropane, commonly known as HCFC-225ca. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of properties to explore the causal relationships between atomic arrangement, bonding characteristics, and macroscopic behavior. We will dissect the molecule's architecture, including its covalent bonding framework, three-dimensional geometry, and the profound influence of its halogen substituents on electron distribution. While precise, experimentally determined structural parameters for HCFC-225ca are not widely published, this guide synthesizes data from analogous halogenated alkanes and fundamental chemical principles to provide a robust and scientifically grounded model of its structure.

Introduction to HCFC-225ca

HCFC-225ca is a hydrochlorofluorocarbon with the chemical formula C₃HCl₂F₅.[1] Its IUPAC name is this compound.[1] Historically, it was used as a solvent and cleaning agent, often in a mixture with its isomer HCFC-225cb, as a replacement for ozone-depleting chlorofluorocarbons (CFCs) like CFC-113.[2] However, due to its own ozone depletion potential, its use has been phased out under the Montreal Protocol. Understanding its molecular structure is crucial for comprehending its chemical reactivity, physical properties, and environmental fate.

The molecule consists of a three-carbon propane backbone. The terminal carbon (C1) is perfluorinated (a trifluoromethyl group, -CF₃), the central carbon (C2) is difluorinated (-CF₂-), and the other terminal carbon (C3) is dichlorinated and bonded to the sole hydrogen atom (-CHCl₂). This asymmetric substitution pattern is key to its properties.

Molecular Architecture and Covalent Framework

The fundamental structure of HCFC-225ca is built upon a scaffold of single covalent bonds. A defining characteristic of alkanes and their derivatives is the sp³ hybridization of the carbon atoms. In HCFC-225ca, all three carbon atoms in the propane chain are sp³ hybridized, forming a sigma (σ) bond framework. This results in a tetrahedral arrangement of electron pairs around each carbon atom, dictating the overall molecular geometry.[3][4]

The connectivity of the atoms is as follows:

  • C1: Bonded to C2 and three fluorine atoms.

  • C2: Bonded to C1, C3, and two fluorine atoms.

  • C3: Bonded to C2, two chlorine atoms, and one hydrogen atom.

Sources

Synthesis of 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca), a hydrochlorofluorocarbon of significant interest in various industrial applications. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the mechanistic underpinnings, experimental protocols, and analytical characterization of three primary synthetic routes: the isomerization of dichloropentafluoropropane isomers, a multi-step synthesis from 2,2,3,3,3-pentafluoro-1-propanol, and the addition of fluorotrichloromethane to tetrafluoroethylene followed by selective hydrogenation. Each pathway is critically evaluated, highlighting the causality behind experimental choices and providing field-proven insights to ensure technical accuracy and reproducibility.

Introduction: The Significance of HCFC-225ca

This compound, designated as HCFC-225ca, is a fluorinated propane derivative with the chemical formula C₃HCl₂F₅. Historically, it has been utilized as a solvent and cleaning agent, particularly as a replacement for chlorofluorocarbons (CFCs) due to its lower ozone depletion potential (ODP).[1] However, as a hydrochlorofluorocarbon (HCFC), it is classified as a Class II ozone-depleting substance and is subject to phase-out regulations under the Montreal Protocol.[1] Despite its environmental constraints, HCFC-225ca remains a crucial intermediate in the synthesis of next-generation refrigerants and other valuable fluorinated compounds. Its unique physicochemical properties, stemming from the arrangement of chlorine and fluorine atoms, make its selective synthesis a topic of continued interest in the field of organofluorine chemistry. This guide aims to provide a detailed exposition of the established and emerging synthetic methodologies for this important molecule.

Synthetic Pathways to this compound

The synthesis of HCFC-225ca can be broadly categorized into three distinct approaches, each with its own set of advantages and challenges. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired purity, scalability, and economic considerations.

Pathway 1: Isomerization of Dichloropentafluoropropane Isomers

The isomerization of more readily available dichloropentafluoropropane isomers, such as 2,2-dichloro-1,1,1,3,3-pentafluoropropane (HCFC-225aa) and 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb), into the desired HCFC-225ca isomer is a prominent synthetic strategy. This approach is predicated on the thermodynamic favorability of HCFC-225ca under certain catalytic conditions.

The isomerization process typically involves the migration of chlorine and/or fluorine atoms along the propane backbone. This is facilitated by the use of Lewis acidic catalysts that can abstract a halide ion to form a carbocation intermediate, which can then rearrange to a more stable configuration before being quenched by the halide ion.

Metal oxides and partially fluorinated aluminum halides are the most commonly employed catalysts for this transformation. Metal oxides offer the advantage of being solid catalysts, which simplifies their separation from the reaction mixture. The choice of catalyst and reaction conditions, particularly temperature, is critical to achieving high selectivity towards HCFC-225ca while minimizing the formation of byproducts through disproportionation or halogen exchange reactions.

Isomerization_Pathway

Objective: To convert a mixture of HCFC-225aa and HCFC-225cb into HCFC-225ca via gas-phase catalytic isomerization.

Materials:

  • A mixture of HCFC-225aa and HCFC-225cb

  • Metal oxide catalyst (e.g., activated alumina, chromium oxide)

  • Inert gas (e.g., nitrogen)

  • Tubular reactor

  • Temperature controller

  • Condenser

  • Collection vessel

Procedure:

  • Pack a tubular reactor with the chosen metal oxide catalyst.

  • Heat the reactor to the desired temperature (typically in the range of 150-300°C) under a flow of inert gas.

  • Vaporize the starting mixture of HCFC-225 isomers and introduce it into the reactor along with the inert gas stream.

  • Maintain a constant flow rate and temperature to ensure optimal conversion and selectivity.

  • The product stream exiting the reactor is passed through a condenser to liquefy the components.

  • Collect the condensed liquid in a cooled vessel.

  • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the composition and yield of HCFC-225ca.

Data Summary:

ParameterValueReference
Reaction Temperature150 - 290 °C[2]
CatalystMetal Oxide[2]
PhaseGas Phase[2]
Typical Yield of HCFC-225caVaries with catalyst and conditions[2]
Pathway 2: Multi-Step Synthesis from 2,2,3,3,3-Pentafluoro-1-propanol

This pathway represents a more classical organic synthesis approach, building the target molecule through a series of well-defined reaction steps. While potentially more labor-intensive, it offers a high degree of control over the final product's purity.

The core of this strategy is the conversion of the hydroxyl group of 2,2,3,3,3-pentafluoro-1-propanol into a good leaving group, followed by nucleophilic substitution with a chloride source and subsequent chlorination of the resulting monochlorinated intermediate.

Multi_Step_Synthesis

Step 1: Synthesis of 2,2,3,3,3-Pentafluoropropyl p-Toluenesulfonate

Objective: To convert 2,2,3,3,3-pentafluoro-1-propanol to its corresponding tosylate.

Materials:

  • 2,2,3,3,3-Pentafluoro-1-propanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or triethylamine

  • Dichloromethane (DCM)

  • Aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2,2,3,3,3-pentafluoro-1-propanol in DCM in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Add pyridine or triethylamine to the solution.

  • Slowly add p-toluenesulfonyl chloride to the reaction mixture while maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding cold aqueous HCl solution.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude tosylate.

  • Purify the product by recrystallization or column chromatography.

Step 2: Synthesis of 1-Chloro-2,2,3,3,3-pentafluoropropane

Objective: To displace the tosylate group with chloride.

Materials:

  • 2,2,3,3,3-Pentafluoropropyl p-toluenesulfonate

  • Lithium chloride (LiCl)

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Water

  • Diethyl ether

Procedure:

  • Dissolve the pentafluoropropyl tosylate in DMF in a round-bottom flask.

  • Add an excess of lithium chloride to the solution.

  • Heat the reaction mixture to 80-100°C and stir for several hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

  • Carefully remove the solvent by distillation to obtain the volatile 1-chloro-2,2,3,3,3-pentafluoropropane.

Step 3: Chlorination to this compound

Objective: To chlorinate the monochlorinated intermediate to the final product.

Materials:

  • 1-Chloro-2,2,3,3,3-pentafluoropropane

  • Chlorine gas (Cl₂)

  • UV lamp

  • Gas-phase reactor or suitable photochemical reactor

Procedure:

  • Set up a gas-phase reactor equipped with a UV lamp.

  • Introduce a stream of 1-chloro-2,2,3,3,3-pentafluoropropane vapor and chlorine gas into the reactor.

  • Irradiate the reaction mixture with UV light to initiate the free-radical chlorination.

  • Control the flow rates and reaction time to optimize the conversion to the dichlorinated product.

  • The product stream is passed through a trap to remove unreacted chlorine and HCl byproduct, followed by a cold trap to collect the crude HCFC-225ca.

  • Purify the product by fractional distillation.

Pathway 3: Reaction of Fluorotrichloromethane (CCl₃F) with Tetrafluoroethylene (CF₂=CF₂) and Subsequent Hydrogenation

This industrial-scale synthesis route involves the telomerization of a C1 and a C2 building block, followed by a selective reduction step.

The first step is a Lewis acid-catalyzed addition of fluorotrichloromethane (CFC-11) across the double bond of tetrafluoroethylene. This reaction forms 1,1,1-trichloro-2,2,3,3,3-pentafluoropropane (CFC-215cb). The subsequent step is a partial and selective hydrogenation of CFC-215cb to replace one chlorine atom with a hydrogen atom, yielding HCFC-225ca. The selectivity of this hydrogenation is crucial to avoid over-reduction to other products.[3]

CCl3F_TFE_Pathway

Step 1: Synthesis of 1,1,1-Trichloro-2,2,3,3,3-pentafluoropropane (CFC-215cb)

Objective: To synthesize CFC-215cb by the addition of CCl₃F to tetrafluoroethylene.

Materials:

  • Fluorotrichloromethane (CCl₃F)

  • Tetrafluoroethylene (CF₂=CF₂)

  • Lewis acid catalyst (e.g., aluminum chloride, aluminum chlorofluoride)

  • High-pressure reactor

Procedure:

  • Charge a high-pressure reactor with the Lewis acid catalyst and CCl₃F.

  • Pressurize the reactor with tetrafluoroethylene.

  • Heat the reactor to the desired temperature (typically 50-150°C) and maintain the pressure.

  • Monitor the reaction progress by pressure drop and/or sampling and GC analysis.

  • After the reaction is complete, cool the reactor and vent any unreacted tetrafluoroethylene.

  • The crude product is recovered and purified by distillation.

Step 2: Partial Hydrogenation of CFC-215cb to HCFC-225ca

Objective: To selectively replace one chlorine atom in CFC-215cb with a hydrogen atom.

Materials:

  • 1,1,1-Trichloro-2,2,3,3,3-pentafluoropropane (CFC-215cb)

  • Hydrogen gas (H₂)

  • Supported palladium catalyst (e.g., Pd on carbon, Pd on alumina)

  • Solvent (optional, e.g., a fluorinated solvent)

  • High-pressure hydrogenation reactor

Procedure:

  • Charge a high-pressure reactor with CFC-215cb, the supported palladium catalyst, and optionally a solvent.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Heat the reactor to the reaction temperature (typically 50-150°C) with vigorous stirring.

  • Monitor the hydrogen uptake to follow the reaction progress.

  • Once the stoichiometric amount of hydrogen has been consumed, stop the reaction to prevent over-hydrogenation.

  • Cool the reactor, vent the excess hydrogen, and filter to remove the catalyst.

  • The crude product is purified by fractional distillation to isolate HCFC-225ca.

Data Summary:

ParameterValueReference
Step 1: CCl₃F + TFE
CatalystAluminum halide[3]
Step 2: Hydrogenation
CatalystPalladium on support[3]
Hydrogen PressureVaries[3]

Purification and Characterization

Regardless of the synthetic pathway chosen, the final product requires purification and rigorous characterization to ensure it meets the required specifications for its intended application.

Purification Techniques

Fractional distillation is the primary method for purifying HCFC-225ca from starting materials, byproducts, and other isomers. Due to the close boiling points of some of the isomers, a distillation column with a high number of theoretical plates may be necessary. Other techniques such as preparative gas chromatography can be employed for obtaining highly pure samples for analytical purposes.

Analytical Characterization

A combination of analytical techniques is used to confirm the identity and purity of the synthesized HCFC-225ca.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for separating HCFC-225ca from other isomers and impurities and for confirming its molecular weight. A non-polar or mid-polar capillary column is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are invaluable for structural elucidation. The ¹H NMR spectrum of HCFC-225ca will show a characteristic signal for the single proton, while the ¹⁹F NMR will display distinct signals for the CF₃ and CF₂ groups, with characteristic coupling patterns.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of HCFC-225ca will exhibit strong absorption bands corresponding to the C-F and C-Cl stretching vibrations, providing a unique fingerprint for the molecule.

Characteristic Spectroscopic Data:

TechniqueKey Features
GC-MS Retention time specific to the column and conditions; Mass spectrum shows parent ion and characteristic fragmentation pattern.
¹H NMR A singlet or multiplet in the region of 6-7 ppm.
¹⁹F NMR Two distinct multiplets corresponding to the CF₃ and CF₂ groups.
FTIR (cm⁻¹) Strong absorptions in the 1100-1350 cm⁻¹ (C-F stretch) and 650-850 cm⁻¹ (C-Cl stretch) regions.[4]

Safety, Handling, and Environmental Considerations

This compound is a volatile organic compound and should be handled in a well-ventilated fume hood.[5] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[5] As an HCFC, its release into the atmosphere should be minimized due to its ozone-depleting potential. All synthetic procedures should be designed to minimize waste and environmental impact, adhering to the principles of green chemistry.

Conclusion

The synthesis of this compound can be achieved through several viable pathways, each with its own merits and drawbacks. The isomerization of other dichloropentafluoropropane isomers offers a direct route but can be challenging in terms of selectivity. The multi-step synthesis from 2,2,3,3,3-pentafluoro-1-propanol provides a high degree of control and purity but is more labor-intensive. The industrial-scale synthesis via the addition of fluorotrichloromethane to tetrafluoroethylene followed by selective hydrogenation is an efficient route for large-scale production. The choice of the optimal synthetic route will depend on the specific requirements of the researcher or manufacturer, including scale, purity, cost, and available resources. This guide has provided a detailed technical overview of these synthetic methodologies to aid in the informed selection and execution of the synthesis of this important fluorinated molecule.

References

Sources

The Atmospheric Fate of HCFC-225ca Isomers: A Technical Guide to Ozone Depletion Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrochlorofluorocarbons (HCFCs), once hailed as transitional replacements for the more potent ozone-depleting chlorofluorocarbons (CFCs), are now themselves subject to a global phase-out under the Montreal Protocol. This technical guide provides an in-depth examination of the ozone depletion potential (ODP) of the isomers of HCFC-225ca: 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) and 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb). We will explore the foundational principles of ODP, the experimental methodologies for its determination, and the specific chemical properties of these isomers that govern their atmospheric lifetimes and, consequently, their impact on the stratospheric ozone layer. This guide is intended to provide researchers and professionals with a comprehensive understanding of the scientific basis for the environmental regulation of these compounds.

Introduction: Ozone Depletion and the Significance of ODP

The stratospheric ozone layer is a critical shield that protects life on Earth by absorbing the majority of the sun's harmful ultraviolet (UV-B) radiation. The discovery of the Antarctic ozone hole in the 1980s brought to light the devastating impact of anthropogenic halogenated compounds, primarily CFCs, on this protective layer. The mechanism of ozone depletion is a catalytic cycle, wherein a single chlorine or bromine atom can destroy thousands of ozone molecules.

The Ozone Depletion Potential (ODP) was developed as a relative measure of a substance's ability to cause ozone degradation. It is a standardized metric that compares the ozone-destroying capacity of a chemical to that of trichlorofluoromethane (CFC-11), which is assigned an ODP of 1.0[1]. The ODP of a compound is a function of several factors, including its atmospheric lifetime, the number of chlorine and bromine atoms it contains, and the efficiency of its breakdown in the stratosphere to release these ozone-destroying halogens[1].

HCFCs, including the HCFC-225ca isomers, were developed as alternatives to CFCs because their inclusion of hydrogen atoms makes them more susceptible to degradation in the troposphere, primarily through reaction with the hydroxyl radical (OH)[2]. This shorter atmospheric lifetime generally results in a lower ODP compared to their CFC counterparts[2]. However, as they still contain chlorine, their production and consumption are being phased out globally under the Montreal Protocol[3][4][5].

The HCFC-225ca Isomers: A Comparative Overview

The commercial product known as HCFC-225 is a mixture of two isomers: HCFC-225ca and HCFC-225cb. While they share the same molecular formula (C3HCl2F5), their structural differences lead to distinct physical and chemical properties, including their atmospheric lifetimes and ODPs.

PropertyHCFC-225caHCFC-225cb
Chemical Name This compound1,3-dichloro-1,1,2,2,3-pentafluoropropane
Chemical Formula CHCl2CF2CF3CClF2CF2CHFCl
Molecular Weight 202.94 g/mol 202.94 g/mol
Boiling Point 51 °C56 °C
Atmospheric Lifetime 1.9 years[6][7]~5.8 years (calculated)
Ozone Depletion Potential (ODP) 0.0250.033

Table 1: Comparative properties of HCFC-225ca and HCFC-225cb isomers.

The difference in the placement of the hydrogen and chlorine atoms between the two isomers has a significant impact on their reactivity with the OH radical, which is the primary determinant of their tropospheric lifetime and, consequently, their ODP.

Experimental Determination of Key Parameters for ODP Calculation

The calculation of a compound's ODP is not a direct measurement but rather a value derived from several experimentally determined parameters. This section details the methodologies used to ascertain these critical values.

Isomer Separation and Quantification: Gas Chromatography (GC)

Causality Behind Experimental Choices: To accurately assess the properties of each isomer, they must first be separated and quantified from their mixture. Gas chromatography is the ideal technique for this purpose due to the difference in boiling points and polarity of the isomers[8]. The choice of the stationary phase is critical; a non-polar or mid-polarity column is generally effective for separating halogenated hydrocarbons, as the separation will be primarily driven by differences in volatility[9][10][11]. A temperature program is employed to ensure sharp peaks and efficient separation of compounds with different boiling points[1][12][13].

Experimental Protocol: GC Separation of HCFC-225ca and HCFC-225cb

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or an electron capture detector (ECD) for high sensitivity to halogenated compounds.

  • Column: A capillary column (e.g., 30 m x 0.25 mm i.d. x 0.25 µm film thickness) with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (a common mid-polarity phase).

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 100 °C.

    • Final hold: Hold at 100 °C for 2 minutes.

  • Injector: Split/splitless injector at 250 °C.

  • Detector: FID at 250 °C.

  • Sample Preparation: Dilute the HCFC-225ca/cb mixture in a suitable solvent (e.g., methanol) to a concentration of approximately 100 ppm.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Identify the peaks corresponding to HCFC-225ca and HCFC-225cb based on their retention times (HCFC-225ca, with its lower boiling point, will elute first). Quantify the relative amounts of each isomer by integrating the peak areas.

GC_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_analysis Data Analysis Sample HCFC-225ca/cb Mixture Dilution Dilution in Solvent Sample->Dilution Injector Injector Port (250°C) Dilution->Injector 1 µL Injection Column Capillary Column (Temperature Programmed) Injector->Column Detector Detector (FID) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Figure 1: Gas Chromatography workflow for isomer separation.
Atmospheric Lifetime Determination: Reaction with Hydroxyl Radicals

The primary sink for HCFCs in the troposphere is their reaction with the hydroxyl radical (OH). The rate of this reaction determines the atmospheric lifetime of the compound. This reaction rate constant is typically measured using techniques like flash photolysis or in smog chambers.

Causality Behind Experimental Choices: Flash photolysis is a powerful technique for studying fast gas-phase reactions[5][14]. A short pulse of UV light is used to generate OH radicals from a precursor molecule (e.g., photolysis of H2O2 or O3 in the presence of water). The decay of the OH radical concentration in the presence of the HCFC is then monitored over time, typically by laser-induced fluorescence (LIF)[15][16]. The choice of laser wavelength is critical to selectively photolyze the precursor and excite the OH radical for fluorescence detection without interfering with the HCFC itself[16][17].

Experimental Protocol: Flash Photolysis-Laser Induced Fluorescence

  • Reaction Cell: A temperature-controlled quartz reaction cell.

  • OH Radical Generation: A pulsed excimer laser (e.g., KrF at 248 nm or ArF at 193 nm) is used to photolyze a precursor gas (e.g., H2O2 or O3/H2O mixture) to produce OH radicals.

  • OH Radical Detection: A tunable dye laser is used to excite the OH radicals at a specific wavelength (e.g., 282 nm), and the resulting fluorescence at a longer wavelength (e.g., ~309 nm) is detected by a photomultiplier tube.

  • Gas Handling: A flow system is used to introduce known concentrations of the HCFC isomer, the OH precursor, and a buffer gas (e.g., Helium or Nitrogen) into the reaction cell.

  • Procedure: a. The reaction cell is filled with a mixture of the buffer gas, the OH precursor, and a known concentration of the HCFC isomer. b. The photolysis laser is fired to generate a pulse of OH radicals. c. The probe laser is fired at varying time delays after the photolysis pulse, and the OH fluorescence signal is recorded. d. The decay of the OH fluorescence signal over time is fitted to a pseudo-first-order rate equation to determine the rate constant for the reaction between OH and the HCFC isomer. e. The experiment is repeated at different temperatures to determine the Arrhenius parameters for the reaction.

Flash_Photolysis_Workflow cluster_setup Experimental Setup cluster_reaction Reaction Initiation & Monitoring cluster_analysis Data Analysis Gas_Mixture HCFC Isomer + OH Precursor + Buffer Gas Reaction_Cell Temperature-Controlled Reaction Cell Gas_Mixture->Reaction_Cell Photolysis_Laser Pulsed UV Laser (Photolysis) Reaction_Cell->Photolysis_Laser Irradiation Probe_Laser Tunable Dye Laser (Probe) Reaction_Cell->Probe_Laser Excitation OH_Generation OH Radical Generation Photolysis_Laser->OH_Generation LIF_Detection Laser-Induced Fluorescence Detection Probe_Laser->LIF_Detection Decay_Curve OH Fluorescence Decay Curve LIF_Detection->Decay_Curve Rate_Constant Determination of Reaction Rate Constant Decay_Curve->Rate_Constant

Figure 2: Flash Photolysis workflow for determining OH reaction rate constants.

The tropospheric lifetime (τ) of an HCFC with respect to reaction with OH is then calculated using the following equation:

τ = 1 / (k_OH * [OH])

where k_OH is the temperature-dependent rate constant for the reaction with OH, and [OH] is the globally averaged concentration of the hydroxyl radical in the troposphere.

Stratospheric Photolysis: UV Absorption Cross-Sections

While the primary removal mechanism for HCFCs is in the troposphere, a fraction of these compounds can reach the stratosphere, where they can be broken down by photolysis (absorption of UV radiation), releasing their chlorine atoms. To quantify this, the UV absorption cross-section of the molecule must be determined.

Causality Behind Experimental Choices: The Beer-Lambert law is the fundamental principle behind absorption spectroscopy. By measuring the attenuation of a UV light beam as it passes through a known concentration of the gas, the absorption cross-section can be calculated[14]. A deuterium lamp is a common UV source as it provides a continuous spectrum in the relevant wavelength range for photolysis of many halogenated compounds[3].

Experimental Protocol: UV-Visible Absorption Spectroscopy

  • Instrumentation: A dual-beam UV-Visible spectrophotometer equipped with a deuterium lamp.

  • Gas Cell: A quartz gas cell of a known path length (e.g., 10 cm).

  • Sample Preparation: The gas cell is filled with a known partial pressure of the pure HCFC isomer, typically diluted with a non-absorbing buffer gas like nitrogen.

  • Procedure: a. The gas cell is evacuated and a reference spectrum (I₀) of the empty cell is recorded. b. The cell is filled with the HCFC sample, and the sample spectrum (I) is recorded over the relevant UV wavelength range (typically 190-300 nm). c. The absorbance (A) is calculated as A = log₁₀(I₀/I). d. The absorption cross-section (σ) at each wavelength (λ) is calculated using the Beer-Lambert law: σ(λ) = A(λ) / (N * l), where N is the number density of the HCFC molecules and l is the path length of the cell. e. The experiment is repeated at different temperatures to simulate stratospheric conditions.

UV_Vis_Workflow cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis UV_Source Deuterium Lamp Gas_Cell Quartz Gas Cell (Known Path Length) UV_Source->Gas_Cell Spectrometer UV-Vis Spectrometer Gas_Cell->Spectrometer Reference_Scan Record Reference Spectrum (I₀) Sample_Scan Fill Cell with HCFC & Record Sample Spectrum (I) Reference_Scan->Sample_Scan Absorbance Calculate Absorbance A = log₁₀(I₀/I) Sample_Scan->Absorbance Cross_Section Calculate Absorption Cross-Section (σ) Absorbance->Cross_Section

Figure 3: UV-Visible Spectroscopy workflow for measuring absorption cross-sections.

Calculation of the Ozone Depletion Potential (ODP)

The semi-empirical ODP of a compound (X) is calculated relative to CFC-11 using the following formula[4]:

ODP(X) = (τ_X / τ_CFC-11) * (M_CFC-11 / M_X) * (n_Cl(X) / 3) * f_X

Where:

  • τ_X and τ_CFC-11 are the atmospheric lifetimes of compound X and CFC-11, respectively.

  • M_CFC-11 and M_X are the molecular weights of CFC-11 and compound X, respectively.

  • n_Cl(X) is the number of chlorine atoms in compound X.

  • f_X is the fractional chlorine release factor of compound X relative to CFC-11. This factor accounts for the efficiency with which the chlorine atoms are released in the stratosphere.

Worked Example: ODP Calculation for HCFC-225ca

Given:

  • τ_HCFC-225ca = 1.9 years

  • τ_CFC-11 = 45 years

  • M_CFC-11 = 137.37 g/mol

  • M_HCFC-225ca = 202.94 g/mol

  • n_Cl(HCFC-225ca) = 2

  • f_HCFC-225ca ≈ 0.6 (This is an estimated value for illustrative purposes; precise values are determined from complex atmospheric models)

Calculation:

ODP(HCFC-225ca) = (1.9 / 45) * (137.37 / 202.94) * (2 / 3) * 0.6 ODP(HCFC-225ca) ≈ 0.042 * 0.677 * 0.667 * 0.6 ODP(HCFC-225ca) ≈ 0.011

(Note: This calculated value is for illustrative purposes. The officially accepted ODP of 0.025 is derived from more complex atmospheric models that consider the full spatial and temporal distribution of atmospheric parameters.)

The Catalytic Ozone Depletion Cycle

Once in the stratosphere, HCFCs can be photolyzed by UV radiation, releasing chlorine atoms. A single chlorine atom can then participate in a catalytic cycle that destroys ozone.

Ozone_Depletion_Cycle Cl Cl ClO ClO Cl->ClO + O₃ O3_1 O₃ O2_1 O₂ ClO->Cl + O O O O2_2 O₂

Figure 4: Catalytic ozone depletion cycle initiated by a chlorine atom.

The net result of this cycle is the conversion of an ozone molecule (O₃) and an oxygen atom (O) into two oxygen molecules (O₂), with the chlorine atom being regenerated to continue the process.

Conclusion and Future Outlook

The study of the ozone depletion potential of HCFC-225ca isomers provides a clear example of the structure-activity relationships that govern the environmental impact of halogenated hydrocarbons. While their shorter atmospheric lifetimes make them less damaging to the ozone layer than the CFCs they replaced, their non-zero ODP necessitates their eventual phase-out under the Montreal Protocol. The experimental and computational methodologies detailed in this guide form the scientific bedrock upon which such international environmental policies are built. As the search for new refrigerants, solvents, and other industrial chemicals continues, a thorough understanding of these principles will be essential for the development of truly sustainable and environmentally benign alternatives.

References

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An In-Depth Toxicological Guide to 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Toxicological Landscape of a CFC Alternative

3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) emerged as a transitional replacement for chlorofluorocarbons (CFCs), which were phased out under the Montreal Protocol due to their detrimental effects on the stratospheric ozone layer.[1][2] As with any chemical intended for widespread use, a thorough understanding of its toxicological profile is paramount for ensuring human and environmental safety. This guide provides a comprehensive overview of the toxicological studies on HCFC-225ca, offering insights into its hazardous properties and the experimental methodologies used for their assessment. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter this compound or similar halogenated hydrocarbons in their work.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₃HCl₂F₅
Molecular Weight 202.94 g/mol
Appearance Colorless, odorless liquid[3]
Boiling Point 51.1 °C
Vapor Pressure 39.7 kPa at 25 °C
Water Solubility Slightly soluble[4]
Octanol-Water Partition Coefficient (log Kow) 3.2

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption: As a volatile compound, the primary route of exposure to HCFC-225ca is through inhalation.[10] Due to its lipophilic nature, it is expected to be rapidly absorbed from the lungs into the systemic circulation.

Distribution: Following absorption, HCFC-225ca is likely to distribute to various tissues, with a preference for lipophilic tissues such as adipose tissue.

Metabolism: The metabolism of HCFCs is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[10] By analogy to other chlorinated ethanes, it is predicted that HCFC-225ca undergoes oxidative metabolism.[5] Studies on HCFC-225ca have shown an increase in cytochrome P-450 and beta-oxidation activities in male rats following subchronic exposure, suggesting that the compound induces its own metabolism.[10] The specific metabolic pathways and the identity of the resulting metabolites for HCFC-225ca have not been fully elucidated in the available literature.

Excretion: The excretion of HCFCs and their metabolites is expected to occur primarily through urine and exhaled air.

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Inhalation Inhalation Bloodstream Systemic Circulation Inhalation->Bloodstream Tissues Tissues (esp. Adipose) Bloodstream->Tissues Liver Liver (Cytochrome P450) Bloodstream->Liver Urine Urine Bloodstream->Urine Exhaled_Air Exhaled Air Bloodstream->Exhaled_Air Metabolites Metabolites Liver->Metabolites Metabolites->Bloodstream

Figure 1: Generalized ADME pathway for HCFC-225ca.

Toxicological Endpoints

A range of toxicological studies have been conducted to evaluate the potential hazards of HCFC-225ca. These studies have primarily focused on inhalation exposure, reflecting the most likely route of human contact.

Acute Toxicity

Acute inhalation studies in rats have established the median lethal concentration (LC50) for HCFC-225ca. These studies are crucial for understanding the immediate dangers of high-level, short-term exposures.

SpeciesExposure DurationLC50 (males and females combined)Reference
Rat4 hours37,300 ppm[10]

At near-lethal concentrations, HCFC-225ca induces narcotic-like effects, including prostration, incoordination, and reduced motor activity.[10] These signs are typically transient and resolve shortly after cessation of exposure.[10] Histopathological examination of the liver in animals exposed to high concentrations revealed an increase in mitotic figures, vacuolation of hepatocytes, and fluid-filled, congested hepatic sinusoids.[10]

Subchronic Toxicity

Subchronic inhalation studies provide insights into the effects of repeated, lower-level exposures over a longer duration. In a 4-week study, male and female rats were exposed to HCFC-225ca at concentrations of 0, 50, 500, or 5000 ppm for 6 hours a day, 5 days a week.[10] The key findings from this study include:

  • Clinical Signs: Narcotic-like and irritant effects were observed during exposure.[10]

  • Clinical Chemistry: A dose-related decrease in cholesterol and triglycerides was observed, with males being more affected than females.[10]

  • Organ Weights: Increases in liver weight were observed in most male and female rats exposed to the compound.[10]

  • Histopathology: The increase in liver weight in male rats was consistent with microscopic evidence of hepatocyte hypertrophy.[10] No hepatocyte enlargement was observed in female rats.[10]

  • Enzyme Induction: Increases in cytochrome P-450 and beta-oxidation activities were also observed in male rats, indicating an induction of metabolic enzymes in the liver.[10]

Genotoxicity

The genotoxic potential of HCFC-225ca has been evaluated in a battery of tests. Genotoxicity assays are critical for identifying substances that can cause damage to genetic material (DNA), which can lead to mutations and potentially cancer.

AssaySystemMetabolic Activation (S-9)ResultReference
Chromosomal AberrationHuman LymphocytesWithoutClastogenic (caused chromosomal breakage)[10]
Chromosomal AberrationHuman LymphocytesWithNo increase in aberrant cells[10]

These findings suggest that HCFC-225ca has the potential to be clastogenic in the absence of metabolic activation. Further details on other genotoxicity assays, such as the Ames test (bacterial reverse mutation assay) and in vivo micronucleus tests, are not extensively detailed in the readily available literature.

Carcinogenicity
Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are designed to assess the potential of a substance to interfere with reproductive function and to cause harm to a developing organism. While a safety data sheet alludes to a NITE GHS classification for reproductive toxicity for a related compound, specific two-generation reproductive toxicity or developmental toxicity (teratogenicity) studies for HCFC-225ca are not detailed in the available literature.[11][12] Studies on other hydrofluorocarbons have shown a range of effects, but direct extrapolation to HCFC-225ca is not scientifically valid without specific data.[13]

Cardiac Sensitization

A critical toxicological endpoint for many halogenated hydrocarbons is their potential to sensitize the myocardium to the arrhythmogenic effects of epinephrine (adrenaline). This can lead to potentially fatal cardiac arrhythmias.

In a cardiac sensitization study in dogs, a blend of HCFC-225ca and its isomer HCFC-225cb (45%/55%) produced a cardiac sensitization response at an exposure concentration of 15,000 ppm.[10] This indicates that at high concentrations, HCFC-225ca can increase the risk of cardiac arrhythmias, particularly in situations of stress or excitement where adrenaline levels are elevated.

Mechanisms of Toxicity

Understanding the molecular mechanisms by which a chemical exerts its toxic effects is crucial for risk assessment and the development of potential mitigation strategies.

Hepatotoxicity

The observed liver effects of HCFC-225ca, such as hepatocyte hypertrophy and the induction of cytochrome P-450 and beta-oxidation, point towards a mechanism involving the metabolic activation of the compound in the liver.[10] The induction of CYP enzymes can lead to an increased production of reactive metabolites, which can cause cellular damage and oxidative stress. The increase in beta-oxidation activity may also contribute to changes in lipid metabolism, consistent with the observed decreases in cholesterol and triglycerides.[10]

Hepatotoxicity_Mechanism HCFC225ca HCFC-225ca Exposure Liver Liver Cells (Hepatocytes) HCFC225ca->Liver CYP450 Cytochrome P450 Induction Liver->CYP450 BetaOxidation Increased Beta-Oxidation Liver->BetaOxidation ReactiveMetabolites Reactive Metabolites CYP450->ReactiveMetabolites LipidMetabolism Altered Lipid Metabolism BetaOxidation->LipidMetabolism OxidativeStress Oxidative Stress ReactiveMetabolites->OxidativeStress CellularDamage Hepatocyte Hypertrophy & Vacuolation OxidativeStress->CellularDamage LipidMetabolism->CellularDamage

Figure 2: Postulated mechanism of HCFC-225ca-induced hepatotoxicity.
Cardiac Sensitization

The mechanism of cardiac sensitization by halogenated hydrocarbons is thought to involve the disruption of normal cardiac electrophysiology. These compounds can interfere with the function of ion channels in cardiac muscle cells, altering the cardiac action potential and increasing the susceptibility to arrhythmias induced by catecholamines like epinephrine.

Human Health Risk Assessment

While there is a lack of specific human case reports or epidemiological studies for HCFC-225ca, the toxicological data from animal studies are used to establish occupational exposure limits (OELs) to protect workers. Regulatory bodies and organizations like the American Conference of Governmental Industrial Hygienists (ACGIH) provide recommendations for Threshold Limit Values (TLVs) based on the available toxicity data. For a commercial mixture of HCFC-225ca/cb, a workplace exposure limit has been recommended.[1]

Experimental Protocols: A Methodological Framework

The toxicological studies cited in this guide are generally conducted following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are outlines of the typical methodologies for key toxicological assessments.

Acute Inhalation Toxicity Study (Following OECD TG 403)
  • Test Animals: Young adult rats of a standard laboratory strain are used. Both males and females are included in the study.

  • Exposure: Animals are exposed to the test substance as a vapor for a fixed period, typically 4 hours.[10] A range of concentrations is used to determine a dose-response relationship.

  • Observation: Animals are observed for signs of toxicity during and after exposure for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Data Collection: Mortality is recorded, and the LC50 value with confidence intervals is calculated. Body weights are recorded weekly. At the end of the observation period, all animals are subjected to a gross necropsy.

  • Histopathology: Microscopic examination of major organs and any tissues with gross lesions is performed.

Subchronic Inhalation Toxicity Study (Following OECD TG 413)
  • Test Animals: Rats are typically used. Groups of animals of each sex are exposed to different concentrations of the test substance.

  • Exposure: Animals are exposed for 6 hours per day, 5-7 days per week, for a period of 90 days.

  • In-life Observations: Detailed clinical observations are made daily. Body weight and food consumption are measured weekly.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are also collected for urinalysis.

  • Pathology: All animals are subjected to a full necropsy. The weights of major organs are recorded. A comprehensive set of tissues from all animals is preserved for histopathological examination.

Bacterial Reverse Mutation Test (Ames Test) (Following OECD TG 471)
  • Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine) are used.

  • Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S-9 fraction from rat liver).

  • Endpoint: The test measures the ability of the substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid. The number of revertant colonies is counted.

  • Interpretation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

In Vitro Chromosomal Aberration Test (Following OECD TG 473)
  • Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes, are used.[10]

  • Procedure: The cells are exposed to the test substance for a defined period, both with and without a metabolic activation system.

  • Analysis: After treatment, the cells are harvested, and the chromosomes are prepared for microscopic examination. The number and types of chromosomal aberrations (e.g., breaks, gaps, exchanges) are scored.

  • Interpretation: A significant, dose-related increase in the number of cells with chromosomal aberrations indicates that the substance is clastogenic.

Experimental_Workflow cluster_acute Acute Toxicity (OECD 403) cluster_subchronic Subchronic Toxicity (OECD 413) cluster_genotoxicity Genotoxicity Testing Acute_Exposure 4-hour Inhalation Exposure Acute_Observation 14-day Observation Acute_Exposure->Acute_Observation Acute_Endpoint LC50 Determination Acute_Observation->Acute_Endpoint Subchronic_Exposure 90-day Repeated Exposure Subchronic_Monitoring In-life Monitoring Subchronic_Exposure->Subchronic_Monitoring Subchronic_Endpoint NOAEL Determination Subchronic_Monitoring->Subchronic_Endpoint Ames Ames Test (OECD 471) Gene Mutation Chromosomal_Aberration Chromosomal Aberration (OECD 473) Clastogenicity Test_Substance HCFC-225ca Test_Substance->Acute_Exposure Test_Substance->Subchronic_Exposure Test_Substance->Ames Test_Substance->Chromosomal_Aberration

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of HCFC-225ca in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca), a hydrochlorofluorocarbon that has seen use as a cleaning solvent and refrigerant. Understanding the solubility of HCFC-225ca in a diverse range of organic solvents is crucial for its application in chemical synthesis, formulation development, and for assessing its environmental distribution and fate. This document delves into the theoretical principles governing its solubility, presents a comprehensive compilation of solubility data, and offers a detailed experimental protocol for its determination. The content is tailored for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of the physicochemical properties of halogenated hydrocarbons.

Introduction: The Physicochemical Profile of HCFC-225ca

This compound, commonly known as HCFC-225ca, is a volatile organic compound with the chemical formula C₃HCl₂F₅. It is one of two isomers of dichloropentafluoropropane, the other being HCFC-225cb (1,3-dichloro-1,1,2,2,3-pentafluoropropane). Commercially, HCFC-225 has often been available as a mixture of these two isomers, with AK-225 being a notable trade name.

HCFC-225ca was developed as a replacement for chlorofluorocarbons (CFCs), such as CFC-113, which were phased out under the Montreal Protocol due to their high ozone depletion potential (ODP).[1][2] While HCFCs have a significantly lower ODP than CFCs, they are not entirely benign and have been subject to a phase-out schedule themselves in developed and developing countries.[3]

The utility of HCFC-225ca as a solvent stems from its unique combination of properties, including low surface tension, non-flammability, and a boiling point suitable for vapor degreasing applications. A thorough understanding of its solubility in various organic solvents is paramount for optimizing its use in any remaining niche applications, for developing effective recycling and disposal methods, and for modeling its behavior in the environment.

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative expression of the underlying intermolecular forces at play. The dissolution of HCFC-225ca in an organic solvent is a thermodynamic process driven by the change in Gibbs free energy of the system.

2.1. Intermolecular Interactions

The molecular structure of HCFC-225ca, with its carbon-chlorine and carbon-fluorine bonds, imparts a degree of polarity to the molecule. The primary intermolecular forces that dictate its solubility are:

  • Van der Waals Forces (London Dispersion Forces): These are weak, transient forces that arise from temporary fluctuations in electron density. They are present in all molecules and are the primary attractive forces in non-polar systems.

  • Dipole-Dipole Interactions: The electronegativity difference between the halogen atoms and the carbon atoms creates permanent dipoles in the HCFC-225ca molecule. These dipoles can interact with the dipoles of polar solvent molecules, leading to favorable dissolution.

HCFC-225ca is not a hydrogen bond donor and is a very weak hydrogen bond acceptor. Therefore, its solubility in highly polar, protic solvents that form strong hydrogen bond networks, such as water, is limited.[4] Conversely, it is expected to be more soluble in non-polar and polar aprotic solvents where dipole-dipole and dispersion forces are the dominant modes of interaction.

2.2. Thermodynamic Models for Solubility Prediction

While experimental determination is the gold standard, several thermodynamic models can be employed to predict the solubility of refrigerants like HCFC-225ca in organic solvents.

  • Hildebrand and Hansen Solubility Parameters: These parameters provide a numerical estimate of the cohesive energy density of a substance. The closer the solubility parameters of the solute and solvent, the more likely they are to be miscible.

  • Equations of State (EoS): Models such as the Peng-Robinson or Soave-Redlich-Kwong EoS can be used to describe the phase behavior of fluid mixtures, including the solubility of a gas in a liquid. For complex systems like refrigerant-oil mixtures, more advanced models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) may be employed.

  • Henry's Law: For sparingly soluble gases, Henry's Law states that the amount of dissolved gas in a liquid is proportional to its partial pressure above the liquid. The proportionality constant is known as the Henry's Law constant, which is specific to the solute-solvent pair and temperature.

Quantitative Solubility of HCFC-225ca in Organic Solvents

The following table presents a comprehensive overview of the solubility of HCFC-225ca in a wide array of organic solvents at 25°C. This data is compiled from a publicly available, non-peer-reviewed source and should be considered as a valuable starting point for research and development activities.[5] For critical applications, experimental verification is strongly recommended.

Table 1: Solubility of HCFC-225ca in Various Organic Solvents at 25°C [5]

Solvent ClassSolvent NameChemical FormulaSolubility (g/L)
Alcohols MethanolCH₄O251.9
EthanolC₂H₆O145.48
n-PropanolC₃H₈O81.54
IsopropanolC₃H₈O86.07
n-ButanolC₄H₁₀O66.26
IsobutanolC₄H₁₀O53.91
sec-ButanolC₄H₁₀O70.56
tert-ButanolC₄H₁₀O98.56
n-PentanolC₅H₁₂O63.45
Ketones AcetoneC₃H₆O418.09
2-Butanone (MEK)C₄H₈O190.47
CyclohexanoneC₆H₁₀O184.95
Methyl Isobutyl Ketone (MIBK)C₆H₁₂O97.07
Esters Methyl AcetateC₃H₆O₂164.27
Ethyl AcetateC₄H₈O₂133.86
n-Propyl AcetateC₅H₁₀O₂100.48
Isopropyl AcetateC₅H₁₀O₂90.1
n-Butyl AcetateC₆H₁₂O₂77.83
Hydrocarbons n-HexaneC₆H₁₄24.73
CyclohexaneC₆H₁₂46.47
n-HeptaneC₇H₁₆36.67
TolueneC₇H₈85.59
EthylbenzeneC₈H₁₀54.4
o-XyleneC₈H₁₀100.18
m-XyleneC₈H₁₀71.53
p-XyleneC₈H₁₀59.95
Ethers Diethyl EtherC₄H₁₀O184.75
Tetrahydrofuran (THF)C₄H₈O342.41
1,4-DioxaneC₄H₈O₂247.92
Methyl tert-Butyl Ether (MTBE)C₅H₁₂O109.84
Chlorinated DichloromethaneCH₂Cl₂198.63
Solvents ChloroformCHCl₃106.68
1,2-DichloroethaneC₂H₄Cl₂194.07
TetrachloromethaneCCl₄24.87
Amides N,N-Dimethylformamide (DMF)C₃H₇NO752.11
N,N-Dimethylacetamide (DMAc)C₄H₉NO618.97
N-Methyl-2-pyrrolidone (NMP)C₅H₉NO598.49
Nitriles AcetonitrileC₂H₃N195.1
Sulfoxides Dimethyl Sulfoxide (DMSO)C₂H₆OS1363.48

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for the experimental determination of the solubility of HCFC-225ca in an organic solvent using a static equilibrium method.

4.1. Materials and Equipment

  • HCFC-225ca (purity > 99%)

  • Organic solvent of interest (analytical grade)

  • High-pressure view cell or a sealed, pressure-rated vessel with a magnetic stirrer

  • Constant temperature bath

  • Gas chromatograph (GC) with a suitable detector (e.g., FID or TCD)

  • Gas-tight syringes

  • Analytical balance

  • Vacuum pump

4.2. Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • HCFC-225ca is a volatile compound; avoid inhalation of vapors.

  • Consult the Safety Data Sheets (SDS) for both HCFC-225ca and the chosen organic solvent before commencing work.

4.3. Experimental Procedure

  • Preparation:

    • Accurately weigh a known amount of the organic solvent and transfer it to the high-pressure view cell.

    • Degas the solvent by subjecting it to several freeze-pump-thaw cycles or by sparging with an inert gas.

  • Introduction of HCFC-225ca:

    • Introduce a known amount of HCFC-225ca into the view cell. An excess of HCFC-225ca should be added to ensure that a two-phase system (liquid solvent saturated with HCFC-225ca and a vapor phase of HCFC-225ca) is formed.

  • Equilibration:

    • Place the sealed view cell in the constant temperature bath set to the desired temperature (e.g., 25°C).

    • Activate the magnetic stirrer to ensure thorough mixing and facilitate the attainment of equilibrium.

    • Allow the system to equilibrate for a sufficient period (typically several hours to a day). Equilibrium is reached when the pressure inside the cell remains constant over time.

  • Sampling and Analysis:

    • Once equilibrium is established, carefully extract a sample from the liquid phase using a gas-tight syringe.

    • Immediately inject the sample into the gas chromatograph for analysis.

    • Prepare a calibration curve using standards of known concentrations of HCFC-225ca in the same organic solvent to quantify the concentration in the experimental sample.

  • Data Calculation:

    • From the GC analysis and the calibration curve, determine the concentration of HCFC-225ca in the saturated liquid phase.

    • Express the solubility in the desired units (e.g., g/L, mole fraction).

4.4. Experimental Workflow Diagram

G cluster_prep Preparation cluster_intro Solute Introduction cluster_equil Equilibration cluster_analysis Analysis cluster_result Result prep1 Weigh organic solvent prep2 Transfer to view cell prep1->prep2 prep3 Degas solvent prep2->prep3 intro1 Introduce excess HCFC-225ca prep3->intro1 equil1 Seal view cell intro1->equil1 equil2 Place in constant temp. bath equil1->equil2 equil3 Stir to facilitate dissolution equil2->equil3 equil4 Monitor pressure until constant equil3->equil4 analysis1 Sample liquid phase equil4->analysis1 analysis2 Inject into GC analysis1->analysis2 analysis3 Quantify using calibration curve analysis2->analysis3 result1 Calculate solubility analysis3->result1

Caption: Experimental workflow for determining the solubility of HCFC-225ca.

Factors Influencing Solubility

The solubility of HCFC-225ca is not a fixed value but is influenced by several environmental and systemic factors.

5.1. Temperature

The effect of temperature on solubility depends on the enthalpy of dissolution. For most gas-in-liquid systems, the dissolution process is exothermic, and thus solubility decreases with increasing temperature. However, for some systems, the dissolution can be endothermic, leading to an increase in solubility with temperature. The specific behavior for HCFC-225ca in different organic solvents would need to be determined experimentally.

5.2. Pressure

For a gaseous solute like HCFC-225ca, an increase in the partial pressure of the gas above the liquid phase will lead to a proportional increase in its solubility in the liquid, as described by Henry's Law. This is a critical consideration in pressurized systems.

5.3. Solvent Properties and Solubility Trends

The data in Table 1 reveals clear trends that align with the theoretical principles of solubility.

G cluster_solvents Organic Solvents HCFC225ca HCFC-225ca (Weakly Polar) polar_aprotic Polar Aprotic (e.g., Acetone, DMF, DMSO) HCFC225ca->polar_aprotic High Solubility (Dipole-Dipole, Dispersion) non_polar Non-Polar (e.g., Toluene, Hexane) HCFC225ca->non_polar Moderate to High Solubility (Dispersion Forces) polar_protic Polar Protic (e.g., Alcohols, Water) HCFC225ca->polar_protic Low to Moderate Solubility (Disruption of H-bonds)

Sources

Methodological & Application

Application Notes and Protocols for the Use of 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) as a Laboratory Cleaning Agent: Legacy Systems and Transitioning to Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Regulatory Advisory

This document provides detailed application notes and protocols for the use of 3,3-dichloro-1,1,1,2,2-pentafluoropropane, commonly known as HCFC-225ca, as a high-performance cleaning agent for laboratory equipment. Historically valued for its excellent solvency, non-flammability, and material compatibility, HCFC-225ca (often in isomeric mixtures with HCFC-225cb, marketed as AK-225) was a preferred solvent for precision cleaning in the aerospace, medical, and electronics industries.[1][2][3]

CRITICAL ADVISORY: this compound is a hydrochlorofluorocarbon (HCFC), classified as an ozone-depleting substance (ODS). Under the international treaty known as the Montreal Protocol and subsequent national regulations like the U.S. Clean Air Act, the production and import of HCFC-225 were phased out in developed countries as of January 1, 2015.[1][3] Its continued use is restricted to legacy applications where stockpiled or recycled solvent is available.

Therefore, this guide is intended for a specific audience: researchers, scientists, and professionals who may be required to use existing stocks of HCFC-225ca for qualified, mission-critical applications or for maintaining legacy equipment and protocols. All users have a regulatory and ethical obligation to actively seek and qualify modern, environmentally sustainable cleaning alternatives.

Physicochemical Properties & Cleaning Mechanism

The efficacy of HCFC-225ca as a cleaning agent stems from its unique combination of physical and chemical properties. Its primary cleaning action is physical solvency, dissolving organic residues such as oils, greases, and fingerprints without chemical reaction.

Causality of Cleaning Efficacy:

  • Low Surface Tension & Low Viscosity: These properties allow the solvent to penetrate extremely tight clearances and complex geometries, such as the interior of fine-bore tubing or the spaces beneath low-standoff electronic components, effectively wetting and lifting contaminants from the surface.[3]

  • High Density: Being significantly denser than many displaced contaminants (like oils and water), HCFC-225ca physically displaces them, allowing them to be flushed away.[3]

  • High Volatility & No Residue: The solvent evaporates quickly and completely from non-porous surfaces, leaving behind a clean, dry surface free of the residues that can interfere with subsequent processes or analyses.[2]

PropertyValueSource
Chemical Formula C₃HCl₂F₅[4]
Common Names HCFC-225ca, Asahiklin AK-225 (isomeric mixture)[3]
CAS Number 422-56-0[5]
Molar Mass 202.93 g/mol [4]
Appearance Clear, colorless liquid
Density ~1.56 g/mL[1]
Boiling Point 51-56 °C (Isomeric Mixture)[3]
Vapor Pressure ~240-286 mm Hg @ 25°C[1][6]
Ozone Depletion Potential (ODP) 0.02 - 0.03[1][3]
Global Warming Potential (GWP) 137 (over 100 years)
Solubility in Water Slightly soluble[7][8]

Material Compatibility: A Self-Validating System

Proper protocol dictates that material compatibility must be confirmed before any cleaning procedure to prevent irreversible damage to valuable laboratory equipment. The inert nature of HCFC-225ca makes it compatible with a wide range of materials, but critical exceptions exist, particularly among elastomers.

Expert Insight: The primary mechanism of incompatibility with elastomers is physical, not chemical. The solvent is absorbed into the polymer matrix, causing it to swell.[9] This can lead to a loss of dimensional tolerance, seal integrity, and mechanical strength. Upon drying, some materials may shrink and become brittle.[9] Therefore, a self-validating protocol involves testing a non-critical component or a sample of the material before cleaning a complete apparatus.

Material CategorySpecific MaterialCompatibility RatingRationale & Field Notes
Metals Stainless Steel (304, 316), Aluminum, Copper, Brass, BronzeExcellent Highly inert under normal operating temperatures.[9] Avoid contact with reactive metals (e.g., alkali metals) and use at extreme temperatures.[1][7]
Glass & Ceramics Borosilicate Glass, Fused Silica, Alumina, SapphireExcellent No known reactivity. Standard materials for laboratory use.
Plastics Polytetrafluoroethylene (PTFE), Polyethylene (HDPE, LDPE), Polypropylene (PP)Good to Excellent Generally resistant. However, some fluoropolymers can show minor swelling.[9] Pre-testing on a sample piece is advised for critical applications.
Polyvinyl Chloride (PVC), Acrylic (PMMA), PolycarbonateFair to Poor May experience softening, crazing, or extraction of plasticizers. Not recommended without specific testing.
Elastomers Buna-N (Nitrile), Butyl RubberGood Show acceptable performance with minimal swelling in many cases.[9]
Viton® (FKM), Kalrez® (FFKM), Silicone, Neoprene, Natural RubberPoor - DO NOT USE Highly susceptible to significant swelling, shrinkage, or embrittlement, leading to seal failure.[9]

Health, Safety, and Environmental Hazard Management

Adherence to safety protocols is non-negotiable. The primary routes of exposure are inhalation and dermal contact.[10]

Hazard TypeRiskRequired Mitigation & PPE
Inhalation High concentrations can displace oxygen, leading to dizziness, central nervous system depression, and asphyxiation.Engineering Control: All handling and use MUST occur in a certified chemical fume hood or a well-ventilated area with dedicated local exhaust ventilation.
Dermal Contact Prolonged or repeated contact causes defatting of the skin, leading to irritation, dryness, and dermatitis.PPE: Wear chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat. Change gloves immediately if contaminated.
Eye Contact Liquid and vapor can cause moderate to severe irritation and conjunctivitis.PPE: Wear chemical splash goggles or a face shield.
Thermal Decomposition Contact with open flames or surfaces >200°C can produce highly toxic and corrosive gases (e.g., hydrochloric acid, hydrofluoric acid).Administrative Control: Prohibit use near open flames, hot plates, or other ignition sources. Ensure electrical equipment is properly rated.
Environmental Ozone-depleting substance with a significant global warming potential.[1][3][5]Waste Management: Dispose of as hazardous waste. Do not evaporate in a fume hood. Use recapture systems where feasible.[1]

Protocols for Laboratory Cleaning Applications

The following protocols are designed as a starting point. Researchers must adapt them to their specific equipment and contaminants, always prioritizing safety and material compatibility.

Workflow for Selecting a Cleaning Protocol

G start Identify Contaminant & Substrate Material check_compat Verify Material Compatibility (Table 3.0) start->check_compat contaminant_type Contaminant Type? check_compat->contaminant_type Compatible stop STOP: Incompatible Material. Seek Alternative. check_compat->stop Incompatible simple_geo Simple Geometry? (e.g., Beaker, Spatula) contaminant_type->simple_geo Light Oils, Particulates complex_geo Complex Geometry? (e.g., HPLC Fittings) contaminant_type->complex_geo Heavy Grease, Entrapped Soils simple_geo->complex_geo No manual_clean Protocol 5.1: Manual Wipe/Immersion simple_geo->manual_clean Yes ultrasonic_clean Protocol 5.2: Ultrasonic Cleaning complex_geo->ultrasonic_clean Yes inspect Visually Inspect for Cleanliness manual_clean->inspect ultrasonic_clean->inspect pass Dry and Store inspect->pass Pass fail Repeat Cleaning or Re-evaluate Method inspect->fail Fail

Caption: General workflow for selecting the appropriate cleaning protocol.

Protocol 5.1: Manual Cleaning of Glassware and Non-Porous Instruments

Application: Removal of light oils, greases, and particulate matter from simple items like beakers, flasks, spatulas, and magnetic stir bars.

Methodology:

  • Pre-Cleaning (Rationale: To conserve solvent and increase efficiency): If heavily soiled, first wash the item with a laboratory-grade detergent and water to remove gross contamination.[11] Rinse thoroughly with deionized water and dry completely.

  • Solvent Application (Work within a fume hood):

    • Wiping: Moisten a low-lint, non-abrasive wipe (e.g., cleanroom-grade polyester) with HCFC-225ca. Gently wipe all surfaces of the item. Use a fresh wipe for the final pass.

    • Immersion: Place a small volume of HCFC-225ca in a clean glass beaker. Using forceps, fully immerse the item in the solvent for 1-5 minutes. Gentle agitation can improve cleaning.

  • Drying: Remove the item from the solvent bath (if used) and hang or place it on a clean, inert surface (e.g., a cleanroom wipe) inside the fume hood. The solvent will evaporate rapidly, typically within minutes.

  • Final Inspection: Once dry, visually inspect the item under good lighting for any remaining residue or film.

  • Waste Management: Consolidate all used solvent and contaminated wipes into a designated, sealed hazardous waste container.

Protocol 5.2: Ultrasonic Bath Cleaning of Complex Parts

Application: Removal of stubborn or embedded contaminants (e.g., dried oils, polishing compounds, biological residues) from complex items with intricate geometries, such as HPLC components, valves, or small metal parts.

Methodology:

  • Preparation (Rationale: Ultrasonic energy requires a clean transmission path): Pre-clean items as described in Protocol 5.1, Step 1. Ensure the ultrasonic bath's tank is clean.

  • Solvent Filling (Work within a fume hood): Fill the ultrasonic bath with a sufficient volume of HCFC-225ca to fully submerge the items. Place the items in a mesh basket to keep them off the bottom of the tank.

  • Degassing (Rationale: Entrained air reduces cleaning efficiency): Turn on the ultrasonic bath for 5-10 minutes without any parts inside to drive off dissolved gases from the solvent.

  • Ultrasonic Cleaning: Place the basket of parts into the solvent. Sonicate for 5-15 minutes. The time will vary based on the level of contamination.

    • Expert Insight: The process of cavitation, where microscopic bubbles form and implode, generates intense localized energy that scrubs surfaces at a microscopic level, dislodging contaminants that manual wiping cannot reach.

  • Rinsing (Optional but Recommended): For the highest level of cleanliness, remove the basket and briefly immerse it in a second beaker of clean, fresh HCFC-225ca to rinse away any redeposited soils.

  • Drying & Inspection: Remove the basket from the solvent, allow it to drain, and then let the parts air dry completely within the fume hood. Inspect for cleanliness.

  • Waste Management: All used solvent must be collected for hazardous waste disposal.

Waste Management and Disposal

Trustworthiness: A protocol is only complete if it includes responsible disposal. All waste streams containing HCFC-225ca are considered hazardous waste.

  • Segregation: Keep HCFC-225ca waste separate from other solvent waste streams unless approved by your institution's Environmental Health and Safety (EHS) office.

  • Containerization: Use a clearly labeled, sealable waste container compatible with chlorinated solvents. The label must read "Hazardous Waste - HCFC-225ca" and include the dates of accumulation.

  • Solid Waste: Contaminated wipes, gloves, and other disposable materials must be collected in a separate, sealed bag or container and disposed of as hazardous solid waste.

  • Disposal: Contact your EHS office for scheduled pickup and disposal according to local, state, and federal regulations. Under no circumstances should this solvent be poured down the drain or allowed to evaporate into the atmosphere outside of the cleaning process itself.

Transitioning to Sustainable Alternatives

The use of HCFC-225ca should be a temporary measure. The scientific community has a responsibility to adopt greener alternatives. The selection of a replacement depends on the specific cleaning task, material compatibility, and regulatory constraints.

Decision Tree for Selecting a Cleaning Alternative

G start Cleaning Task: Replace HCFC-225ca nonflammable_req Is Non-Flammability Mandatory? start->nonflammable_req aqueous_cleaners Consider Aqueous Detergent Systems (Note: Requires Rinsing/Drying Steps) start->aqueous_cleaners If Particulates/Ionic Contaminants are Primary Target hfo_solvents Consider HFO-based Solvents (e.g., Vertrel®, Novec™) Low GWP, Zero ODP nonflammable_req->hfo_solvents Yes alcohol_solvents Consider Isopropyl Alcohol (IPA) or Ethanol (Note: Flammable) nonflammable_req->alcohol_solvents No compat_check Verify Material Compatibility & Cleaning Efficacy hfo_solvents->compat_check hfc_solvents Consider HFC-based Solvents (Note: High GWP) Zero ODP alcohol_solvents->compat_check aqueous_cleaners->compat_check

Caption: Decision tree for selecting an alternative cleaning agent.

Solvent ClassKey FeaturesAdvantagesDisadvantages
HCFC-225ca (Baseline) Ozone-depleting, moderate GWPExcellent solvency, non-flammable, fast dryingPhased out , environmentally harmful
Hydrofluoroethers (HFEs) Zero ODP, low-to-moderate GWPGood material compatibility, non-flammableLower solvency for heavy oils, higher cost
Hydrofluoroolefins (HFOs) Zero ODP, very low GWPExcellent environmental profile, fast evaporationCan have lower solvency than HCFCs, newer chemistry
Alcohols (IPA, Ethanol) Zero ODP, low GWPEffective on polar and non-polar soils, low costFlammable , can absorb water, slower drying
Aqueous Detergents Zero ODP/GWPExcellent for removing salts and particulates, non-flammable, low costRequires rinsing and extensive drying, risk of corrosion/bioburden[12]

Final Recommendation: For most laboratory applications, a transition to modern HFE or HFO-based solvents offers the closest performance match to HCFC-225ca without the ozone depletion potential and with a significantly lower GWP.[2] For less critical applications, Isopropyl Alcohol or specialized aqueous cleaners may be sufficient and more cost-effective.

References

  • 1,3-Dichloro-1,1,2,2,3-pentafluoropropane - Wikipedia. Wikipedia. [Link]

  • MATERIAL SAFETY DATA SHEET - Farnell. Farnell. [Link]

  • 1,3-Dichloro-1,1,2,2,3-pentafluoropropane - PubChem. National Center for Biotechnology Information. [Link]

  • JACC Report No. 44 1, 1, 1, 3, 3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1) - ECETOC. European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]

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Application Note: High-Sensitivity Detection of HCFC-225ca in Environmental Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the analytical methods for the detection and quantification of 3,3-Dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) in various environmental samples. As a hydrochlorofluorocarbon (HCFC), this compound has been utilized as a solvent and cleaning agent and is subject to regulatory monitoring due to its ozone-depleting potential.[1][2][3] The protocols detailed herein are designed for researchers, environmental scientists, and analytical chemists, providing robust and validated methodologies for accurate analysis. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), which offers the necessary selectivity and sensitivity for trace-level detection.[4][5] Sample preparation techniques, including Purge and Trap for aqueous and solid matrices and Solid-Phase Microextraction (SPME) for air samples, are presented with detailed, step-by-step protocols. This document emphasizes the causality behind experimental choices and incorporates self-validating systems through rigorous quality control procedures.

Introduction

HCFC-225ca is a volatile organic compound (VOC) that was introduced as a transitional replacement for more potent ozone-depleting substances like chlorofluorocarbons (CFCs).[6] Despite its lower ozone depletion potential compared to CFCs, its impact on the stratospheric ozone layer necessitates its monitoring in the environment.[1] Furthermore, as an HCFC, its production and consumption are being phased out under the Montreal Protocol.[2] Consequently, sensitive and specific analytical methods are crucial for assessing its environmental concentrations, understanding its fate and transport, and ensuring compliance with regulations.

The analytical challenge lies in the typically low concentrations of HCFC-225ca in environmental samples and the complexity of the sample matrices. This guide addresses these challenges by providing detailed protocols for sample extraction, concentration, and analysis using GC-MS, a powerful technique for identifying and quantifying volatile compounds.[7]

Physico-chemical Properties of HCFC-225ca:

PropertyValueSource
Chemical FormulaC3HCl2F5[8]
Molecular Weight202.93 g/mol [8]
Boiling Point51.0 °C[7]
Density1.55 g/cm³[7]
CAS Number422-56-0[1]

These properties, particularly its volatility, are fundamental to the design of the analytical methods described.

Sample Preparation: The Key to Accurate Quantification

The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to efficiently extract HCFC-225ca from the matrix, concentrate it, and introduce it into the GC-MS system in a form suitable for analysis, while minimizing interferences.[9]

Aqueous and Solid Samples: Purge and Trap (P&T)

For water and soil samples, the Purge and Trap technique is the method of choice due to its efficiency in extracting and concentrating VOCs.[4][10][11] This process involves purging the sample with an inert gas, which strips the volatile HCFC-225ca from the matrix. The purged analytes are then trapped on a sorbent material, from which they are thermally desorbed and transferred to the GC-MS.[12]

Protocol: Purge and Trap for Water Samples

  • Sample Collection: Collect water samples in 40 mL amber glass vials with Teflon-lined septa. Ensure no headspace is present. If residual chlorine is suspected, the vials should contain a quenching agent like sodium thiosulfate.

  • Apparatus: Use a commercial Purge and Trap system equipped with a multi-bed sorbent trap (e.g., Tenax®, silica gel, and carbon molecular sieve).

  • Purging: Place a 5-10 mL aliquot of the water sample into the sparging vessel. Heat the sample to 40-50°C to increase the purging efficiency. Purge with high-purity helium or nitrogen at a flow rate of 40 mL/min for 11 minutes.

  • Trapping: The purged analytes are carried to the sorbent trap, which is held at ambient temperature.

  • Desorption: After purging, rapidly heat the trap to 250°C and backflush with the carrier gas to transfer the analytes to the GC column.

Protocol: Purge and Trap for Soil and Sediment Samples

  • Sample Collection: Collect approximately 5 grams of soil or sediment in a pre-weighed vial.

  • Sample Preparation: Add a known amount of organic-free water to the vial to create a slurry. For high-concentration samples, a methanol extraction may be necessary prior to P&T analysis.

  • Purging and Trapping: The procedure follows the same principles as for water samples, with the entire vial often being placed in a specialized autosampler that heats and agitates the sample during the purging process.

PurgeAndTrap cluster_sample Sample Matrix Water Water Sample Sparger Sparging Vessel (Heated) Water->Sparger Aliquot Soil Soil/Sediment Sample Soil->Sparger Slurry Trap Sorbent Trap (Ambient Temp) Sparger->Trap Purge Gas (He/N2) Carries HCFC-225ca GCMS GC-MS System Trap->GCMS Thermal Desorption & Carrier Gas Flow

Air Samples: Solid-Phase Microextraction (SPME)

SPME is a solvent-free, simple, and efficient technique for sampling VOCs from the air.[13][14] It utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the air sample, and the analytes adsorb onto the coating. The fiber is then directly inserted into the hot GC inlet for thermal desorption.[15][16]

Protocol: SPME for Air Samples

  • Fiber Selection: A polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is recommended for its affinity for a broad range of VOCs, including halogenated compounds.

  • Sampling: Expose the SPME fiber to the air sample for a predetermined time (e.g., 15-30 minutes) to allow for equilibrium or pre-equilibrium adsorption of HCFC-225ca. The sampling can be performed in the field or in a controlled laboratory setting using a gas sampling bag or canister.

  • Desorption: Retract the fiber into its protective needle and transport it to the laboratory. Insert the needle into the GC injection port, and expose the fiber to the heated inlet (e.g., 250°C) for 2-5 minutes to desorb the analytes onto the GC column.

SPME_Workflow AirSample Air Sample (Field or Canister) SPME_Fiber SPME Fiber (PDMS/DVB) AirSample->SPME_Fiber Exposure & Adsorption GC_Inlet Heated GC Inlet (Thermal Desorption) SPME_Fiber->GC_Inlet Direct Insertion GCMS GC-MS System GC_Inlet->GCMS Analyte Transfer

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for the analysis of HCFC-225ca, providing both chromatographic separation and mass spectrometric identification.[17][18]

Gas Chromatography Parameters

The GC conditions must be optimized to achieve good separation of HCFC-225ca from other potential environmental contaminants.

Recommended GC Conditions:

ParameterValueRationale
Column 60 m x 0.25 mm ID, 1.4 µm film thickness capillary column (e.g., DB-624 or equivalent)A longer column enhances separation of closely eluting isomers and other volatile compounds.[17]
Carrier Gas Helium, constant flow at 1.2 mL/minProvides good chromatographic efficiency.
Oven Program Initial temp: 40°C, hold for 4 min; Ramp: 10°C/min to 220°C; Hold for 5 minAllows for the separation of very volatile compounds at the beginning of the run and ensures elution of less volatile compounds.
Injection Port 250°C, Splitless modeEnsures efficient vaporization and transfer of the analyte to the column.

Retention Time: Under these conditions, the approximate retention time for HCFC-225ca is 23.60 minutes.[17] However, retention times can vary between instruments and should be confirmed by running a standard.[9][19][20][21][22]

Mass Spectrometry Parameters

The mass spectrometer provides definitive identification of HCFC-225ca based on its unique mass spectrum.

Recommended MS Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 45-300 amu
Acquisition Mode Selected Ion Monitoring (SIM)

Characteristic Mass Fragments for HCFC-225ca:

For quantification and confirmation, the following fragment ions should be monitored in SIM mode:[17]

  • Quantification Ion: m/z 97.97 (C2HF2Cl+)

  • Confirmation Ions: m/z 82.95 (CHCl2+), m/z 84.94 (CHCl2+ with 37Cl)

The presence of all three ions with the correct relative abundances provides a high degree of confidence in the identification of HCFC-225ca.

Data Analysis and Quality Control

Calibration

A multi-point calibration curve should be generated using certified standards of HCFC-225ca. The calibration range should encompass the expected concentrations in the environmental samples. A linear regression with a correlation coefficient (r²) of >0.995 is required.

Quality Control (QC)

To ensure the reliability and accuracy of the data, a rigorous QC protocol must be followed. This includes:

  • Method Blank: An analyte-free matrix is carried through the entire sample preparation and analysis process to check for contamination.

  • Laboratory Control Spike (LCS): A known amount of HCFC-225ca is added to an analyte-free matrix to assess the accuracy of the method. Recoveries should be within 80-120%.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Known amounts of HCFC-225ca are added to a subset of environmental samples to evaluate matrix effects on the analytical method. The relative percent difference (RPD) between the MS and MSD should be <20%.

  • Internal and Surrogate Standards: The use of isotopically labeled analogs or other suitable compounds is recommended to correct for variations in extraction efficiency and instrument response.

QC_System cluster_inputs Analytical Process Inputs cluster_qc Quality Control Checks Data Reliable Analytical Data Samples Environmental Samples Samples->Data Standards Calibration Standards Standards->Data MethodBlank Method Blank (Contamination Check) MethodBlank->Data Verifies Purity LCS LCS (Accuracy Check) LCS->Data Verifies Accuracy MS_MSD MS/MSD (Matrix Effect & Precision) MS_MSD->Data Verifies Precision InternalSurrogate Internal/Surrogate Standards (Recovery Correction) InternalSurrogate->Data Corrects for Variability

Conclusion

The analytical methods detailed in this application note provide a robust framework for the sensitive and accurate detection of HCFC-225ca in environmental samples. The combination of optimized sample preparation techniques (Purge and Trap or SPME) with the specificity of GC-MS analysis ensures reliable data for environmental monitoring and research. Adherence to the described quality control procedures is paramount for generating defensible and high-quality results.

References

  • Laube, J. C., et al. (2015). Atmospheric Abundances, Trends and Emissions of CFC-216ba, CFC-216ca and HCFC-225ca. Atmosphere, 6(6), 808-823. [Link]

  • U.S. Environmental Protection Agency. (2023). Ozone-Depleting Substances. [Link]

  • U.S. Environmental Protection Agency. (2023). Phaseout of Class II Ozone-Depleting Substances. [Link]

  • Chemistry For Everyone. (2025). How To Calculate Retention Times For Gas Chromatography? YouTube. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Federal Register. (2012). Environmental Protection Agency 6560-50-P 40 CFR Part 82. [Link]

  • Pacific Northwest National Laboratory. (n.d.). Analytical Method for the Detection of Ozone Depleting Chemicals (ODC) in Commercial Products Using a Gas Chromatograph with an Electron Capture Detector. [Link]

  • Perrin, V., et al. (2005). Development of a solid phase microextraction (SPME) method for the sampling of VOC traces in indoor air. Journal of Environmental Monitoring, 7(12), 1277-1282. [Link]

  • GL Sciences. (n.d.). Simultaneous Analysis of Volatile Organic Compounds in Water Using Purge and Trap Gas-Chromatography–Mass-Spectrometry. [Link]

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  • Environment and Climate Change Canada. (2013). Ozone depletion: substances. [Link]

  • Tanaka, Y., et al. (1996). Liquid Densities of HCFC 225ca, HCFC 225cb, and HCFC 141b. Journal of Chemical & Engineering Data, 41(4), 834-837. [Link]

  • Zabiegała, B., et al. (2006). Application of the solid phase microextraction (SPME) and gas chromatography (GC, GC/MS) for the determination of organic compounds in environmental samples. Polish Journal of Food and Nutrition Sciences, 15(56), 29-38. [Link]

  • U.S. Environmental Protection Agency. (2003). Method 5030C: Purge-and-Trap for Aqueous Samples. [Link]

  • Chai, M., & Pawliszyn, J. (1995). Air sampling with solid phase microextraction. Environmental Science & Technology, 29(3), 693-701. [Link]

  • Agilent Technologies. (n.d.). The Importance of Area and Retention Time Precision in Gas Chromatography. [Link]

  • Agilent Technologies. (n.d.). Volatile Organic Compound Analysis Using Purge and Trap. [Link]

  • Federal Register. (2009). Protection of Stratospheric Ozone: Adjustments to the Allowance System for Controlling HCFC Production, Import, and Export. [Link]

  • ResearchGate. (n.d.). Refrigerants and their Environmental Impact. [Link]

  • Fernández-Villarrenaga, V., et al. (2006). Optimisation of purge-and-trap gas chromatography-mass spectrometry analysis of volatile organic compounds in water. Chemical Analysis (Warsaw), 51(1), 89-102. [Link]

  • Reizian, A., et al. (1994). Mass spectral study of chlorofluorocarbons (CFCs) and potential alternatives (HCFCs and HFCs). Ecotoxicology and Environmental Safety, 29(1), 47-60. [Link]

  • Fluorchem Corporation. (n.d.). HCFC Gases. [Link]

  • Gallart-Cervantes, A., et al. (2009). Retention-time locked methods in gas chromatography. Journal of Chromatography A, 1216(10), 1749-1757. [Link]

  • Rusch, G. M., et al. (1996). Inhalation toxicity and genotoxicity of hydrochlorofluorocarbon (HCFC)-225ca and HCFC-225cb. Inhalation Toxicology, 8(1), 11-27. [Link]

  • Drawell. (n.d.). What Affects Retention Time in Gas Chromatography. [Link]

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Application Notes and Protocols for the Analysis of HCFC-225ca: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for HCFC-225ca

Dichloropentafluoropropane, specifically the isomer 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca), is a hydrochlorofluorocarbon (HCFC) that has seen use as a solvent and cleaning agent, often as a replacement for chlorofluorocarbons (CFCs).[1] As with other HCFCs, its production and use are regulated under the Montreal Protocol due to its ozone-depleting potential.[1] Consequently, the accurate and sensitive determination of HCFC-225ca in various environmental and industrial matrices is of paramount importance for regulatory compliance, environmental monitoring, and toxicological studies.

This comprehensive guide provides detailed application notes and validated protocols for the sample preparation and analysis of HCFC-225ca. We will delve into the causalities behind experimental choices, ensuring that each protocol is a self-validating system for trustworthy and reproducible results. This document is intended for researchers, scientists, and drug development professionals who require robust analytical methodologies for this compound.

Physicochemical Properties of HCFC-225ca

A thorough understanding of the analyte's properties is fundamental to developing effective sample preparation and analytical methods.

PropertyValueReference
Chemical Formula C₃HCl₂F₅[2]
Molecular Weight 202.94 g/mol [2]
Boiling Point 51 °C[2]
Appearance Transparent, colorless liquid[3]
Vapor Pressure High (characteristic of volatile compounds)[4]

The high volatility and relatively low boiling point of HCFC-225ca dictate the most suitable sample preparation techniques, which are designed to efficiently extract volatile organic compounds (VOCs) from various sample matrices.

Core Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the definitive identification and quantification of HCFC-225ca.[5] The chromatographic separation provides the necessary resolution from matrix interferences and isomers, while the mass spectrometer offers unparalleled selectivity and sensitivity for detection.

Key GC-MS Parameters:

  • Gas Chromatography (GC):

    • Column Selection: A non-polar or mid-polarity capillary column is recommended for the analysis of halogenated hydrocarbons. A 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5ms, HP-5ms) of 30-60 meters in length, 0.25-0.32 mm internal diameter, and a film thickness of 1-1.8 µm provides excellent resolution and peak shape.[6][7] The choice of column length will depend on the complexity of the sample matrix and the required resolution from potential interferences.[7]

    • Injector: A split/splitless inlet is typically used. For trace analysis, a splitless injection is preferred to maximize the transfer of the analyte to the column.

    • Carrier Gas: Helium is the most common carrier gas, used at a constant flow rate.[1]

    • Oven Temperature Program: A temperature program starting at a low temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 200-250 °C) is employed to separate volatile compounds effectively.[1]

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) is the standard ionization technique for HCFC-225ca.[1]

    • Acquisition Mode: For high sensitivity and specificity, Selected Ion Monitoring (SIM) is the preferred acquisition mode.[1] Key diagnostic ions for HCFC-225ca include m/z 82.95 (CH³⁵Cl₂⁺), 84.94 (CH³⁵Cl³⁷Cl⁺), and 97.97 (C₂HF₂³⁵Cl⁺).[1] Full scan mode can be used for initial identification and method development.

Sample Preparation Techniques: A Matrix-Specific Approach

The choice of sample preparation technique is critically dependent on the sample matrix. The primary goal is to efficiently extract and concentrate HCFC-225ca from the matrix while minimizing interferences.[8]

Analysis of HCFC-225ca in Aqueous Samples (Water, Wastewater)

For aqueous matrices, Purge and Trap is the gold-standard technique for the extraction and pre-concentration of volatile organic compounds like HCFC-225ca, as outlined in methodologies similar to EPA Method 8260C.[5][9] This technique involves bubbling an inert gas through the water sample, which strips the volatile analytes and carries them onto a sorbent trap. The trap is then rapidly heated to desorb the analytes into the GC-MS system.[10]

Workflow for Purge and Trap Analysis of Aqueous Samples

Caption: Workflow for Purge and Trap GC-MS analysis of HCFC-225ca in water.

Detailed Protocol: Purge and Trap for Aqueous Samples

This protocol is adapted from the principles of EPA Method 5030C and 8260C.[11][12]

1. Sample Collection and Preservation:

  • Collect samples in 40 mL amber glass vials with PTFE-lined septa.
  • Ensure no headspace is present in the vial.
  • If residual chlorine is present, quench with ascorbic acid.
  • Store samples at 4 °C until analysis.

2. Reagents and Standards:

  • Reagent Water: Organic-free water.
  • Internal Standards (IS) and Surrogate Standards (SS): Use fluorinated compounds not expected to be in the sample (e.g., fluorobenzene, 1,2-dichlorobenzene-d₄). Prepare a stock solution in methanol.
  • Calibration Standards: Prepare a stock solution of HCFC-225ca in methanol. Create a series of calibration standards in reagent water by spiking with the stock solution.

3. Purge and Trap Parameters:

ParameterRecommended SettingRationale
Sample Volume 5 - 25 mLA larger volume can increase sensitivity, but 5 mL is common.
Purge Gas Helium or Nitrogen (99.999% purity)Inert gas to strip volatiles without reacting with them.
Purge Flow Rate 40 mL/minOptimal flow for efficient stripping of volatiles.[9]
Purge Time 11 minutesSufficient time to purge the majority of volatile analytes from the sample.[9]
Purge Temperature Ambient to 40 °CGentle heating can improve the purging efficiency of less volatile compounds.
Trap Material A multi-sorbent trap containing materials like Tenax, silica gel, and carbon molecular sieve is recommended to efficiently trap a wide range of VOCs, including halogenated hydrocarbons.Different sorbents have affinities for different types of volatile compounds.
Desorb Temperature 245 - 250 °CEnsures rapid and complete desorption of analytes from the trap.
Desorb Time 2 - 4 minutesSufficient time to transfer all desorbed analytes to the GC.
Bake Temperature 260 - 270 °CCleans the trap after each analysis to prevent carryover.
Bake Time 8 - 10 minutesEnsures the trap is clean for the next sample.

4. GC-MS Analysis:

  • Follow the general GC-MS parameters outlined previously.

5. Quality Control:

  • Method Blank: An aliquot of reagent water carried through the entire analytical process to check for contamination.
  • Laboratory Control Sample (LCS): A reagent water sample spiked with a known concentration of HCFC-225ca to assess method accuracy.
  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample spiked with a known concentration of HCFC-225ca to evaluate matrix effects on recovery and precision.

Analysis of HCFC-225ca in Solid Samples (Soil, Sediment)

For solid matrices such as soil and sediment, two primary sample preparation techniques are employed: Static Headspace and Purge and Trap . The choice between these methods often depends on the required sensitivity and laboratory instrumentation.

Static Headspace Analysis

Static headspace analysis is a robust and straightforward technique for the determination of volatile compounds in solid samples.[13] It involves placing a known amount of the sample in a sealed vial, heating it to a specific temperature to allow the volatile analytes to partition into the headspace, and then injecting a portion of the headspace gas into the GC-MS.[14]

Workflow for Static Headspace Analysis of Solid Samples

Caption: Workflow for Static Headspace GC-MS analysis of HCFC-225ca in soil.

Detailed Protocol: Static Headspace for Solid Samples

This protocol is based on the principles of Chinese standard HJ 642-2013 for VOCs in soil.[13]

1. Sample Collection and Preparation:

  • Collect soil samples in appropriate containers and store them at 4 °C.
  • Homogenize the sample prior to analysis.

2. Reagents and Standards:

  • Matrix Modifier: Anhydrous sodium sulfate (Na₂SO₄) can be added to reduce the activity of water and promote the partitioning of analytes into the headspace.
  • Internal and Calibration Standards: Prepared as described for aqueous samples.

3. Headspace Parameters:

ParameterRecommended SettingRationale
Sample Amount 5 - 10 gA representative amount of the solid sample.
Vial Size 20 mLStandard headspace vial size.
Equilibration Temperature 60 - 80 °CHigher temperatures increase the vapor pressure of the analytes, driving them into the headspace.[15]
Equilibration Time 15 - 30 minutesAllows the system to reach equilibrium for reproducible results.[15]
Vial Pressurization Use an inert gas to pressurize the vial before injection to ensure a consistent injection volume.Provides reproducible injections.
Injection Volume 1 mL of headspace gasA typical injection volume for headspace analysis.

4. GC-MS Analysis and Quality Control:

  • Follow the general GC-MS parameters and QC procedures as outlined for aqueous samples.
Purge and Trap for Solid Samples

For higher sensitivity, a purge and trap system can be adapted for solid samples. This typically involves dispersing the solid sample in reagent water within the purging vessel.

Detailed Protocol: Purge and Trap for Solid Samples

This protocol is an adaptation based on EPA Method 5035 and 8260C.[12]

1. Sample Preparation:

  • Quickly weigh 5-10 g of the soil sample into a tared purge-and-trap vial.
  • Add 5 mL of organic-free reagent water and the internal/surrogate standard spike.
  • Immediately connect the vial to the purge and trap system.

2. Purge and Trap and GC-MS Analysis:

  • Follow the parameters outlined for aqueous samples. Gentle agitation or stirring of the soil-water slurry during the purge can enhance the extraction efficiency.

Analysis of HCFC-225ca in Air Samples

The analysis of HCFC-225ca in air is crucial for monitoring atmospheric concentrations and emissions.[1] The standard method for air sampling of volatile organic compounds is collection in specially prepared canisters, followed by pre-concentration and GC-MS analysis, as described in methods like EPA TO-15.[16][17]

Workflow for Air Sample Analysis

Caption: Workflow for the analysis of HCFC-225ca in air samples.

Detailed Protocol: Air Analysis by Canister Sampling

This protocol is based on the principles of EPA Method TO-15 and published literature on HCFC-225ca atmospheric analysis.[1][16]

1. Sample Collection:

  • Use evacuated and passivated stainless steel canisters (e.g., Silco-containers) for sample collection.[1]
  • Collect a whole air sample by opening the canister valve. A flow-limiting orifice can be used to collect a time-integrated sample.

2. Pre-concentration:

  • A known volume of the air sample is drawn through a cryogenic or sorbent trap to concentrate the analytes.
  • The trap is then rapidly heated to desorb the analytes onto the GC column.
  • A drying step, such as passing the sample through a Nafion dryer or magnesium perchlorate, is often necessary to remove water vapor, which can interfere with the analysis.[1]

3. GC-MS Analysis:

  • Follow the general GC-MS parameters outlined previously. Due to the low expected concentrations in ambient air, operating the mass spectrometer in SIM mode is essential for achieving the required sensitivity.[1]

4. Calibration:

  • Calibration is performed by analyzing standard gas mixtures of HCFC-225ca in nitrogen or zero air at various concentrations. These standards are introduced into the analytical system in the same manner as the samples.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the analytical results, each protocol must incorporate a robust quality assurance and quality control (QA/QC) system. This includes:

  • Initial Demonstration of Capability: Before analyzing any samples, the laboratory must demonstrate that it can meet the performance criteria of the method, including method detection limits (MDLs), precision, and accuracy.

  • Method Detection Limit (MDL) Determination: The MDL should be determined for HCFC-225ca in each relevant matrix according to established procedures (e.g., EPA guidelines).

  • Regular Calibration: The GC-MS system must be calibrated regularly with a multi-point calibration curve. The correlation coefficient (r²) should be ≥ 0.995.

  • Continuing Calibration Verification (CCV): A mid-level calibration standard should be analyzed at regular intervals (e.g., every 10-12 hours) to verify the stability of the calibration.

  • Use of Internal and Surrogate Standards: These are crucial for correcting for variations in sample preparation and instrument response. Recoveries of surrogate standards should be within established laboratory control limits.

Conclusion

The sample preparation techniques and analytical protocols detailed in this guide provide a comprehensive framework for the accurate and reliable determination of HCFC-225ca in aqueous, solid, and air matrices. The choice of the specific sample preparation method—Purge and Trap, Static Headspace, or Canister Sampling with pre-concentration—should be guided by the sample matrix, the required detection limits, and the available instrumentation. By adhering to the principles of causality in experimental design and implementing rigorous quality control measures, researchers can generate high-quality, defensible data for this environmentally significant compound.

References

  • Vollmer, M. K., et al. (2015). Atmospheric Abundances, Trends and Emissions of CFC-216ba, CFC-216ca and HCFC-225ca. Atmosphere, 6(5), 584-601. [Link]

  • Agilent Technologies. (2021). Volatile Organic Compounds Analysis in Soils and Sediments Using the Agilent 8697 Headspace Sampler. [Link]

  • Phenomenex. (2025). Guide to Choosing a GC Column. [Link]

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  • U.S. Environmental Protection Agency. (2003). Method 5030C: Purge-and-Trap for Aqueous Samples. [Link]

  • U.S. Environmental Protection Agency. (1999). Compendium Method TO-15: Determination of Volatile Organic Compounds (VOCs) in Air Collected in Specially-Prepared Canisters and Analyzed by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

  • MDPI. (2021). Headspace Determination of Acetone and Aromatic Hydrocarbons in Soil Using a Homebuilt, Inexpensive Gas Chromatograph with Photoionization Detection. [Link]

  • Reizian, A., Dat, Y., Rault, S., & Robba, M. (1994). Mass spectral study of chlorofluorocarbons (CFCs) and potential alternatives (HCFCs and HFCs). Ecotoxicology and environmental safety, 29(1), 47–60. [Link]

  • U.S. Environmental Protection Agency. (2001). Method TO-15 Supplement. [Link]

  • National Center for Biotechnology Information. (2006). Toxicological Profile for Dichloropropenes. [Link]

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Application Notes & Protocols for the Safe Handling and Disposal of 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 3,3-dichloro-1,1,1,2,2-pentafluoropropane, commonly known as HCFC-225ca. Adherence to these protocols is critical to ensure personnel safety, minimize environmental impact, and maintain regulatory compliance.

Introduction and Chemical Profile

This compound (CAS No: 422-56-0) is a hydrochlorofluorocarbon (HCFC) that has seen use as a solvent and cleaning agent.[1][2] Due to its ozone-depleting potential, its use has been significantly restricted under international agreements and national regulations such as the U.S. Clean Air Act.[3] While its use is being phased out, existing stocks may still be present in laboratory settings. Understanding its properties and hazards is the foundation of its safe management.

HCFC-225ca is a transparent, colorless liquid.[4] High concentrations of its vapor can displace oxygen, leading to a risk of asphyxiation, and it may decompose into toxic and corrosive products upon contact with flames or hot surfaces.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃HCl₂F₅
Molecular Weight202.94 g/mol
Boiling Point53.3 °C at 760 mmHg
Melting Point-94 °C
Density1.55 g/cm³

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any work with HCFC-225ca commences. The primary hazards include:

  • Inhalation Toxicity: Harmful if inhaled.[4] High concentrations can lead to central nervous system effects such as dizziness, headache, and loss of consciousness.[4]

  • Skin and Eye Irritation: The substance is irritating to the eyes and skin.[4] Prolonged contact can cause defatting of the skin, leading to dermatitis.[4]

  • Organ Toxicity: Studies have indicated potential liver effects from exposure.[1][4]

  • Environmental Hazard: Classified as an ozone-depleting substance.[5] Avoid release to the environment.[5]

  • Reactivity: While generally inert, it can react violently with strong reducing agents and active metals.[6] Contact with strong bases may release toxic gases.[6]

Table 2: Occupational Exposure Limits

OrganizationLimit TypeValueSource
Manufacturer OELTWA/AEL50 ppm

OEL: Occupational Exposure Limit, TWA: Time-Weighted Average, AEL: Acceptable Exposure Limit

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory, prioritizing engineering and administrative controls, supplemented by appropriate PPE.

Engineering Controls
  • Ventilation: All work with HCFC-225ca must be conducted in a well-ventilated area.[5][7] The use of a certified chemical fume hood is required for any procedures that may generate vapors.

  • Process Enclosure: For larger-scale operations, consider the use of process enclosures or other engineering controls to minimize airborne concentrations.[7]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures.

  • Eye and Face Protection: For normal handling, safety glasses with side shields are required.[7] Where there is a risk of splashing, chemical splash goggles must be worn.[1]

  • Skin Protection: Chemically resistant gloves are mandatory. Suitable materials include Viton, Solvex, Butyl, Buna, and Neoprene.[1] A lab coat or chemical-resistant apron should be worn to protect street clothing.

  • Respiratory Protection: If engineering controls do not maintain exposure below the occupational exposure limits, or during spill cleanup in poorly ventilated areas, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5] A full respiratory protection program compliant with OSHA 1910.134 should be in place.

Protocol for Safe Handling and Storage

Handling
  • Pre-use Inspection: Before use, visually inspect the container for any signs of damage or leaks.

  • Work Area Preparation: Ensure the work area is clean, and a chemical spill kit is readily accessible.

  • Dispensing: When transferring or dispensing the liquid, do so slowly and carefully to avoid splashing.

  • Avoid Incompatible Materials: Keep HCFC-225ca away from strong reducing agents, active metals, and strong bases.[6]

  • Prevent Thermal Decomposition: Do not allow the chemical to come into contact with open flames or high-temperature surfaces, as this can lead to the formation of hazardous decomposition products.[4][7]

Storage
  • Location: Store in a cool, dry, well-ventilated area, away from direct sunlight and sources of heat.[5][7]

  • Container Integrity: Keep containers tightly closed when not in use.[5]

  • Segregation: Store separately from incompatible materials.

Spill and Leak Response Protocol

Immediate and appropriate response to a spill is crucial to mitigate hazards.

Small Spills (manageable by laboratory personnel)
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate and Ventilate: If safe to do so, increase ventilation in the area.

  • Don Appropriate PPE: At a minimum, wear safety goggles, chemically resistant gloves, and a lab coat. If vapors are significant, a respirator may be necessary.

  • Containment: Dike the spill with a non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[7][8]

  • Absorption: Cover the spill with the absorbent material.

  • Collection: Carefully sweep or scoop the saturated absorbent into a labeled, sealable waste container for hazardous waste disposal.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of the waste container and any contaminated PPE through the institutional hazardous waste program.

Large Spills

In the event of a large spill that cannot be safely managed by laboratory personnel, the following steps should be taken:

  • Evacuate: Immediately evacuate the laboratory.

  • Isolate: Close the doors to the laboratory and prevent re-entry.

  • Alert: Activate the fire alarm or follow institutional procedures to notify the emergency response team (e.g., Environmental Health and Safety).

  • Provide Information: Be prepared to provide the emergency response team with information about the spilled chemical, including its name, quantity, and location.

Spill_Response_Workflow spill Spill Occurs assess Assess Spill Size and Immediate Risk spill->assess small_spill Small & Manageable assess->small_spill  Safe to handle large_spill Large or Unmanageable assess->large_spill  Unsafe alert_personnel Alert Nearby Personnel small_spill->alert_personnel evacuate Evacuate Area large_spill->evacuate don_ppe Don Appropriate PPE alert_personnel->don_ppe contain Contain with Absorbent don_ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose isolate Isolate Lab evacuate->isolate call_ehs Call Emergency Response / EHS isolate->call_ehs

Caption: Workflow for responding to a spill of HCFC-225ca.

Protocol for Disposal of HCFC-225ca Waste

As a halogenated hydrocarbon, waste containing HCFC-225ca is classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA). Specifically, spent halogenated solvents are often categorized as "F-listed" wastes.[9]

It is imperative that HCFC-225ca waste is never disposed of down the drain or in regular trash.

Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container for all HCFC-225ca waste. The container must be in good condition with a secure, tight-fitting lid.

  • Labeling: The hazardous waste label must be fully completed with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., "Toxic," "Irritant").

  • Segregation: Do not mix HCFC-225ca waste with other waste streams, particularly non-halogenated solvents. Mixing can complicate disposal and increase costs.

  • Container Management: Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory, which should have secondary containment.

Disposal Procedure
  • Request Pickup: Once the waste container is full, or before it has been stored for an extended period, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to arrange for a waste pickup.

  • Documentation: Complete any required waste pickup forms or manifests as per your institution's procedures.

  • Professional Disposal: The collected waste will be managed by licensed hazardous waste professionals for appropriate disposal, which typically involves high-temperature incineration.

Disposal_Pathway lab Laboratory Generation (HCFC-225ca Waste) container Labeled Hazardous Waste Container lab->container Segregate & Collect saa Satellite Accumulation Area (SAA) container->saa Store Securely pickup EHS Waste Pickup saa->pickup Request Pickup tsdf Licensed Hazardous Waste Facility (TSDF) pickup->tsdf Transport incineration High-Temperature Incineration tsdf->incineration Final Disposal

Caption: The disposal pathway for HCFC-225ca waste from the lab.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]

  • MATERIAL SAFETY DATA SHEET - Farnell (Contact Cleaner II). Farnell. [Link]

  • SPI Supplies Division Material Safety Data Sheet. SPI Supplies. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. AllSource Environmental. [Link]

  • MATERIAL SAFETY DATA SHEET - Farnell (Contact Cleaner II). Farnell. [Link]

  • This compound - PubChem. National Center for Biotechnology Information. [Link]

  • CAS#:422-56-0 | this compound. Chemsrc. [Link]

  • Spill Kits and Spill Clean Up Procedures. Georgia Institute of Technology Environmental Health & Safety. [Link]

  • Phaseout of Class II Ozone-Depleting Substances. U.S. Environmental Protection Agency. [Link]

  • Updated Facts On 2015 HCFC-225 Usage Ban. Techspray. [Link]

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Application Notes and Protocols for the Safe Handling of HCFC-225ca

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Disclaimer: This document is intended as a comprehensive guide for the safe handling of HCFC-225ca in a laboratory setting. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer, nor for adherence to all applicable local, state, and federal regulations. All laboratory personnel must receive proper training on the specific procedures and safety precautions outlined herein before working with this chemical.

Introduction: Understanding HCFC-225ca

Dichloropentafluoropropane, commonly known as HCFC-225ca (3,3-Dichloro-1,1,1,2,2-pentafluoropropane), is a hydrochlorofluorocarbon that has historically been used as a solvent, particularly for cleaning and degreasing applications in various industries, including the aerospace sector for oxygen systems.[1] As a volatile organic compound, it is a colorless and odorless liquid.[2][3] However, it is crucial for all laboratory personnel to be aware that HCFC-225ca is an ozone-depleting substance (ODS) and its production and use have been significantly phased out under the Montreal Protocol.[1] While its use in research and development may still occur, it is imperative to handle it with the utmost care due to its potential health and environmental hazards.

This guide provides a detailed overview of the necessary safety precautions, handling protocols, and emergency procedures to ensure a safe working environment when utilizing HCFC-225ca.

Physicochemical Properties and Associated Hazards

A thorough understanding of the properties of HCFC-225ca is fundamental to recognizing and mitigating potential hazards.

PropertyValueReference
Chemical Formula C3HCl2F5[3]
Appearance Colorless liquid[3]
Odor Odorless[3]
Boiling Point 56 °C (133 °F)[1]
Density 1.56 g/mL[1]
Vapor Pressure 38.13 kPa @ 25 °C[1]
Flammability Non-flammable[3]

Primary Hazards:

  • Inhalation: High concentrations of HCFC-225ca vapor can displace oxygen and lead to dizziness, headache, and in extreme cases, unconsciousness or death.[4] Inhalation may also cause central nervous system depression.[4]

  • Skin Contact: Prolonged or repeated contact can cause skin irritation, defatting, and dermatitis.[4]

  • Eye Contact: Direct contact with the liquid or high concentrations of vapor can cause eye irritation.[4]

  • Environmental Hazard: HCFC-225ca is an ozone-depleting substance, contributing to the degradation of the stratospheric ozone layer.[5] It also has a global warming potential.[5]

  • Decomposition: Although non-flammable, HCFC-225ca can decompose upon contact with flames or hot surfaces, producing toxic and corrosive gases such as hydrogen chloride and phosgene.[4]

Workplace Exposure Limits and Monitoring

Adherence to established workplace exposure limits is critical for personnel safety.

Exposure LimitValueIssuing Organization
Acceptable Exposure Limit (AEL) - 8-hr TWA 50 ppmManufacturer Recommendation (as cited by EPA)

TWA: Time-Weighted Average

Workplace Monitoring:

To ensure compliance with exposure limits, regular workplace air monitoring should be conducted, especially when handling large quantities of HCFC-225ca or when working in poorly ventilated areas.[6][7] Monitoring can be performed using various techniques, including:

  • Detector Tubes: For spot checks and immediate readings.

  • Personal Sampling Pumps with Adsorbent Tubes: For determining time-weighted average exposures.

  • Photoionization Detectors (PIDs): For real-time monitoring of volatile organic compounds.

A qualified industrial hygienist should be consulted to establish an appropriate monitoring strategy for your specific laboratory conditions.[7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential.

Engineering Controls

The primary method for controlling exposure to HCFC-225ca is through effective engineering controls.

  • Ventilation: All work with HCFC-225ca must be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control for handling open containers of this solvent.

  • Vapor Degreasing Equipment: If used for cleaning applications, ensure the vapor degreaser is a modern, well-maintained unit with features to minimize solvent loss, such as a high freeboard ratio and refrigerated coils.[7] The equipment should be located away from drafts, open flames, and high-temperature surfaces.[8]

  • Enclosed Systems: For larger-scale operations, the use of closed-loop systems for solvent transfer and handling is strongly recommended to minimize fugitive emissions.

Personal Protective Equipment (PPE)

In conjunction with engineering controls, appropriate PPE must be worn at all times when handling HCFC-225ca.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: The selection of appropriate gloves is critical. Based on general resistance charts for chlorinated solvents, the following materials are recommended:

    • Viton™: Offers excellent resistance.

    • Butyl Rubber: Provides good protection.

    • Nitrile gloves may offer limited splash protection but are not suitable for prolonged contact with chlorinated solvents.[4][9] Always inspect gloves for any signs of degradation before and during use and replace them immediately if any damage is observed.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact. Closed-toe shoes are mandatory in all laboratory settings.

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below the established limits, or during emergency situations, respiratory protection is required. The selection of a respirator must be based on a thorough risk assessment and in accordance with a comprehensive respiratory protection program.[10] For HCFC-225ca vapors, the following are generally recommended:

    • Air-Purifying Respirator (APR): A half-mask or full-facepiece respirator equipped with organic vapor (OV) cartridges.[11]

    • Powered Air-Purifying Respirator (PAPR): For higher concentrations or when a higher level of protection is needed.

    • Supplied-Air Respirator (SAR): For very high concentrations or in oxygen-deficient atmospheres.

All personnel required to wear respirators must be medically cleared, trained, and fit-tested annually.[10]

Protocols for Safe Handling and Storage

Adherence to strict protocols during handling and storage is paramount to preventing accidental exposure and release.

General Handling Protocol
  • Preparation: Before starting any work, ensure that all necessary engineering controls are functioning correctly and that all required PPE is readily available and in good condition. Review the Safety Data Sheet (SDS) for HCFC-225ca.

  • Dispensing: When transferring or dispensing HCFC-225ca, do so in a chemical fume hood. Use a funnel to minimize splashing.

  • Container Management: Keep containers of HCFC-225ca tightly sealed when not in use to prevent the escape of vapors.

  • Avoid Incompatibilities: HCFC-225ca can react with strong bases to release toxic gases.[2] Keep it away from incompatible materials.

  • Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in areas where HCFC-225ca is handled.

Storage Protocol
  • Location: Store HCFC-225ca in a cool, dry, well-ventilated area, away from direct sunlight and sources of heat or ignition.

  • Container Integrity: Ensure that storage containers are in good condition, properly labeled, and tightly sealed.

  • Segregation: Store HCFC-225ca away from incompatible materials, particularly strong bases.

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate the consequences of an accidental exposure or release.

Spill Response Protocol

This protocol is for small, incidental spills that can be safely managed by trained laboratory personnel. For large spills, or any spill that you are not comfortable handling, evacuate the area and contact your institution's emergency response team.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Ventilate: Increase ventilation to the area by opening sashes on fume hoods.

  • Personal Protection: Don the appropriate PPE, including respiratory protection if necessary.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[12]

  • Absorption: Slowly and gently apply the absorbent material to the spill, working from the outside in.

  • Collection: Once the liquid has been completely absorbed, carefully scoop the material into a labeled, sealable container for hazardous waste disposal.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of all contaminated materials (absorbents, gloves, etc.) as hazardous waste.

First Aid Procedures

Immediate and appropriate first aid is crucial in the event of personal exposure.

  • Inhalation:

    • Immediately move the affected person to fresh air.[13]

    • If breathing is difficult, administer oxygen if you are trained to do so.

    • If breathing has stopped, begin artificial respiration.

    • Seek immediate medical attention.[13]

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of lukewarm water for at least 15 minutes.[13]

    • Remove any contaminated clothing while flushing.

    • Seek medical attention if irritation persists.

  • Eye Contact:

    • Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[14]

    • Remove contact lenses if present and easy to do so.

    • Seek immediate medical attention.[14]

  • Ingestion:

    • Do NOT induce vomiting.

    • If the person is conscious and alert, rinse their mouth with water.

    • Seek immediate medical attention.[14]

Waste Disposal

All HCFC-225ca waste must be managed as hazardous waste in accordance with all federal, state, and local regulations.[3]

Waste Collection and Labeling Protocol
  • Container Selection: Use a designated, compatible, and properly labeled container for the collection of HCFC-225ca waste. The container must be in good condition and have a secure, tight-fitting lid.

  • Segregation: Do not mix HCFC-225ca waste with other incompatible waste streams.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Dichloropentafluoropropane (HCFC-225ca)".

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory, away from general work areas.

Disposal Procedure

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of HCFC-225ca waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Vapor Degreasing Safety Protocol

For laboratories utilizing HCFC-225ca for vapor degreasing, the following specific safety measures must be implemented:

  • Equipment Setup and Location:

    • Ensure the vapor degreaser is installed and maintained according to the manufacturer's specifications.

    • Locate the unit in an area free from drafts, open flames, and high-temperature surfaces to prevent vapor loss and decomposition.[8]

    • Properly ground all equipment to prevent static discharge.[15]

  • Operational Procedures:

    • Keep the degreaser's lid closed whenever possible.

    • Introduce and remove items from the vapor zone slowly to minimize vapor disturbance.

    • Do not overload the degreaser.

    • Ensure that parts are dry before removing them from the degreaser.

  • Monitoring and Maintenance:

    • Regularly inspect the equipment for any leaks or malfunctions.

    • Monitor the solvent level and temperature to ensure safe and efficient operation.

    • Follow a strict preventive maintenance schedule.[15]

Conclusion

While HCFC-225ca can be an effective solvent for certain laboratory applications, its potential health and environmental hazards necessitate a comprehensive and rigorously implemented safety program. By understanding its properties, utilizing appropriate engineering controls and personal protective equipment, and adhering to the detailed protocols for handling, storage, and emergency response outlined in this guide, researchers and scientists can minimize their risk of exposure and ensure a safe working environment.

Visualizations

HCFC-225ca Handling Workflow

HCFC_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls prep_ppe->prep_eng handle_dispense Dispense in Fume Hood prep_eng->handle_dispense handle_seal Keep Containers Sealed handle_dispense->handle_seal cleanup_wash Wash Hands handle_seal->cleanup_wash cleanup_store Proper Storage cleanup_wash->cleanup_store cleanup_waste Dispose of Waste cleanup_wash->cleanup_waste

Caption: A logical workflow for the safe handling of HCFC-225ca in a laboratory setting.

Emergency Spill Response Logic

Spill_Response_Logic action_node action_node decision_node decision_node start Spill Occurs is_large Large Spill? start->is_large evacuate Evacuate Area & Call Emergency Response is_large->evacuate Yes alert Alert Others is_large->alert No don_ppe Don Appropriate PPE alert->don_ppe contain Contain Spill don_ppe->contain absorb Absorb Spill contain->absorb collect Collect Waste absorb->collect decontaminate Decontaminate Area collect->decontaminate end Spill Managed decontaminate->end

Caption: Decision-making process for responding to an HCFC-225ca spill.

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Application Note: Material Compatibility of 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) for Laboratory Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the material compatibility of 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) with common laboratory plastics and metals. As a precision cleaning solvent and reagent, understanding its interaction with laboratory ware is critical for ensuring experimental integrity, preventing sample contamination, and maintaining a safe working environment.[1][2] This note synthesizes available data and presents a standardized protocol for in-house validation of material compatibility, empowering researchers to make informed decisions for their specific applications.

Introduction to HCFC-225ca

This compound, known as HCFC-225ca, is a hydrochlorofluorocarbon with unique properties that have made it a valuable solvent in various high-precision applications, including electronics cleaning, vapor degreasing, and as a carrier solvent in drug development.[1][2][3] Its non-flammable nature, low surface tension, and selective solvency make it effective for cleaning sensitive components.[1] However, like all solvents, its compatibility with container materials is not universal. Incompatible materials can degrade, leach contaminants, or even cause catalytic decomposition of the solvent, leading to skewed experimental results and potential safety hazards.[4] This guide serves as a foundational resource for assessing such compatibility.

Key Physicochemical Properties:

  • Chemical Formula: C₃HCl₂F₅[5]

  • Molecular Weight: 202.94 g/mol [6]

  • Boiling Point: 51°C[6]

  • Density: ~1.55 g/cm³[6]

  • Appearance: Transparent, colorless liquid[4]

Material Compatibility Guidelines

The following tables summarize the general compatibility of HCFC-225ca with a range of common laboratory materials. Ratings are based on a synthesis of industry data and chemical resistance principles.

It is imperative to note that these are general guidelines. Factors such as temperature, pressure, duration of exposure, and the presence of other chemicals can significantly influence compatibility. Therefore, in-house testing for specific applications is always recommended.

Compatibility with Laboratory Plastics

The interaction of HCFC-225ca with plastics is primarily governed by the solvent's ability to permeate the polymer matrix, which can lead to swelling, softening, or the extraction of plasticizers and other additives.[7]

Plastic MaterialCommon Lab UseCompatibility RatingNotes & Considerations
Fluoropolymers
Polytetrafluoroethylene (PTFE)Stir bars, tubing, sealsA (Excellent) Highly resistant due to strong C-F bonds. Ideal for long-term contact.
Perfluoroalkoxy (PFA)Beakers, tubing, linersA (Excellent) Similar to PTFE, offers excellent chemical resistance and high purity.
Ethylene chlorotrifluoroethylene (E-CTFE)Liners, coatingsA (Excellent) Exhibits broad chemical resistance suitable for HCFC-225ca.
High-Performance Polymers
Polyetheretherketone (PEEK)Tubing, fittings, vialsA (Excellent) Mechanically robust and chemically inert to a wide range of solvents.
Common Polymers
High-Density Polyethylene (HDPE)Bottles, carboysB (Good) Suitable for short-term storage and handling. Slight swelling may occur over time.
Polypropylene (PP)Beakers, pipette tips, vialsB (Good) Good for general lab use. Prolonged exposure, especially at elevated temperatures, may cause swelling.
Polyvinyl Chloride (PVC), plasticizedTubing, containersD (Poor) Not recommended. HCFC-225ca can extract plasticizers, leading to embrittlement of the PVC and contamination of the solvent.
Polymethyl Methacrylate (PMMA, Acrylic)Cuvettes, shieldingD (Poor) Not recommended. Prone to crazing, cracking, and dissolution.[7]
Polycarbonate (PC)Centrifuge tubes, containersD (Poor) Not recommended. Susceptible to chemical attack, leading to loss of clarity and mechanical strength.[7]
Polystyrene (PS)Petri dishes, assay platesD (Poor) Not recommended. Readily attacked and dissolved by chlorinated solvents.[7]
Elastomers
Fluoroelastomers (FKM, e.g., Viton™)Seals, O-ringsA (Excellent) Specifically designed for resistance to chemicals and solvents.
Perfluoroelastomers (FFKM, e.g., Kalrez™)High-performance sealsA (Excellent) Offers the broadest chemical resistance among elastomers.
Butyl RubberStoppers, sealsC (Fair) Moderate swelling and degradation can be expected. Test for specific application.
SiliconeTubing, sealsD (Poor) Significant swelling and degradation are likely. Not recommended for direct contact.

Rating Key:

  • A (Excellent): No or minimal effect. Suitable for long-term, continuous contact.

  • B (Good): Minor effect (e.g., slight swelling). Suitable for general and short-term use.

  • C (Fair): Moderate effect. Use should be limited and tested under application-specific conditions.

  • D (Poor): Severe effect. Not recommended for any use.

Compatibility with Laboratory Metals

HCFC-225ca is generally inert with most common metals at ambient temperatures.[8] However, reactivity can be initiated at elevated temperatures or in the presence of strong reducing agents, such as very active metals (e.g., alkali metals).[8] This can lead to corrosion and the release of toxic gases.[8][9]

MetalCommon Lab UseCompatibility RatingNotes & Considerations
Stainless Steel (304, 316)Beakers, spatulas, reactorsA (Excellent) The material of choice for most applications, including storage and processing.
AluminumFoil, apparatus componentsA (Excellent) Generally compatible at ambient temperatures. Avoid use with strong bases or at high temperatures.
CopperTubing, heat exchangersA (Excellent) Compatible under normal laboratory conditions.
Brass (Copper-Zinc Alloy)Fittings, valvesA (Excellent) Good compatibility, similar to copper.
Carbon SteelStructural componentsB (Good) Prone to rusting if moisture is present. Stainless steel is preferred for direct contact.
Zinc & Galvanized SteelStorage cabinets, fittingsC (Fair) May react over time, especially if impurities or moisture are present. Not recommended for direct, long-term contact.
Reactive Metals (e.g., Magnesium, Alkali Metals)ReagentsD (Severe) DO NOT USE. Can react violently, especially with heating or mechanical stress.[8]

Protocol: In-House Material Compatibility Validation

To ensure reliability, it is crucial to validate material compatibility under conditions that mimic the intended application. This protocol is based on established standards such as ASTM D543 for plastics and ASTM G31 for metals.[10][11][12][13]

Principle

This protocol employs a static immersion test to determine the effects of HCFC-225ca on the physical and chemical properties of a material. Changes in mass, dimensions, and visual appearance are measured after a defined exposure period.[10][13]

Materials & Apparatus
  • Test coupons of the material (plastics and/or metals).

  • HCFC-225ca, reagent grade.

  • Glass containers with PTFE-lined caps (e.g., scintillation vials, media bottles).

  • Analytical balance (readable to 0.1 mg).

  • Calipers (readable to 0.01 mm).

  • Forced-air oven or constant temperature bath.[14]

  • Fume hood.

  • Lint-free wipes.

  • Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat.

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_analysis Phase 3: Analysis prep1 1. Prepare & Label Test Coupons (n=3 per material) prep2 2. Initial Measurement: - Mass (M_i) - Dimensions (D_i) - Appearance (A_i) prep1->prep2 exp1 3. Immerse Coupons in HCFC-225ca in Sealed Glass Vials prep2->exp1 exp2 4. Place Vials in Controlled Environment (e.g., 25°C, 7 days) exp1->exp2 an1 5. Remove, Dry, and Re-condition Coupons exp2->an1 an2 6. Final Measurement: - Mass (M_f) - Dimensions (D_f) - Appearance (A_f) an1->an2 an3 7. Calculate Changes: - % Mass Change - % Dimensional Change an2->an3 an4 8. Assign Compatibility Rating & Report an3->an4

Step-by-Step Methodology
  • Coupon Preparation:

    • Cut at least three replicate coupons for each material to be tested. A typical size is 50 mm x 25 mm.

    • Clean the coupons to remove any surface contaminants (follow ASTM G1 for metals; for plastics, use a mild detergent and rinse with deionized water, then dry completely).

    • Label each coupon with a unique identifier using a method that will not be affected by the solvent (e.g., etching).

  • Initial Measurements (Pre-Exposure):

    • Allow coupons to equilibrate to ambient laboratory conditions for at least 24 hours.

    • Measure the mass of each coupon to the nearest 0.1 mg. Record as M_initial.

    • Measure the dimensions (length, width, thickness) of each coupon to the nearest 0.01 mm. Record as D_initial.

    • Carefully inspect each coupon for color, texture, and clarity. Photographing the coupons is highly recommended. Record observations as A_initial.

  • Immersion:

    • Place each coupon in a clean, labeled glass container.

    • Add a sufficient volume of HCFC-225ca to completely submerge the coupon. The volume should be at least 20 mL per square inch of the coupon's surface area.

    • Tightly seal the container with a PTFE-lined cap to prevent solvent evaporation.[14]

    • Prepare a "control" container with only HCFC-225ca to monitor for any changes in the solvent itself.

  • Exposure Period:

    • Place the sealed containers in a stable, controlled environment. For baseline testing, ambient temperature (~23°C) for 7 days (168 hours) is a common starting point.

    • Causality: The duration and temperature should be chosen to reflect the most rigorous conditions of the intended application. If the solvent will be used at an elevated temperature, the test should be conducted at that temperature, ensuring proper ventilation.[14]

  • Final Measurements (Post-Exposure):

    • After the exposure period, carefully remove the coupons from the solvent in a fume hood.

    • Allow the solvent to evaporate from the coupons. Gentle blotting with a lint-free wipe is acceptable. Do not heat to accelerate drying unless this is part of the application process.

    • Re-equilibrate the coupons to ambient conditions for 24 hours.

    • Measure the final mass (M_final), dimensions (D_final), and appearance (A_final) using the same methods as in Step 2.

Data Interpretation & Reporting
  • Calculate the Percentage Change in Mass: % Mass Change = [(M_final - M_initial) / M_initial] * 100

  • Calculate the Percentage Change in Dimensions (for each dimension): % Dimensional Change = [(D_final - D_initial) / D_initial] * 100

  • Evaluate Changes in Appearance:

    • Compare A_final to A_initial. Note any changes such as discoloration, crazing, cracking, clouding, softening, or embrittlement.

  • Assign Compatibility Rating:

    • Excellent: Mass change < 1%; Dimensional change < 0.5%; No change in appearance.

    • Good: Mass change 1-5%; Dimensional change 0.5-2%; Slight, acceptable change in appearance.

    • Poor/Not Recommended: Mass change > 5%; Dimensional change > 2%; Significant degradation in appearance or mechanical properties.

Material Selection Logic

The choice of a material for use with HCFC-225ca should be a systematic process. The following diagram illustrates a decision-making framework to guide researchers.

G start Define Application (Temp, Duration, Criticality) consult Consult Compatibility Chart (This Document) start->consult decision1 Is Material Rated 'A' or 'B'? consult->decision1 select_poor Select Alternative Material decision1->select_poor No test_protocol Perform In-House Compatibility Test (Protocol Section 3) decision1->test_protocol Yes select_poor->consult decision2 Do Test Results Meet Application Requirements? test_protocol->decision2 decision2->select_poor No approve Approve Material for Use decision2->approve Yes

Safety Considerations

  • Always handle this compound in a well-ventilated area or fume hood.[15]

  • High concentrations of vapor can displace oxygen and may be harmful if inhaled.[4]

  • Avoid direct contact with skin and eyes; wear appropriate PPE.[4][15]

  • Note that upon heating or contact with flames, HCFC-225ca may decompose to form toxic and corrosive products like hydrochloric and hydrofluoric acids.[4]

  • Dispose of waste HCFC-225ca and contaminated materials in accordance with local, state, and federal regulations.

Conclusion

The selection of appropriate materials for handling this compound is a critical step in experimental design and laboratory safety. While fluoropolymers, PEEK, and stainless steel generally exhibit excellent compatibility, many common plastics like polycarbonate, acrylic, and PVC are unsuitable. This guide provides a strong foundation for material selection, but the ultimate verification must come from application-specific testing. The provided protocol offers a reliable and self-validating framework for researchers to confirm the compatibility of their chosen materials, ensuring data integrity and operational safety.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61112, this compound. Retrieved from [Link]

  • Farnell. (2012). Material Safety Data Sheet: Contact Cleaner II. Retrieved from [Link]

  • ASTM International. (2021). Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents (ASTM D543-21). Retrieved from [Link]

  • United Nations Environment Programme. (n.d.). Applications of Hydrochlorofluorocarbons (HCFCs) and blends containing HCFCs. Retrieved from [Link]

  • ResearchGate. (n.d.). Laboratory Immersion Corrosion Testing of Metals (ASTM G31). Retrieved from [Link]

  • NACE International. (n.d.). Standard Guide for Laboratory Immersion Corrosion Testing of Metals (NACE TM0169/G31). Retrieved from [Link]

  • Dokumen.pub. (n.d.). ASTM D543-06 Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents. Retrieved from [Link]

  • Techspray. (n.d.). Updated Facts On 2015 HCFC-225 Usage Ban. Retrieved from [Link]

  • Azlon. (n.d.). Chemical Resistance of Plastics. Retrieved from [Link]

  • Scribd. (n.d.). Evaluating The Resistance of Plastics To Chemical Reagents: Standard Practices For. Retrieved from [Link]

  • Climatiq. (n.d.). Emission Factor: HCFC-225ca (3.3-dichloro-1.1.1.2.2-pentafluoropropane). Retrieved from [Link]

  • EUROLAB. (n.d.). ASTM D543-20 Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. Retrieved from [Link]

  • ASTM International. (2021). Standard Guide for Laboratory Immersion Corrosion Testing of Metals (ASTM G31-21). Retrieved from [Link]

  • Laube, J. C., et al. (2014). Atmospheric Abundances, Trends and Emissions of CFC-216ba, CFC-216ca and HCFC-225ca. Atmosphere, 5(2), 420-434. Retrieved from [Link]

  • EUROLAB. (n.d.). ASTM G31 Laboratory Immersion Corrosion Testing of Metals. Retrieved from [Link]

  • ASTM International. (2014). Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents (ASTM D543-14). Retrieved from [Link]

  • Linquip. (n.d.). Advantages And Applications Of HCFC Refrigerants. Retrieved from [Link]

  • R&B Inc. (2009). ASTM G31 - 97 (Reapproved 2009) Standard Practice for Laboratory Immersion Corrosion Testing of Metals. Retrieved from [Link]

  • Airgas. (2018). Safety Data Sheet: Flammable Liquefied Gas Mixture. Retrieved from [Link]

  • Ted Pella, Inc. (n.d.). Chemical Resistance of Plastics. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 5. Compatibility with Metals. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Drying of 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and processing 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca). This guide is designed for researchers, scientists, and drug development professionals who require this solvent in an anhydrous state for their experimental work. Here, you will find in-depth troubleshooting guides, frequently asked questions, and validated protocols for the effective removal of trace water from HCFC-225ca.

Understanding the Challenge: Water in HCFC-225ca

This compound, also known as HCFC-225ca, is a colorless, nonflammable liquid with a boiling point of approximately 53.3°C.[1] While it is only slightly soluble in water, even trace amounts of moisture can be detrimental to a wide range of chemical reactions and applications, particularly those involving water-sensitive reagents.[2] The presence of water can lead to side reactions, catalyst deactivation, and reduced product yields. Therefore, ensuring the anhydrous nature of HCFC-225ca is a critical preparatory step for its use in many research and development settings.

This guide will focus on two primary, reliable methods for drying HCFC-225ca: adsorption using molecular sieves and azeotropic distillation . We will also cover the essential technique of Karl Fischer titration for accurate water content determination.

Frequently Asked Questions (FAQs)

Q1: Why can't I use common drying agents like calcium chloride or sodium sulfate to dry HCFC-225ca?

While these are common desiccants, they are generally less effective for achieving the very low water content required for many sensitive applications. Molecular sieves offer a much higher drying efficiency for halogenated hydrocarbons.

Q2: I've heard that HCFC-225ca can react with certain materials. What should I avoid?

Yes, HCFC-225ca can react violently with strong reducing agents, active metals, and strong bases.[1][2] It is also incompatible with oxidizing agents and alkalies.[3] Therefore, avoid using drying agents such as sodium metal or potassium hydroxide. Always use glass or other inert materials for your distillation and storage apparatus.

Q3: How can I be sure that my HCFC-225ca is truly dry?

Visual inspection is not sufficient. The most reliable method for determining trace water content is Karl Fischer titration, which can accurately measure water levels down to parts per million (ppm).

Q4: Can I reuse my molecular sieves?

Yes, molecular sieves can be regenerated by heating them in a furnace. This process removes the adsorbed water, allowing for their reuse. However, it is crucial to ensure they are fully reactivated before use.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High water content after drying with molecular sieves. 1. Insufficient amount of molecular sieves used. 2. Inadequate contact time. 3. Molecular sieves were not properly activated (still contained water).1. Increase the amount of molecular sieves (typically 10-20% by weight of the solvent). 2. Allow for a longer contact time (at least 24 hours with occasional swirling). 3. Ensure molecular sieves are properly activated by heating them at high temperature under vacuum before use.
Solvent appears cloudy after adding molecular sieves. The molecular sieve beads may have broken down into smaller particles.Filter the solvent through a fine porosity sintered glass funnel or a PTFE syringe filter.
Azeotropic distillation is not effectively removing water. 1. The distillation apparatus is not properly dried. 2. The system is not well-sealed, allowing atmospheric moisture to enter. 3. The entrainer is not forming an effective azeotrope with water at the distillation pressure.1. Thoroughly dry all glassware in an oven before assembly. 2. Ensure all joints are properly sealed with appropriate grease or PTFE tape. 3. For HCFC-225ca, a suitable co-solvent like toluene can be used as an entrainer to form a low-boiling azeotrope with water.[4][5]
Karl Fischer titration gives inconsistent results. 1. Contamination of the sample with atmospheric moisture during handling. 2. The Karl Fischer reagent is old or has been exposed to moisture. 3. The sample is not completely soluble in the Karl Fischer solvent.1. Use dry syringes and needles for sample transfer and work quickly to minimize exposure to air. 2. Use fresh Karl Fischer reagents. 3. Select a Karl Fischer solvent in which HCFC-225ca is soluble. Fluorinated alcohols can be effective solvents for Karl Fischer analysis of fluorinated compounds.[6]

Experimental Protocols

Protocol 1: Drying HCFC-225ca with Molecular Sieves

This method is ideal for removing small to moderate amounts of water and is generally safer and simpler than distillation. 3Å or 4Å molecular sieves are recommended as they effectively adsorb water molecules while excluding the larger solvent molecules.[7][8]

Materials:

  • This compound (HCFC-225ca)

  • 3Å or 4Å molecular sieves (beads or pellets)

  • Dry, clean glass bottle with a screw cap or a Schlenk flask

  • Oven or furnace for activating molecular sieves

Procedure:

  • Activation of Molecular Sieves:

    • Place the required amount of molecular sieves in a clean, dry flask.

    • Heat the sieves in an oven or furnace at 250-300°C for at least 3 hours. For optimal activation, heat under a vacuum.

    • Allow the sieves to cool to room temperature in a desiccator before use.

  • Drying Process:

    • Add the activated molecular sieves to a dry glass bottle or Schlenk flask. A general guideline is to use 10-20% of the solvent weight.

    • Carefully pour the HCFC-225ca into the container with the molecular sieves.

    • Seal the container tightly and allow it to stand for at least 24 hours at room temperature.

    • Occasionally swirl the container to ensure good contact between the solvent and the sieves.

  • Solvent Retrieval:

    • Carefully decant or filter the dry solvent into a clean, dry storage bottle. For highly sensitive applications, filtration through a dry sintered glass funnel is recommended.

Drying_with_Molecular_Sieves cluster_activation Activation cluster_drying Drying cluster_retrieval Retrieval activation_start Place Sieves in Flask heat_sieves Heat at 250-300°C for >3h activation_start->heat_sieves cool_sieves Cool in Desiccator heat_sieves->cool_sieves add_sieves Add Activated Sieves to Dry Bottle cool_sieves->add_sieves add_solvent Add HCFC-225ca add_sieves->add_solvent stand_24h Seal and Let Stand for 24h with Swirling add_solvent->stand_24h decant_filter Decant or Filter stand_24h->decant_filter storage Store Anhydrous HCFC-225ca decant_filter->storage

Caption: Workflow for drying HCFC-225ca via azeotropic distillation.

Protocol 3: Water Content Determination by Karl Fischer Titration

Karl Fischer titration is the gold standard for determining the water content in solvents. [9][10]It is a highly sensitive and specific method. Both volumetric and coulometric Karl Fischer titration can be used, with the coulometric method being more suitable for very low water content (ppm levels). [11] Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Appropriate Karl Fischer reagents (titrant and solvent)

  • Dry gas-tight syringe and needle

  • The dried HCFC-225ca sample

Procedure:

  • Titrator Preparation:

    • Prepare the Karl Fischer titrator according to the manufacturer's instructions.

    • Ensure the titration cell is dry by running a pre-titration until a stable, low drift is achieved.

  • Sample Analysis:

    • Using a dry syringe, carefully withdraw a known volume or weight of the dried HCFC-225ca.

    • Quickly inject the sample into the titration cell, ensuring the needle tip is below the surface of the reagent.

    • Start the titration. The instrument will automatically titrate the water in the sample and calculate the water content.

  • Data Interpretation:

    • The result is typically given in ppm (parts per million) or as a percentage of water. For most anhydrous applications, a water content of <50 ppm is desirable.

Logical Relationship for Water Removal and Verification

Verification_Workflow Start Start with Wet HCFC-225ca Drying_Method Select Drying Method Start->Drying_Method Molecular_Sieves Molecular Sieves Drying_Method->Molecular_Sieves Simplicity/Small Scale Azeotropic_Distillation Azeotropic Distillation Drying_Method->Azeotropic_Distillation High Purity/Large Scale KF_Titration Karl Fischer Titration Molecular_Sieves->KF_Titration Azeotropic_Distillation->KF_Titration Water_Content Water Content Acceptable? KF_Titration->Water_Content End Store Anhydrous HCFC-225ca Water_Content->End Yes Repeat_Drying Repeat Drying Process Water_Content->Repeat_Drying No Repeat_Drying->Drying_Method

Caption: Decision workflow for drying and verifying HCFC-225ca.

References

  • This compound. PubChem. Available at: [Link]

  • This compound. Scent.vn. Available at: [Link]

  • Molecular Sieve for Solvent Drying: 3A & 4A Desiccants. Sorbead India. Available at: [Link]

  • 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) CAS No. 306-83-2 (Third Edition). ECETOC. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET - Contact Cleaner II. Farnell. Available at: [Link]

  • 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. Wikipedia. Available at: [Link]

  • Removal of organic halides from hydrocarbon solvents. Google Patents.
  • Water Determination by Karl Fischer Titration. Mettler Toledo. Available at: [Link]

  • Azeotropic distillation. Wikipedia. Available at: [Link]

  • Process for the separation of mixtures of aliphatic fluorine compounds by azeotropic distillation with an oxygenated hydrocarbon. Google Patents.
  • Using molecular sieves for solvent drying. Williams College. Available at: [Link]

  • Tips & Tricks: Drying Methods. University of Rochester. Available at: [Link]

  • Reagents & Solvents: Molecular Sieves. University of Rochester. Available at: [Link]

  • Determination of water in nylon with Karl Fischer reagent using fluorinated alcohols as solvents. ACS Publications. Available at: [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. ACS Publications. Available at: [Link]

  • Azeotropic Distillation. YouTube. Available at: [Link]

  • Karl Fischer water content titration. Scharlab. Available at: [Link]

  • Dive Into Azeotropic Distillation: Essential Techniques. GWSI. Available at: [Link]

  • Liquid Hydrocarbon Drying. Chemical Design, Inc. Available at: [Link]

  • Water Determination (Karl Fischer Method). The Japanese Pharmacopoeia. Available at: [Link]

  • Understanding Molecular Sieves and Their Role in Solvent Drying. Red River. Available at: [Link]

  • Azeotropic Distillation | Introduction | Construction | Working | Advantages and Disadvantages. YouTube. Available at: [Link]

  • How to Remove TCP from Water | 1, 2, 3 Trichloropropane. AOS Treatment Solutions. Available at: [Link]

Sources

Reducing emissions of 3,3-dichloro-1,1,1,2,2-pentafluoropropane in laboratory fume hoods

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions for reducing emissions of 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) in laboratory fume hoods. As a compound subject to regulatory phase-out under the Montreal Protocol and Clean Air Act due to its ozone-depleting potential, responsible management of HCFC-225ca is a critical aspect of laboratory safety and environmental stewardship.[1][2][3] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure minimal atmospheric release and maintain a safe working environment.

Understanding the Challenge: Properties and Hazards of HCFC-225ca

This compound (HCFC-225ca) is a colorless, nonflammable liquid with a low boiling point and high vapor pressure, making it highly volatile.[4][5][6] These properties, while beneficial for its use as a solvent and cleaning agent, also contribute to its propensity to evaporate and be released into the atmosphere.[4] While HCFC-225ca has low acute toxicity, high concentrations of its vapor can displace oxygen and cause dizziness, unconsciousness, and other central nervous system effects.[7][8] Chronic exposure may lead to liver effects.[7][9] Therefore, minimizing emissions is crucial for both environmental protection and occupational health.

PropertyValueSource
Chemical Formula C3HCl2F5[5]
Boiling Point 51°C (124°F)[6]
Vapor Pressure 38.13 kPa @ 25°C[4]
Ozone Depletion Potential (ODP) 0.025[10][11]
Global Warming Potential (GWP) 122 (100-year)[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the regulatory requirements for using HCFC-225ca?

A1: The use of HCFC-225ca is regulated by the U.S. Environmental Protection Agency (EPA) under the Clean Air Act.[1][2] It is being phased out due to its ozone-depleting properties. While it may still be used for certain applications, there are strict regulations on its production and importation, with a complete phase-out scheduled.[3] Users should consult the latest EPA regulations and any local institutional guidelines.

Q2: What are the primary health risks associated with HCFC-225ca exposure?

A2: The primary health risks are associated with inhalation of the vapor.[7] High concentrations can lead to central nervous system depression, with symptoms like dizziness and headaches.[7][8] It can also be irritating to the eyes and skin upon direct contact.[7] Long-term exposure studies in animals have indicated potential liver effects.[7][9]

Q3: What is the recommended occupational exposure limit for HCFC-225ca?

A3: The EPA recommends observing the manufacturer's suggested exposure guideline of 50 ppm for the HCFC-225ca isomer.[10] Always refer to the specific Safety Data Sheet (SDS) for the product you are using for the most accurate and up-to-date information.

Q4: How can I tell if my fume hood is effectively capturing HCFC-225ca vapors?

A4: Proper fume hood function is critical. Ensure your fume hood has a current certification and that the face velocity is adequate (typically 80-120 fpm).[12] You should work at least 6 inches inside the hood sash.[13][14] If you can smell the solvent, it's an indication that the hood is not performing correctly or that your work practices need to be adjusted. Report any suspected malfunctions to your laboratory supervisor or safety officer immediately.[15]

Q5: Are there safer alternatives to HCFC-225ca?

A5: Yes, the EPA's Significant New Alternatives Policy (SNAP) program has evaluated and approved several alternatives with lower or zero ozone depletion potential.[1][10] The suitability of an alternative will depend on your specific application. It is highly encouraged to explore these alternatives to reduce your environmental impact.

Troubleshooting Guide: Common Emission Issues and Solutions

This section addresses specific problems you might encounter while working with HCFC-225ca in a fume hood.

Problem Potential Cause(s) Troubleshooting Steps
Noticeable solvent odor in the lab 1. Improper fume hood use (e.g., working too close to the sash opening, rapid movements).[13] 2. Fume hood malfunction (e.g., low face velocity). 3. Airflow disruption in the lab (e.g., open doors or windows, fans).[14] 4. Inadequate containment of solvent containers.[16]1. Review Work Practices: Ensure all work is conducted at least 6 inches inside the hood.[13][14] Avoid rapid movements in and out of the hood. Keep the sash at the lowest practical height.[17] 2. Check Fume Hood Certification: Verify that the fume hood has been certified within the last year. If not, or if the airflow monitor indicates a problem, contact your institution's safety office.[15] 3. Stabilize Lab Environment: Close all laboratory doors and windows to maintain proper air balance.[14] Remove any fans that could be creating cross-drafts. 4. Seal Containers: Keep all containers of HCFC-225ca tightly capped when not in use.[16]
High emissions detected by monitoring equipment 1. Large volumes of solvent being used. 2. High volatility of the solvent leading to rapid evaporation. 3. Lack of an emission control system.1. Reduce Solvent Volume: If possible, scale down your experiment to use the minimum amount of solvent necessary.[18] 2. Implement Engineering Controls: Install a solvent capture system, such as an activated carbon adsorber or a cold trap, on the fume hood exhaust.[18] 3. Optimize Experimental Setup: Use chilled condensers or other reflux techniques to minimize solvent loss during reactions or extractions.
Visible condensation on fume hood sash or surfaces 1. High concentration of solvent vapor. 2. Cold surfaces in the fume hood.1. Increase Airflow (if safe): If your fume hood has adjustable airflow, ensure it is set to an appropriate level without creating turbulence. 2. Implement Emission Control: A high vapor concentration indicates a significant amount of solvent is being lost. Implement an adsorption or condensation system as described above.

Experimental Protocols for Emission Reduction

Here are detailed, step-by-step protocols for implementing common emission reduction technologies.

Protocol 1: Activated Carbon Adsorption System

Activated carbon is a highly porous material that can effectively adsorb organic solvent vapors.[18][19][20]

Materials:

  • Commercially available activated carbon canister or cartridge designed for solvent vapor capture.

  • Flexible ducting compatible with your fume hood exhaust.

  • Duct clamps.

  • Monitoring port (optional, for checking breakthrough).

Procedure:

  • Select the Appropriate Carbon: Choose an activated carbon with a high adsorptive capacity for halogenated hydrocarbons. Consult the manufacturer's specifications.

  • Install the Canister:

    • Safely power down the fume hood if necessary.

    • Connect the flexible ducting from the fume hood's exhaust port to the inlet of the activated carbon canister.

    • Secure the ducting with clamps to ensure an airtight seal.

    • Connect a second piece of ducting from the canister's outlet to the building's exhaust system.

  • Leak Check: After installation, turn the fume hood on and check for any leaks at the connections using a smoke stick or other appropriate method.

  • Establish a Monitoring and Replacement Schedule: Activated carbon has a finite capacity.[19] Regularly monitor the exhaust stream for any breakthrough of HCFC-225ca. Replace the carbon canister based on the manufacturer's recommendations or your monitoring results.

Protocol 2: Cold Trap (Condensation) System

A cold trap uses a cold surface to condense solvent vapors back into a liquid form for collection.

Materials:

  • Cold trap apparatus (Dewar-style or mechanical).

  • Coolant (e.g., dry ice/acetone slurry, or a recirculating chiller).

  • Insulated gloves and safety glasses.

  • Collection flask.

Procedure:

  • Assemble the Cold Trap: Connect the cold trap in-line with the vacuum or exhaust line from your experimental apparatus within the fume hood.

  • Cool the Trap:

    • Wearing insulated gloves and safety glasses, carefully fill the Dewar of the cold trap with your chosen coolant.

    • Allow sufficient time for the trap to reach its operating temperature.

  • Perform Your Experiment: As you run your experiment, the HCFC-225ca vapors will condense on the cold surface of the trap and collect in the flask.

  • Solvent Recovery and Disposal: Once your experiment is complete, allow the cold trap to slowly warm to room temperature. The collected liquid HCFC-225ca can then be properly disposed of as hazardous waste or potentially recovered for reuse after purification.[7]

Visualizing Workflows and Logic

Troubleshooting Logic for Elevated HCFC-225ca Emissions

Troubleshooting_HCFC_Emissions start Elevated HCFC-225ca Emissions Detected check_practices Review User Work Practices (Sash Height, 6-inch Rule, Movement) start->check_practices practices_ok Practices Correct? check_practices->practices_ok check_hood Inspect Fume Hood (Certification, Airflow Monitor) hood_ok Hood Functioning Correctly? check_hood->hood_ok check_lab Assess Lab Environment (Doors, Windows, Cross-drafts) lab_ok Environment Stable? check_lab->lab_ok practices_ok->check_hood Yes correct_practices Action: Retrain User on Proper Fume Hood Use practices_ok->correct_practices No hood_ok->check_lab Yes report_hood Action: Report Fume Hood Malfunction to Safety Office hood_ok->report_hood No stabilize_lab Action: Close Doors/Windows, Eliminate Cross-drafts lab_ok->stabilize_lab No implement_controls Consider Engineering Controls (Carbon Adsorption, Cold Trap) lab_ok->implement_controls Yes

Caption: Troubleshooting workflow for identifying and resolving the root cause of elevated HCFC-225ca emissions.

Emission Reduction Strategy Workflow

Emission_Reduction_Workflow start Experiment Planning with HCFC-225ca assess_volume Assess Required Solvent Volume start->assess_volume can_reduce Can Volume Be Reduced? assess_volume->can_reduce reduce_volume Action: Scale Down Experiment can_reduce->reduce_volume Yes select_controls Select Appropriate Engineering Control can_reduce->select_controls No reduce_volume->select_controls high_concentration High Vapor Concentration? select_controls->high_concentration low_concentration Low Vapor Concentration? high_concentration->low_concentration No cold_trap Implement Cold Trap (Condensation) high_concentration->cold_trap Yes carbon_adsorption Implement Activated Carbon Adsorption low_concentration->carbon_adsorption Yes run_experiment Conduct Experiment in Fume Hood carbon_adsorption->run_experiment cold_trap->run_experiment monitor Monitor Emissions & Control System Performance run_experiment->monitor

Caption: Decision-making workflow for selecting and implementing an appropriate emission reduction strategy for HCFC-225ca.

References

  • 1,3-Dichloro-1,1,2,2,3-pentafluoropropane - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEET - Farnell. (2012, February 3). Retrieved January 24, 2026, from [Link]

  • Environmental Protection Agency 6560-50-P 40 CFR Part 82 [EPA-HQ-OAR-2003-0118; FRL-9712-4] RIN - Federal Register. (2012, August 10). Retrieved January 24, 2026, from [Link]

  • This compound - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

  • Phaseout of Class II Ozone-Depleting Substances | US EPA. (2025, August 7). Retrieved January 24, 2026, from [Link]

  • Chemical Fume Hoods - ORS - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

  • Halogenated Hydrocarbon Scrubber - Chrom Tech. (n.d.). Retrieved January 24, 2026, from [Link]

  • Substitutes in Solvents | US EPA. (n.d.). Retrieved January 24, 2026, from [Link]

  • EFFECTIVE LEVELS OF ACTIVATED CARBON ADSORPTION - Filter Technology Ohio. (n.d.). Retrieved January 24, 2026, from [Link]

  • Reducing Solvent Emissions in the Laboratory. (2016, September 26). Retrieved January 24, 2026, from [Link]

  • Halogenated Hydrocarbon Thermal Oxidizer - Zeeco. (n.d.). Retrieved January 24, 2026, from [Link]

  • Laboratory Safety Chemical Fume Hoods - OSHA. (2011, October). Retrieved January 24, 2026, from [Link]

  • Rapid Response Concentration-Controlled Desorption of Activated Carbon to Dampen Concentration Fluctuations - DTIC. (n.d.). Retrieved January 24, 2026, from [Link]

  • Solvent Emissions Prediction from Laboratory Fume Hoods: A Preliminary Study | ACS Chemical Health & Safety. (2026, January 14). Retrieved January 24, 2026, from [Link]

  • Protection of Stratospheric Ozone: Adjustments to the Allowance System for Controlling HCFC Production, Import, and Export - Federal Register. (2009, December 15). Retrieved January 24, 2026, from [Link]

  • A Guide to Fume Hood Codes and Standards - Laboratory Design. (2017, February 17). Retrieved January 24, 2026, from [Link]

  • Solvent Emissions Prediction from Laboratory Fume Hoods: A Preliminary Study | Request PDF - ResearchGate. (2026, January 18). Retrieved January 24, 2026, from [Link]

  • Activated Carbon Experiment - YouTube. (2020, April 29). Retrieved January 24, 2026, from [Link]

  • Granular Activated Carbon Adsorption of Carcinogenic Volatile Organic Compounds at Low Influent Concentrations - PMC. (n.d.). Retrieved January 24, 2026, from [Link]

  • Ozone-Depleting Substances | US EPA. (2025, March 25). Retrieved January 24, 2026, from [Link]

  • Minimize Other Environmental Impacts - Safety & Risk Services. (n.d.). Retrieved January 24, 2026, from [Link]

  • Hydrocarbons (alkanes, alkenes, …) - Trevi-env. (n.d.). Retrieved January 24, 2026, from [Link]

  • Safety Standards For Your Fume Hood - Genie Scientific. (n.d.). Retrieved January 24, 2026, from [Link]

  • A Review on Adsorbable Organic Halogens Treatment Technologies: Approaches and Application - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration. (n.d.). Retrieved January 24, 2026, from [Link]

  • Protection of Stratospheric Ozone: Adjustments to the Allowance System for Controlling HCFC Production, Import and Export - Federal Register. (2013, December 24). Retrieved January 24, 2026, from [Link]

  • TIB-Activated-Carbon-Adsorption-List.pdf - IP Systems. (n.d.). Retrieved January 24, 2026, from [Link]

  • General Work Practices for Laboratory Hoods | Office of Clinical and Research Safety. (n.d.). Retrieved January 24, 2026, from [Link]

  • Reducing Exposure to Hazardous Organic Solvents - Sentry Air Systems, Inc. (2011, May 23). Retrieved January 24, 2026, from [Link]

  • Regulations, Proposed Rules and Final Rules Determined by EPA | US EPA. (n.d.). Retrieved January 24, 2026, from [Link]

  • Cleaning with Organic Solvents, Part 1: Names and Structure - BFK Solutions LLC. (2023, March 14). Retrieved January 24, 2026, from [Link]

Sources

Technical Support Center: GC Analysis of 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the gas chromatography (GC) analysis of 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common calibration issues encountered during the analysis of this and similar halogenated compounds.

Introduction

This compound (HCFC-225ca) is a volatile fluorinated hydrocarbon with applications as a solvent and cleaning agent. Its accurate quantification by gas chromatography is crucial for process control, environmental monitoring, and quality assurance. However, like many halogenated compounds, its analysis can present unique challenges, particularly in achieving a robust and linear calibration. This guide provides a structured, question-and-answer approach to troubleshoot and resolve these issues, grounded in scientific principles and field-proven experience.

Physical and Chemical Properties of HCFC-225ca

A fundamental understanding of the analyte's properties is critical for effective method development and troubleshooting.

PropertyValueSource
Molecular Formula C₃HCl₂F₅
Molecular Weight 202.94 g/mol
Boiling Point 53.3 °C at 760 mmHg
Melting Point -94 °C
Density 1.55 g/mL
Vapor Pressure 38.13 kPa @ 25 °C
Solubility Slightly soluble in water
Synonyms HCFC-225ca, R-225ca

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Calibration Standard Preparation and Handling

Question 1: My calibration curve for HCFC-225ca is inconsistent and shows poor reproducibility. What could be the cause related to my standards?

Answer: Inconsistent calibration curves for volatile compounds like HCFC-225ca often stem from errors in standard preparation and handling. Given its low boiling point (53.3 °C), evaporation is a primary concern.

  • Causality: The volatility of HCFC-225ca means that even small variations in temperature or handling can lead to significant changes in the concentration of your standards. This is especially true for the highest concentration standard, where the headspace concentration is greatest, and for standards prepared in volatile solvents.

  • Troubleshooting Steps:

    • Solvent Choice: Use a higher-boiling point, low-volatility solvent to prepare your stock and working standards. While methanol is common, consider solvents like acetone or hexane, ensuring your analyte is soluble and stable.

    • Preparation Technique: When preparing aqueous standards, for techniques like headspace analysis, adding a salt like sodium chloride (e.g., 3.5 g NaCl in a 20 mL vial with 10 mL of deionized water) can increase the partitioning of the volatile analyte into the headspace, improving sensitivity.[1]

    • Vial Sealing: Immediately after adding the analyte to the solvent, cap the vial tightly with a high-quality septum.[1] Any delay can result in significant loss of the analyte.

    • Storage: Store all standards, especially the neat material and concentrated stock solutions, at low temperatures (e.g., -10°C or less) in tightly sealed containers with minimal headspace to prevent evaporation.[2]

    • Standard Preparation Workflow:

      • Prepare a high-concentration stock solution by weighing the pure HCFC-225ca and diluting it in your chosen solvent in a volumetric flask.

      • Create a series of working standards by serial dilution from the stock solution.

      • Prepare fresh working standards frequently, as their concentration can change over time even when stored correctly.

Category 2: Linearity and Detector Issues

Question 2: I'm using an Electron Capture Detector (ECD), and my calibration curve for HCFC-225ca is non-linear, especially at higher concentrations. Is this normal?

Answer: Yes, it is quite common to observe non-linear calibration curves for halogenated compounds when using an ECD. The ECD is a fundamentally non-linear detector.[3]

  • Causality (ECD Response Mechanism): Unlike detectors that measure an increase in signal (e.g., FID), the ECD measures a decrease in a standing current.[4] A radioactive source (typically ⁶³Ni) emits beta particles, which ionize the makeup gas (usually nitrogen or argon/methane), creating a stable background current. When electronegative molecules like HCFC-225ca pass through the detector, they "capture" these free electrons, causing a decrease in the current.[4] At higher concentrations, this electron capture process becomes less proportional to the analyte concentration, leading to a curved response.

  • Troubleshooting and Management:

    • Define the Linear Range: Experimentally determine the concentration range where the response is acceptably linear for your application.[4] This may require preparing a wider range of calibration standards initially.

    • Adjust Makeup Gas Flow: The linearity of an ECD is strongly influenced by the makeup gas flow rate.[5] Start with the manufacturer's recommendation and then systematically vary the flow rate, running a multi-point calibration at each setting to find the optimal flow for linearity.

    • Use a Non-Linear Calibration Model: If the non-linearity is predictable and reproducible, use a quadratic or other non-linear regression model to fit your calibration curve. Ensure your chromatography data system supports this.

    • Dilute Samples: If your sample concentrations are consistently in the non-linear range of the detector, dilute them to fall within the linear portion of the curve.

    • Check for Contamination: A contaminated ECD cell can exacerbate non-linearity and reduce sensitivity.[4] If you observe increased noise or a drifting baseline along with poor linearity, the detector may need cleaning.[6]

Question 3: My baseline is noisy, and I'm seeing extraneous peaks (ghost peaks) in my chromatograms. How can I resolve this?

Answer: A noisy baseline and ghost peaks are classic symptoms of contamination in the GC system. The source can be the carrier gas, the injector, or the column itself.

  • Causality: Contaminants can accumulate in the system and slowly bleed out during a run, causing a rising or noisy baseline. Ghost peaks can appear when contaminants from a previous injection are not fully eluted and emerge in a subsequent run.

  • Systematic Troubleshooting Workflow:

    GC_Contamination_Troubleshooting start Noisy Baseline or Ghost Peaks Observed gas_check Check Gas Purity and Traps start->gas_check blank_run_no_inj Run Blank Analysis (No Injection) gas_check->blank_run_no_inj Gases & Traps OK blank_run_solvent Inject Solvent Blank blank_run_no_inj->blank_run_solvent Symptoms Persist (Contamination in GC/Column) problem_solved Problem Resolved blank_run_no_inj->problem_solved Symptoms Gone (Contamination from Syringe/ALS) inlet_maintenance Perform Inlet Maintenance (Replace Septum, Liner) blank_run_solvent->inlet_maintenance Symptoms Persist (Contamination in Inlet/Column) blank_run_solvent->problem_solved Symptoms Gone (Contamination in Sample/Solvent) column_bakeout Bake Out Column inlet_maintenance->column_bakeout Symptoms Persist column_bakeout->problem_solved Symptoms Gone problem_persists Problem Persists column_bakeout->problem_persists Symptoms Persist (Consider Column Replacement or Detector Contamination)

    Caption: Troubleshooting workflow for noisy baseline and ghost peaks.

  • Detailed Steps:

    • Verify Gas Purity: Ensure your carrier and makeup gases are of high purity (>99.9995%) and that moisture, oxygen, and hydrocarbon traps are installed and functional.[7]

    • Run Blank Analyses:

      • First, run a blank analysis without any injection. If the issues persist, the contamination is within the GC system (gas lines, column, or detector).[7]

      • If the first blank is clean, inject a solvent blank. If the issues reappear, the contamination is likely in the syringe, solvent, or is being introduced from the inlet upon injection.[7]

    • Inlet Maintenance: The septum and liner are common sources of contamination. Replace the septum and clean or replace the inlet liner.

    • Column Bake-out: If contamination is suspected in the column, perform a bake-out according to the column manufacturer's instructions. This involves heating the column to a high temperature (below its maximum limit) for a period to drive off contaminants.

Category 3: Matrix Effects

Question 4: I am analyzing HCFC-225ca in a complex sample matrix. My calibration curve prepared in pure solvent does not accurately quantify the analyte in my samples. What is happening?

Answer: You are likely observing a phenomenon known as a "matrix effect." Co-extracted compounds from your sample matrix can interfere with the analysis, causing either suppression or enhancement of the analyte signal.[8]

  • Causality:

    • Signal Enhancement: This is a common effect in GC. Non-volatile components from the matrix can coat active sites in the injector liner and the front of the GC column. These active sites would otherwise adsorb or degrade a portion of your analyte. By "masking" these sites, the matrix components allow more of the analyte to reach the detector, resulting in a larger peak than expected.[9]

    • Signal Suppression: While less common in GC than in LC-MS, signal suppression can occur if a co-eluting matrix component interferes with the detection process. For example, a co-eluting compound with a high electron affinity could interfere with the ECD's response to HCFC-225ca.

  • Strategies to Mitigate Matrix Effects:

    • Matrix-Matched Calibration: This is the most common and effective solution. Prepare your calibration standards in a blank matrix extract that is free of the target analyte. This ensures that the standards and the samples experience the same matrix effects, leading to more accurate quantification.

    • Standard Addition: This method involves adding known amounts of the analyte to aliquots of the sample itself. By plotting the detector response against the concentration of the added analyte, the original concentration in the sample can be determined. This is a very accurate but time-consuming approach.

    • Improve Sample Cleanup: If possible, implement additional sample preparation steps (e.g., solid-phase extraction) to remove the interfering matrix components before GC analysis.

    • Use an Internal Standard: Choose an internal standard with similar chemical properties and chromatographic behavior to HCFC-225ca. The internal standard is added to all samples and standards. By using the ratio of the analyte peak area to the internal standard peak area for calibration, variations due to matrix effects can be compensated for.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards (Headspace GC Example)

This protocol is adapted for volatile halogenated compounds in an aqueous matrix.

  • Prepare Stock Solution:

    • Accurately weigh approximately 100 mg of pure this compound into a 100 mL volumetric flask containing your chosen solvent (e.g., methanol).

    • Dilute to the mark with the solvent and mix thoroughly. This creates a stock solution of approximately 1000 µg/mL. Store this solution at ≤ -10°C.

  • Prepare Working Solutions:

    • Create a series of working solutions by serially diluting the stock solution. These will be used to spike into your calibration vials.

  • Prepare Calibration Vials:

    • For each calibration point, weigh 3.5 g of sodium chloride into a 20 mL headspace vial.[1]

    • Add 10 mL of deionized water to dissolve the salt.

    • Using a microliter syringe, quickly spike the appropriate volume of the working solution into the salt solution.

    • Immediately cap the vial with a PTFE-lined septum and crimp it tightly.[1]

    • Shake the vial to ensure the solution is homogenous.

    • Prepare at least 5 calibration levels and a blank (containing only the salt solution).

References

  • Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link]

  • Agilent Technologies. Electron Capture Detector - Troubleshooting Tips. Retrieved from [Link]

  • Booij, K., Hillebrand M.T.J., & van Weerlee E.M. (1998).
  • Chemsrc. CAS#:422-56-0 | this compound. Retrieved from [Link]

  • Hajslova, J., & Cajka, T. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Retrieved from [Link]

  • Jovanovska, E., & Stefov, V. (2021). Quantification using GC/ECD: challenges and pitfalls. Macedonian Pharmaceutical Bulletin, 67(1), 181-185.
  • Laubscher, M., & Rohwer, E. (2023).
  • Restek Corporation. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from [Link]

  • U.S. EPA. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Vollmer, M. K., et al. (2014). Atmospheric Abundances, Trends and Emissions of CFC-216ba, CFC-216ca and HCFC-225ca.
  • Wikipedia. 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. Retrieved from [Link]

  • PubChem, National Center for Biotechnology Information. this compound. Retrieved from [Link]

  • Journal of Chromatographic Science. (1994). Gas Chromatography Problem Solving and Troubleshooting. 32(8), 357-358.
  • Škevin, D., et al. (2023).

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Technical Support Center: Decontamination of HCFC-225ca Spills

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven procedures for the safe and effective decontamination of spills involving HCFC-225ca (3,3-Dichloro-1,1,1,2,2-pentafluoropropane). The following information is structured in a practical question-and-answer format to directly address challenges you may encounter in a laboratory setting. Our focus is on ensuring scientific integrity, personnel safety, and environmental compliance.

Immediate Spill Response: Critical First Questions

Q1: I've just had an HCFC-225ca spill. What are my immediate first steps?

A1: Your immediate actions should prioritize safety and containment. High concentrations of HCFC-225ca vapor can displace oxygen and may cause dizziness or drowsiness.[1]

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. Evacuate all non-essential personnel from the affected area.

  • Ventilate: If it can be done without significant risk, increase ventilation in the area to disperse vapors. For indoor spills, a local exhaust system should be utilized.[2]

  • Assess the Spill: From a safe distance, determine the approximate volume of the spill and if there is any ongoing leak.

  • Don Personal Protective Equipment (PPE): Before approaching the spill, you must don the appropriate PPE. This is non-negotiable.

  • Stop the Leak (If Safe): If a container is leaking, and you can do so without risk, stop the source of the spill.

  • Contain the Spill: Prevent the spilled liquid from spreading by using a non-combustible absorbent material like sand, earth, or sawdust.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

Q2: What specific PPE is required for cleaning up an HCFC-225ca spill?

A2: The selection of PPE is critical to prevent exposure. HCFC-225ca can cause skin and eye irritation.[1][4] Inhalation of vapors is a primary concern.[1]

PPE ComponentSpecificationRationale
Respiratory Protection Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills or in confined spaces.Protects against inhalation of harmful vapors which can cause central nervous system effects.[1]
Eye Protection Chemical splash goggles or a face shield.[2]Prevents contact with the liquid, which can cause redness and conjunctivitis.[1]
Hand Protection Chemical-resistant gloves (e.g., neoprene or nitrile).Protects against skin contact, which can cause irritation and dermatitis from prolonged exposure.[1]
Body Protection Chemical-resistant apron or coveralls.Provides a barrier against splashes and contamination of personal clothing.[2]
Foot Protection Closed-toe shoes, preferably chemical-resistant boots.Protects feet from contact with the spilled substance.

Decontamination Protocol: A Step-by-Step Guide

Q3: How do I properly decontaminate the spill area?

A3: A systematic approach to decontamination is essential to ensure the area is safe for re-entry and normal operations.

Experimental Protocol: Spill Decontamination

  • Absorb the Spill: Cover the liquid spill with a non-combustible absorbent material such as dry sand, earth, or sawdust.[2] Do not use combustible materials.

  • Collect the Absorbed Material: Using non-sparking tools, carefully scoop the absorbed material into a sealable, labeled waste container.[2]

  • Initial Cleaning: Wash the spill area with hot, soapy water.[5] Use absorbent pads to wipe up the cleaning solution.

  • Final Rinse: Rinse the area thoroughly with clean water.

  • Ventilate and Dry: Allow the area to ventilate and dry completely before resuming normal activities.

Troubleshooting and FAQs

Q4: The odor of HCFC-225ca is still present after cleaning. What should I do?

A4: A lingering characteristic odor suggests that some of the substance may have been missed or has absorbed into porous materials. Repeat the cleaning process, paying close attention to cracks, crevices, and any porous surfaces. Ensure adequate ventilation to help dissipate any remaining vapors. If the odor persists, consider using a more robust decontamination procedure under the guidance of your institution's environmental health and safety (EHS) department.

Q5: What materials are incompatible with HCFC-225ca?

A5: Avoid contact with strong oxidizing agents.[2] While generally inert under normal conditions, at extreme temperatures, it may react with metals.[6] When reacting with strong bases, toxic gases can be released.[6]

Q6: How do I dispose of the contaminated waste?

A6: Contaminated absorbent materials and PPE must be disposed of as hazardous waste.[2]

  • Place all contaminated materials in a sealable, clearly labeled container.[2]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2] This may involve contacting your institution's EHS department for pickup and disposal through a certified hazardous waste contractor.

  • Under EPA regulations, refrigerants like HCFCs must be recovered and not intentionally vented.[7] Disposal may involve sending the waste to a certified facility for reclamation or destruction.[8][9]

Q7: What are the exposure limits for HCFC-225ca?

A7: While OSHA has not established a specific Permissible Exposure Limit (PEL) for HCFC-225ca, manufacturers and other organizations have set their own acceptable exposure limits (AELs).[10][11] The EPA has noted company-set exposure limits of 25 ppm for the -ca isomer.[12] It is crucial to consult the Safety Data Sheet (SDS) for the specific product you are using and adhere to the recommended exposure limits.

Logical Workflows and Decision Making

To aid in rapid decision-making during a spill event, the following diagrams illustrate the key workflows.

Caption: Immediate response workflow for an HCFC-225ca spill.

Decontamination_Workflow cluster_Preparation Preparation cluster_Action Action cluster_Completion Completion Prep1 Identify Spill Location Prep2 Gather Spill Kit and PPE Prep1->Prep2 Prep3 Restrict Access to Area Prep2->Prep3 Action1 Apply Absorbent Material Prep3->Action1 Action2 Collect Contaminated Absorbent Action1->Action2 Action3 Wash Area with Detergent Action2->Action3 Action4 Rinse Area with Water Action3->Action4 Comp1 Package and Label Waste Action4->Comp1 Comp2 Store Waste for Disposal Comp1->Comp2 Comp3 Ventilate and Dry Area Comp2->Comp3 Comp4 Restock Spill Kit Comp3->Comp4

Caption: Detailed decontamination workflow from preparation to completion.

References

  • Environmental Protection Agency. (2012, August 10). 40 CFR Part 82 [EPA-HQ-OAR-2003-0118; FRL-9712-4] RIN 2060-AR09 Protection of Stratospheric Ozone: Listing of Substitutes for Ozone-Depleting Substances-Halocarbon Clean Agents. Federal Register. [Link]

  • Wikipedia. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. Retrieved January 24, 2026, from [Link]

  • Farnell. (2012, February 3). MATERIAL SAFETY DATA SHEET: Contact Cleaner II. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Phaseout of Class II Ozone-Depleting Substances. [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits - Annotated Tables. [Link]

  • PubChem. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. [Link]

  • Synergy Recycling. (2024, October 17). Refrigerant Disposal. [Link]

  • Federal Register. (2002, March 22). Protection of Stratospheric Ozone: Listing of Substitutes for Ozone-Depleting Substances. GovInfo. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Construction and Demolition: How to Properly Dispose of Refrigeration and Air-Conditioning Equipment. [Link]

  • FedCenter. (n.d.). Facilities Management: Refrigerants & Ozone Depletion. [Link]

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Technical Support Center: Best Practices for Long-Term Storage of 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the long-term storage of 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca), CAS No. 422-56-0. Adherence to these best practices is critical for maintaining chemical integrity, ensuring experimental reproducibility, and upholding laboratory safety. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Section 1: Frequently Asked Questions (FAQs) - Core Storage Principles

This section addresses the most common questions regarding the safe and effective long-term storage of HCFC-225ca.

Q1: What are the ideal environmental conditions for the long-term storage of HCFC-225ca?

A1: The primary goal is to store HCFC-225ca in a manner that preserves its chemical stability. The compound is generally stable under normal conditions, but this stability can be compromised by improper storage.[1][2]

  • Scientific Rationale: The key is to minimize thermal energy, which can accelerate potential decomposition pathways, and to prevent contact with incompatible substances that can initiate hazardous reactions.[2][3]

ParameterRecommendationRationale
Temperature Store in a cool, dry, well-ventilated area.[1][2][4]Prevents excessive pressure buildup in the container and minimizes the rate of potential degradation. High temperatures can lead to thermal decomposition.[2]
Ventilation A well-ventilated location is mandatory.[2][5]Prevents the accumulation of vapors, which can be harmful if inhaled and may displace oxygen.[2]
Humidity Store in a dry environment.[1]While HCFC-225ca is only slightly soluble in water[3][6], minimizing humidity is a best practice for fluorinated compounds to prevent potential hydrolysis over extended periods.[7]
Light Exposure Store in an opaque or amber container, protected from direct sunlight.Although not explicitly mandated in the provided safety sheets for HCFC-225ca, many fluorinated compounds can be sensitive to light.[7] UV radiation can provide the activation energy for unwanted reactions.

Q2: What materials and chemicals must be kept separate from HCFC-225ca during storage?

A2: Co-storage with incompatible materials is a significant safety risk. HCFC-225ca is chemically inert in many situations but can react violently with certain classes of chemicals.[3][6]

  • Scientific Rationale: The carbon-chlorine bonds in HCFC-225ca are susceptible to attack by strong reducing agents and bases. The compound can also be oxidized under certain conditions. Such reactions can be exothermic and may release toxic gases.[3][6]

Incompatible ClassSpecific ExamplesHazard
Strong Reducing Agents Alkali metals (sodium, potassium), finely divided metals (aluminum, magnesium, zinc).[1][3][6]Violent, exothermic reaction.
Strong Oxidizing Agents Peroxides, nitrates, perchlorates, chromic acid.[1][2][3][6]Risk of fire or explosion; can cause oxidation of the compound.
Strong Bases Sodium hydroxide, potassium hydroxide, other alkalies.[1][2][3][6]May react to release toxic gases.[3][6]
Heat & Ignition Sources Open flames, extremely hot surfaces, sparks.[1]Can cause thermal decomposition, producing highly toxic and corrosive gases like hydrochloric acid, hydrofluoric acid, and carbonyl halides.[2]

Q3: What type of container should be used for storing HCFC-225ca?

A3: The choice of container is critical to prevent leaks and contamination.

  • Primary Container: Use the original manufacturer-supplied container whenever possible.[4] These have been selected for material compatibility. If transferring is necessary, use containers made of materials known to be resistant to halogenated hydrocarbons. Teflon (PTFE) and certain types of stainless steel are generally suitable.[8] Glass may be used, but ensure it is high-quality and free of stress/cracks.

  • Sealing: Containers must be kept securely sealed when not in use to prevent the escape of vapors and the ingress of moisture.[1][4]

  • Physical Protection: Protect containers from physical damage and check them regularly for leaks.[4]

Q4: How long can I store HCFC-225ca before its quality is compromised?

A4: When stored under the ideal conditions described above, HCFC-225ca is a stable compound.[2] However, for critical applications (e.g., pharmaceutical synthesis), it is best practice to re-analyze the purity of any batch that has been stored for more than one year or if the storage conditions have been compromised. The atmospheric half-life is estimated at 3.6 years, which suggests a high intrinsic stability.[9]

Section 2: Troubleshooting Guide - Identifying and Mitigating Storage Issues

This guide provides a logical approach to troubleshooting common issues that may arise during the storage of HCFC-225ca.

Observed ProblemPotential Cause(s)Recommended Actions
A sharp, irritating, or acidic odor is detected near the storage area. 1. Container leak.2. Decomposition due to heat exposure or contact with an incompatible material.[2]1. Safety First: Evacuate the immediate area. If safe to do so, ensure adequate ventilation. Do not enter without appropriate personal protective equipment (PPE), including respiratory protection if necessary.[6]2. Inspect: Check the container for any signs of damage, corrosion, or leaks.[4]3. Relocate: Move the container to a secure, well-ventilated area (e.g., a fume hood) for further inspection.4. Verify Purity: If the container is intact, the compound may have started to degrade. A purity analysis is recommended before further use (See Protocol 3.2).
The container appears swollen, or a pressure release is audible upon opening. 1. The storage area temperature is too high, causing an increase in vapor pressure.[2]1. Do Not Open Immediately: If the container feels warm, allow it to cool to room temperature in a safe, ventilated location before opening.[2]2. Evaluate Storage Location: Review the storage conditions against the recommendations in Section 1. Move to a cooler location if necessary.3. Open with Caution: Open the container slowly in a fume hood to safely vent any built-up pressure.
Inconsistent or unexpected results in experiments using an older stock of HCFC-225ca. 1. Gradual degradation of the compound.2. Contamination from improper handling or container failure.1. Quarantine the Batch: Immediately stop using the suspect batch and label it clearly.2. Perform Purity Assessment: Conduct a quantitative purity analysis using a validated method like Gas Chromatography (See Protocol 3.2) to determine the compound's integrity.[10][11]3. Compare: Compare the results to the certificate of analysis (CoA) of the new material or a trusted standard. Dispose of the material according to regulations if purity is compromised.

Section 3: Experimental Protocols - Ensuring Chemical Integrity

These protocols provide step-by-step methodologies for verifying the quality of stored HCFC-225ca.

Protocol 3.1: Visual Inspection of Stored HCFC-225ca

This is a qualitative, first-line check to be performed before each use.

  • Prepare: Work in a well-ventilated fume hood. Wear appropriate PPE (safety glasses, gloves).

  • Examine Container: Check the exterior of the container for any signs of leaks, rust, or degradation of the cap/seal.

  • Observe Liquid: If in a transparent container, observe the liquid. It should be a transparent, colorless liquid.[2]

  • Check for Impurities: Note any discoloration (e.g., yellowing), haze, or the presence of particulate matter.

  • Document: Record the date and observations in the laboratory notebook for that batch. If any abnormalities are noted, proceed to Protocol 3.2.

Protocol 3.2: Purity Assessment by Gas Chromatography (GC-FID)

This protocol outlines a standard method for the quantitative assessment of HCFC-225ca purity. The method must be validated for parameters like precision, linearity, and accuracy according to internal quality standards or ICH guidelines.[10]

  • Instrumentation & Consumables:

    • Gas Chromatograph with a Flame Ionization Detector (FID).

    • Capillary Column: A mid-polarity column (e.g., DB-624, 30m x 0.53mm x 1.0µm) is a suitable starting point.[10]

    • Carrier Gas: Nitrogen or Helium, high purity.

    • Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

    • Solvent: High-purity solvent for dilution in which HCFC-225ca is soluble (e.g., Hexane or Dichloromethane).

  • Standard Preparation:

    • Accurately prepare a stock solution of a certified HCFC-225ca reference standard at approximately 1000 µg/mL in the chosen solvent.

    • Create a calibration curve by preparing serial dilutions from the stock solution (e.g., 50, 100, 250, 500, 1000 µg/mL).

  • Sample Preparation:

    • Accurately prepare a solution of the stored HCFC-225ca sample at a concentration that falls within the calibration curve (e.g., 500 µg/mL).

  • GC Method Parameters (Example):

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (Split or Splitless, depending on concentration)[12]

    • Oven Program: 40°C hold for 2 min, ramp at 10°C/min to 220°C, hold for 5 min.

    • Detector Temperature: 280°C

    • Carrier Gas Flow: Constant flow, ~2.0 mL/min.

  • Analysis Sequence:

    • Inject a solvent blank to ensure no system contamination.

    • Inject the calibration standards from lowest to highest concentration.

    • Inject the prepared sample. It is recommended to bracket the sample injection with a mid-point calibration standard to check for drift.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Calculate the concentration of HCFC-225ca in the sample solution using the regression equation from the calibration curve.

    • Calculate the purity of the original material based on the prepared sample concentration.

    • Examine the chromatogram for any additional peaks, which would indicate impurities or degradation products.

Section 4: Visual Workflow and Data Summaries

Long-Term Storage and Integrity Verification Workflow

The following diagram outlines the decision-making process for handling and storing HCFC-225ca to ensure its long-term integrity.

G cluster_0 start Start: Receive New Batch of HCFC-225ca store Store in Approved Location: - Cool, Dry, Ventilated - Away from Incompatibles start->store periodic_check Periodic Check (e.g., 6-12 months) store->periodic_check After Time decision_issue Issue Detected? (Visual or Olfactory) periodic_check->decision_issue use Use in Experiment decision_issue->use No troubleshoot Troubleshoot: - Quarantine Batch - Follow Guide Section 2 decision_issue->troubleshoot Yes purity_analysis Perform Purity Analysis (Protocol 3.2) troubleshoot->purity_analysis decision_purity Purity Meets Specification? purity_analysis->decision_purity decision_purity->use Yes dispose Dispose of Batch According to Regulations decision_purity->dispose No

Caption: Decision workflow for storage and verification of HCFC-225ca.

Section 5: References

  • CymitQuimica. 1,1,2,2,3-Pentafluoropropane - Safety Data Sheet.

  • Synquest Labs. 1,2-Dichloro-1,1,3,3,3-pentafluoropropane - Safety Data Sheet.

  • ChemicalBook. This compound - Safety Data Sheet. (2024).

  • Farnell. MATERIAL SAFETY DATA SHEET - Contact Cleaner II. (2002).

  • REDA Safe. Chemical Compatibility and Storage Guidelines.

  • Environmental Health and Safety. Chemical Incompatibility and Lab Storage Rules.

  • Purdue University. Fluorine Safety.

  • Linde Gas GmbH. SAFETY DATA SHEET 1,1,1,3,3-Pentafluoropropane. (2015).

  • CAMEO Chemicals. This compound.

  • PubChem. This compound.

  • IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.

  • Agilent. CHEMICAL PURITY ANALYSIS. (2016).

  • Protheragen. How to ensure the stability of fluorinated pharmaceutical intermediates during storage?. (2025).

  • Eurofins. ANALYTICAL METHOD SUMMARIES. (2021).

Sources

Validation & Comparative

A Comparative Guide to the Validation of a New Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Quantification of 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive validation of a novel Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise quantification of 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca), a substance with applications as a solvent and in various industrial processes.[1][2] The validation adheres to the stringent requirements of the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method's suitability for its intended purpose in a regulated environment.[3][4] We present a detailed experimental protocol, a thorough analysis of all validation parameters, and a comparative assessment against a conventional Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) method. This guide serves as a practical resource for researchers and quality control analysts in the pharmaceutical and related industries, offering a robust and reliable analytical procedure for HCFC-225ca.

Introduction: The Analytical Imperative for HCFC-225ca

This compound (HCFC-225ca) is a hydrochlorofluorocarbon that has been utilized as a cleaning solvent and in other specialized applications. Due to its potential environmental impact and the need to control residual solvents in pharmaceutical manufacturing, a precise and reliable analytical method for its quantification is paramount. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose, ensuring that it consistently provides accurate, reproducible, and reliable results.[5][6]

This guide details the validation of a newly developed GC-MS method, chosen for its inherent selectivity and sensitivity, and compares its performance to a more traditional HS-GC-FID approach. The causality behind this choice lies in the need for an unambiguous identification and quantification of HCFC-225ca, especially in complex sample matrices where co-eluting impurities might interfere with less selective detectors like FID.

The Validation Workflow: A Self-Validating System

The validation process is designed as a self-validating system, where each experimental step builds upon the last to provide a comprehensive picture of the method's performance. The workflow, illustrated below, follows the ICH Q2(R2) guidelines.[7]

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Method Comparison cluster_3 Final Assessment Dev GC-MS Method Development Specificity Specificity Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Compare Comparison with HS-GC-FID Robustness->Compare Assess Suitability for Intended Purpose Compare->Assess

Caption: Validation workflow for the new GC-MS method.

Experimental Protocols

Proposed Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method utilizes direct liquid injection of a diluted sample, followed by separation on a capillary GC column and detection by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector

  • Autosampler

  • Capillary Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)

Reagents and Materials:

  • This compound (HCFC-225ca) reference standard (purity >99.5%)

  • Dimethyl sulfoxide (DMSO), analytical grade, as solvent

  • Class A volumetric flasks and pipettes

Chromatographic Conditions:

Parameter Condition
Inlet Temperature 200°C
Injection Volume 1 µL
Split Ratio 10:1
Carrier Gas Helium
Column Flow 1.2 mL/min (constant flow)
Oven Program Initial 40°C for 5 min, ramp at 15°C/min to 220°C, hold for 5 min
Transfer Line Temp 230°C
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

| Ions Monitored | m/z 83, 85, 98 (Quantifier: 83) |

Standard and Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 50 mg of HCFC-225ca reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with DMSO.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with DMSO to cover the desired concentration range (e.g., 0.1 to 20 µg/mL).

  • Sample Preparation: Accurately weigh the sample (e.g., drug substance) and dissolve in a known volume of DMSO to achieve a theoretical HCFC-225ca concentration within the calibration range.

Alternative Method: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

This is a common technique for the analysis of residual solvents. It involves heating the sample in a sealed vial to partition the volatile analytes into the headspace, which is then injected into the GC.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector

  • Headspace Autosampler

  • Capillary Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent)

Chromatographic Conditions:

Parameter Condition
Oven Temperature 150°C
Vial Equilibration Time 15 min
Loop Temperature 160°C
Transfer Line Temp 170°C
Injection Time 1.0 min
Carrier Gas Helium
Column Flow 2.0 mL/min
Oven Program Initial 40°C for 10 min, ramp at 10°C/min to 240°C, hold for 10 min
Detector Temperature 250°C

| Detector Gases | Hydrogen, Air, and Makeup Gas (Helium) as per manufacturer's recommendation |

Validation of the New GC-MS Method: Results and Discussion

The validation of the GC-MS method was performed according to ICH Q2(R2) guidelines to establish its performance characteristics.[4][7]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8]

Experimental Approach:

  • A solution of DMSO (blank) was injected to demonstrate the absence of interfering peaks at the retention time of HCFC-225ca.

  • A solution of HCFC-225ca was injected to determine its retention time.

  • A sample matrix (e.g., a drug substance known to be free of HCFC-225ca) was prepared and injected.

  • The sample matrix was spiked with HCFC-225ca and injected.

Results: The retention time for HCFC-225ca was approximately 6.2 minutes. No interfering peaks were observed in the blank or unspiked matrix chromatograms at this retention time for the specified m/z ions. The spiked matrix sample showed a clean, well-resolved peak for HCFC-225ca. The use of SIM mode in MS provides an additional layer of specificity compared to universal detectors like FID.

Linearity and Range

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[5][9]

Experimental Approach: A series of at least five concentrations ranging from 0.5 µg/mL to 20 µg/mL were prepared and injected in triplicate. A calibration curve was constructed by plotting the peak area against the concentration.

Results:

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9995≥ 0.999
Range 0.5 - 20 µg/mLDefined by linearity, accuracy, and precision
Y-intercept Close to zeroShould not be significantly different from zero

The high correlation coefficient indicates excellent linearity over the specified range.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6]

Experimental Approach: Accuracy was determined by analyzing a sample matrix spiked with known amounts of HCFC-225ca at three concentration levels (low, medium, and high) across the specified range. Nine determinations were made (3 concentrations, 3 replicates each).

Results:

Spiked LevelConcentration (µg/mL)Mean Recovery (%)%RSD
Low 1.099.2%1.2%
Medium 10.0101.5%0.8%
High 18.099.8%0.9%
Acceptance Criteria 90.0 - 110.0%≤ 2.0%

The results demonstrate a high degree of accuracy for the method.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[9]

Experimental Approach:

  • Repeatability: Six replicate injections of a standard solution at 100% of the target concentration (10 µg/mL) were performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: The repeatability study was repeated on a different day, with a different analyst, and on a different instrument (where possible).

Results:

Precision LevelMean Concentration (µg/mL)Standard Deviation%RSD
Repeatability (n=6) 10.050.080.8%
Intermediate Precision (n=6) 10.120.111.1%
Acceptance Criteria ≤ 2.0%

The low relative standard deviation (%RSD) values for both repeatability and intermediate precision indicate that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

Experimental Approach: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, using the formulas: LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curves.

Results:

ParameterResult
LOD 0.15 µg/mL
LOQ 0.5 µg/mL

The LOQ was confirmed by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]

Experimental Approach: Small, deliberate changes were made to the chromatographic conditions. The effect on the results was evaluated.

Results:

Parameter VariedVariationResultImpact
Column Flow ± 0.1 mL/min%RSD of results < 2.0%No significant impact
Initial Oven Temp ± 2°C%RSD of results < 2.0%No significant impact
Oven Ramp Rate ± 1°C/min%RSD of results < 2.0%No significant impact

The method is demonstrated to be robust within the tested parameter variations.

Performance Comparison: GC-MS vs. HS-GC-FID

A direct comparison of the validated GC-MS method with the alternative HS-GC-FID method highlights the advantages of the new procedure.

Method_Comparison GCMS GC-MS (New Method) - Direct Liquid Injection - High Specificity (MS Detection) - Lower LOD/LOQ - Robust and Precise - Suitable for complex matrices HSGCFID HS-GC-FID (Alternative) - Headspace Injection - Lower Specificity (FID) - Higher LOD/LOQ - Prone to matrix effects - Standard for volatile impurities GCMS->HSGCFID Comparison Points

Caption: Key comparison points between the new and alternative methods.

Summary of Comparison:

FeatureGC-MS (New Method)HS-GC-FID (Alternative)Rationale for Superiority of GC-MS
Specificity High: Mass spectral identification provides definitive confirmation.Moderate: Relies solely on retention time, potential for co-elution.The MS detector provides structural information, ensuring the peak is indeed HCFC-225ca and not an interfering impurity.
Sensitivity (LOQ) ~0.5 µg/mL Typically 1-5 µg/mLDirect injection and the sensitivity of the MS in SIM mode allow for lower detection limits.
Sample Throughput Higher: Simpler sample preparation (dilute and shoot).Lower: Requires lengthy vial equilibration time in the headspace autosampler.The elimination of the headspace equilibration step significantly shortens the analysis time per sample.
Matrix Effects Lower: Direct injection with dilution minimizes matrix effects.Higher: The sample matrix can significantly affect the partitioning of the analyte into the headspace.By diluting the sample in a solvent, the influence of the sample matrix on the analyte's volatility is reduced.
Robustness High: Demonstrated through validation.Moderate: Sensitive to variations in vial crimping, sample matrix, and equilibration temperature.The direct injection method is less susceptible to the physical variables that can affect headspace analysis.

Conclusion

The new Gas Chromatography-Mass Spectrometry method for the quantification of this compound (HCFC-225ca) has been successfully validated in accordance with ICH Q2(R2) guidelines. The method is specific, linear, accurate, precise, and robust over the concentration range of 0.5 to 20 µg/mL.

Compared to the alternative Headspace GC-FID method, the GC-MS method offers superior specificity, sensitivity, and sample throughput, with reduced susceptibility to matrix effects. This makes it a highly reliable and efficient analytical tool for the quality control of raw materials, in-process samples, and finished products in the pharmaceutical and other regulated industries. The detailed protocol and comprehensive validation data presented in this guide provide a solid foundation for the implementation of this method in a laboratory setting.

References

  • Pacific Northwest National Laboratory. (n.d.). Analytical Method for the Detection of Ozone Depleting Chemicals (ODC) in Commercial Products Using a Gas Chromatograph.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures.
  • Agilent Technologies. (2022, November 9). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • DTIC. (n.d.). Halocarbon Refrigerant Detection Methods.
  • MDPI. (n.d.). Atmospheric Abundances, Trends and Emissions of CFC-216ba, CFC-216ca and HCFC-225ca.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • NASA. (n.d.). Evaluation of Alternatives for Trichlorotrifluoroethane (CFC-113) to Clean and Verify Liquid Oxygen Systems.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ACS Publications. (n.d.). Determination of volatile halogenated hydrocarbons in water by gas chromatography.
  • ResearchGate. (2025, October 15). (PDF) Atmospheric Abundances, Trends and Emissions of CFC-216ba, CFC-216ca and HCFC-225ca.
  • Agilent Technologies. (2011). Gases, halogenated hydrocarbons Analysis of halogenated hydrocarbons in air.
  • World Bank Group. (1998, July). Ozone-Depleting Substances: Alternatives.
  • European Pharmaceutical Review. (2024, March 18). Validation of analytical procedures – ICH Q2(R2).
  • International Journal of Pharmaceutical Sciences and Research. (2020, March 22). Analytical Method Validation Parameters: An Updated Review.
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Journal of Global Trends in Pharmaceutical Sciences. (n.d.). Analytical method validation: A brief review.
  • United Nations Environment Programme. (2022, September 3). Decision XXVIII/2 TEAP working group report information on alternatives to HFCs.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • PubMed. (n.d.). Improved analysis of volatile halogenated hydrocarbons in water by purge-and-trap with gas chromatography and mass spectrometric detection.
  • Atmospheric Chemistry and Physics. (2022, September 1). Bayesian assessment of chlorofluorocarbon (CFC), hydrochlorofluorocarbon (HCFC) and halon banks suggest large reservoirs still present in old equipment.
  • Teledyne Labs. (n.d.). What is Gas Chromatography?.
  • NOAA Chemical Sciences Laboratory. (n.d.). TROPOSPHERIC OH AND HCFC/HFC LIFETIMES.

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A Comparative Guide to Migration Studies of 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) from Packaging Materials

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Scrutinizing Food Contact Materials

The safety of packaging materials, particularly in the pharmaceutical and food industries, is of paramount importance. Substances migrating from these materials can contaminate the packaged product, potentially leading to adverse health effects and compromising product stability. This guide focuses on 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca), a hydrochlorofluorocarbon. While primarily known as a former cleaning solvent and refrigerant, its chemical relatives (HCFCs) have seen use as blowing agents in the production of foam packaging.[1][2][3][4] The potential for residual HCFC-225ca to be present in such packaging materials necessitates a thorough evaluation of its migration potential.

This document serves as an in-depth technical guide for designing and conducting migration studies for HCFC-225ca. It will provide a scientifically rigorous framework, compare potential outcomes with safer alternatives, and offer detailed experimental protocols. The causality behind experimental choices will be explained to ensure a self-validating study design.

Regulatory Framework: Establishing the Boundaries of Safety

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) have established stringent guidelines for food contact materials (FCMs).[5][6][7] Any substance that may migrate from packaging to the product must be assessed to ensure it does not pose a health risk.[6]

In the European Union, Regulation (EC) No. 1935/2004 lays down the general principles for all FCMs, while specific measures for plastics are detailed in Regulation (EU) No 10/2011.[5] These regulations establish the concepts of Overall Migration Limit (OML), which is the sum of all non-volatile substances migrating into a food simulant, and Specific Migration Limits (SMLs) for individual authorized substances.[8] For a substance like HCFC-225ca, which is not intentionally added and for which no SML is established, its presence would be evaluated on a case-by-case basis, considering its toxicological profile and the level of migration.

In the United States, the Federal Food, Drug, and Cosmetic Act (FFDCA) governs FCMs. A substance used in a food contact article that migrates to food may be exempted from a full food additive petition if its concentration in the diet is below a certain threshold (Threshold of Regulation).[9]

Designing a Migration Study for HCFC-225ca: A Step-by-Step Protocol

The following protocol outlines a comprehensive approach to assess the migration of HCFC-225ca from a hypothetical packaging material into food simulants.

Material Characterization

The first step is to characterize the packaging material. This involves identifying the polymer matrix and quantifying the initial concentration of residual HCFC-225ca within the material. This provides a baseline for calculating the percentage of the substance that migrates.

Selection of Food Simulants

Migration testing is typically performed using food simulants that mimic the properties of different food types.[10] The choice of simulants is dictated by the intended use of the packaging.

Food SimulantFood Type Represented
10% Ethanol (Simulant A) Aqueous foods (pH > 4.5)
3% Acetic Acid (Simulant B) Acidic foods (pH ≤ 4.5)
20% or 50% Ethanol (Simulant C) Alcoholic foods and as a fatty food simulant
Olive Oil (Simulant D2) Fatty/oily foods

Note: The selection of 20% or 50% ethanol as a fatty food simulant should be scientifically justified, as some studies have shown it can lead to an overestimation of migration for certain compounds compared to real food.[11]

Experimental Conditions: Time and Temperature

The time and temperature conditions for the migration test should represent the worst-case scenario of storage and use for the packaged product.[12]

Storage ConditionTest TemperatureTest Duration
Long-term at room temperature40 °C10 days
Refrigerated storage20 °C10 days
High-temperature applications70 °C2 hours
Experimental Workflow

The following diagram illustrates the key steps in the migration study.

Migration_Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_reporting Data Reporting & Analysis Packaging Packaging Material Sample Cut Cut Packaging->Cut Cut to specified surface area Simulant Food Simulant Cell Cell Simulant->Cell Add simulant at specified volume-to-surface-area ratio Cut->Cell Place in migration cell Incubate Incubate Cell->Incubate Incubate under defined time and temperature conditions Extract Extract Incubate->Extract Collect simulant sample Analyze Analyze Extract->Analyze Analyze for HCFC-225ca using HS-GC-MS or GC-ECD Quantify Quantify Analyze->Quantify Quantify concentration Report Report Quantify->Report Calculate migration in mg/kg or mg/dm² Compare Compare Report->Compare Compare with regulatory limits and alternative materials

Caption: Experimental workflow for a migration study.

Analytical Methodology: Detecting and Quantifying HCFC-225ca

Due to its volatile and halogenated nature, Headspace Gas Chromatography (HS-GC) coupled with either a Mass Spectrometer (MS) or an Electron Capture Detector (ECD) is the recommended analytical technique.

  • HS-GC-ECD: The ECD is highly sensitive to halogenated compounds, making it an excellent choice for detecting trace levels of HCFC-225ca.[16][17][18] However, it is less specific than MS and may require a confirmatory analysis using a second GC column with a different stationary phase.

Sample Preparation for Analysis:

  • After the incubation period, an aliquot of the food simulant is transferred to a headspace vial.

  • For olive oil samples, a solvent extraction may be necessary prior to HS-GC analysis.

  • The vial is sealed and heated to a specific temperature to allow HCFC-225ca to partition into the headspace.

  • A sample of the headspace is then automatically injected into the GC.

Method Validation:

The analytical method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) in each food simulant.

Comparison with Alternative Packaging Materials

A key aspect of this guide is the comparison of a hypothetical HCFC-225ca-containing material with safer, commercially available alternatives. The focus of the comparison will be on their migration profiles and barrier properties.

Packaging MaterialPotential Migrants of ConcernBarrier Properties (Oxygen & Water)Suitability for Drug/Food Contact
Hypothetical HCFC-225ca Foam HCFC-225ca, other processing aidsModerate to GoodUnlikely to be compliant due to potential migration of a non-authorized substance.
Polyethylene (PE) / Polypropylene (PP) Oligomers, additives (e.g., antioxidants, plasticizers)ModerateWidely used, but requires migration testing for additives.
Polyethylene Terephthalate (PET) Acetaldehyde, oligomersGoodExcellent for beverages and many food products.
Laminates with EVOH or Polyamide Monomers, processing aidsExcellentProvides high barrier; migration from tie layers needs assessment.
Bio-based Polymers (e.g., PLA, PHA) Lactic acid, oligomersModerate (can be improved with coatings)Growing in use; migration profile and performance need to be evaluated for specific applications.
Paper/Cardboard with Non-fluorinated Coatings Components of the coating (e.g., waxes, silicones)Variable (depends on coating)Alternatives to PFAS-coatings are being actively developed.[19][20]
Kortrax® (Polyamide Barrier Resin) No PFAS or PFOS identifiedExcellentFDA and EU compliant; positioned as a safe alternative to fluorinated containers.[21]

Interpreting the Results: A Risk-Based Approach

The final step is to interpret the migration data in the context of consumer safety. The amount of HCFC-225ca that migrates into the food simulants is calculated and expressed in mg of substance per kg of food (mg/kg) or mg of substance per square decimeter of contact surface (mg/dm²).

This value is then compared against toxicological data for HCFC-225ca to assess the potential health risk. In the absence of an established SML, a risk assessment would be required. Given the phase-out of HCFCs due to their environmental impact and potential health concerns associated with halogenated compounds, any detectable migration would likely be a cause for concern for regulatory bodies.[1]

Conclusion: Prioritizing Safety Through Rigorous Science

This guide provides a comprehensive framework for conducting migration studies of this compound from packaging materials. By following a structured, scientifically sound protocol, researchers can accurately assess the potential for migration and make informed decisions about the safety of packaging materials. The comparison with existing alternatives underscores the importance of selecting materials with inherently low migration potential to ensure the safety and integrity of pharmaceutical and food products. The ultimate goal is to proactively identify and mitigate risks, ensuring that packaging serves its protective function without introducing new hazards.

References

  • UNEP. (n.d.). Foam. Retrieved from [Link]

  • Gruber, L. (n.d.). Studies on the migration of per- and polyfluorinated compounds from paper based packaging into real food and food simulants. ResearchGate. Retrieved from [Link]

  • Polymeric-Based Food Packaging for High-Pressure Processing. (2025, August 6). ResearchGate. Retrieved from [Link]

  • European Food Safety Authority. (n.d.). Food contact materials. Retrieved from [Link]

  • Food Packaging Forum. (2021, March 15). PFAS alternatives for paper food packaging. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, February 21). Determining the Regulatory Status of Components of a Food Contact Material. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, July 24). Food Packaging & Other Substances that Come in Contact with Food - Information for Consumers. Retrieved from [Link]

  • European Food Safety Authority. (n.d.). Food Contact Materials. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Per- and Polyfluoroalkyl Substances in Food Packaging: Migration, Toxicity, and Management Strategies. Retrieved from [Link]

  • Jinli Chemical. (2025, May 23). Making Sense of Blowing Agents in Packaging Materials. Retrieved from [Link]

  • New Analytical Methodologies based on Chromatography-Atmospheric Pressure Ionization- Mass Spectrometry for the Determination. (2023, April 4). RUA. Retrieved from [Link]

  • SGS. (n.d.). Food Contact Material Regulations – USA. Retrieved from [Link]

  • Food Packaging Forum. (2022, July 12). New research on chemical migration from plastic, paper, can coating, and reusables. Retrieved from [Link]

  • Barrier Plastics, Inc. (2020, September 17). Kortrax®: Safe Packaging Alternative to Fluorination. Retrieved from [Link]

  • EuPIA. (n.d.). EuPIA Guidance on Migration Test Methods for the evaluation of substances in printing inks and varnishes for food contact materials. Retrieved from [Link]

  • Intertek. (n.d.). Migration Testing for Food Contact Materials (FCMs). Retrieved from [Link]

  • Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • National Institutes of Health. (2024, December 16). Food packaging solutions in the post‐per‐ and polyfluoroalkyl substances (PFAS) and microplastics era: A review of functions, materials, and bio‐based alternatives. Retrieved from [Link]

  • MDPI. (n.d.). Migration of Chemical Compounds from Packaging Materials into Packaged Foods: Interaction, Mechanism, Assessment, and Regulations. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from [Link]

  • Sabtech Machine. (2024, December 20). Introduction to Polyurethane Foaming Agents: HCFC Foaming Agents. Retrieved from [Link]

  • LCGC International. (2022, November 1). Selectivity and Sensitivity: The Electron Capture Detector (ECD), Its Unique Inventor James Lovelock (1919–2022), and GAIA. Retrieved from [Link]

  • Food Safety Magazine. (2025, November 5). What's changing at the U.S. federal level for food contact materials?. Retrieved from [Link]

  • ResearchGate. (n.d.). Occurrence of per- and polyfluorinated compounds in paper and board packaging materials and migration to food simulants and foodstuffs. Retrieved from [Link]

  • Taylor & Francis Online. (2020, November 5). Full article: Repeated use food contact materials: A categorisation approach in support of risk assessment. Retrieved from [Link]

  • Polyurethanes.org. (n.d.). Blowing agents are required to prevent ozone depletion and global warming. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, November 17). Chapter 3: Alternatives to PFASs in Molded Fiber Fast Food Packaging. Retrieved from [Link]

  • ResearchGate. (n.d.). Using gas chromatography with electron capture detection (GC/ECD) to predict dehalogenation rates of environmental contaminants by zerovalent iron. Retrieved from [Link]

  • Washington State Department of Ecology. (2022, May 1). Safer Alternatives to PFAS in Food Packaging. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). SUMMARY An analytical method, employing gas chromatography with electron capture detection (GC/ECD), for the determination and c. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Electron Capture Detectors (ECDs). Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,3-Dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Bench

As laboratory professionals, our responsibilities extend beyond the successful execution of experiments to the safe and compliant management of the chemical lifecycle. 3,3-Dichloro-1,1,1,2,2-pentafluoropropane, also known as HCFC-225ca, is a solvent with applications in precision cleaning and as a carrier fluid. However, its identity as a hydrochlorofluorocarbon (HCFC) places it under stringent regulatory control due to its ozone-depleting potential.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of HCFC-225ca, ensuring the safety of personnel, compliance with environmental regulations, and the integrity of our research endeavors. The procedures outlined herein are designed to be a self-validating system, grounded in established safety protocols and regulatory mandates.

Hazard Identification and Immediate Safety Protocols

Understanding the inherent risks of HCFC-225ca is fundamental to its safe handling and disposal. It is a transparent, colorless liquid that presents multiple health hazards upon exposure.[2] High concentrations of its vapor can displace oxygen, leading to dizziness, loss of consciousness, and potentially death.[2]

Immediate Concerns:

  • Inhalation Hazard: Harmful if inhaled.[2] High concentrations can lead to central nervous system effects and cardiac arrhythmia.[2]

  • Skin and Eye Irritation: The substance is irritating to the eyes and skin.[2] Prolonged contact can cause defatting of the skin, leading to dryness, cracking, and dermatitis.[2]

  • Thermal Decomposition: Contact with flames or extremely hot surfaces can cause decomposition, producing toxic and corrosive products such as hydrogen fluoride (HF) and hydrogen chloride (HCl).[1][2]

Personal Protective Equipment (PPE) - A Non-Negotiable Standard

Based on the identified hazards, the following PPE is mandatory when handling HCFC-225ca, particularly during waste consolidation and spill cleanup:

PPE CategorySpecificationRationale
Eye/Face ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended if splashing is a significant risk.Protects against accidental splashes which can cause redness, irritation, and conjunctivitis.[2]
Hand Protection Chemically resistant gloves (e.g., Viton®, Barrier®). Consult glove manufacturer data for specific breakthrough times.Prevents skin contact that can lead to irritation and dermatitis.[2]
Body Protection Lab coat or chemically resistant apron.Provides a barrier against incidental contact with clothing.
Respiratory Use only in a well-ventilated area, preferably within a certified chemical fume hood.[3] If exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate cartridge is required.Mitigates the risk of inhaling harmful vapors.[2] High concentrations can displace oxygen.[2]

Exposure Limits: The U.S. Environmental Protection Agency (EPA) has established acceptable exposure limits (AELs) for HCFC-225ca to protect human health.[4] Always operate within a fume hood or with adequate local exhaust ventilation to stay well below these limits.[3]

The Regulatory Imperative: Why Disposal is Strictly Controlled

HCFC-225ca is not just another chemical waste; it is regulated under multiple federal and international frameworks. This is the causality behind the stringent disposal protocols.

  • Ozone-Depleting Substance (ODS): As a Class II ODS, HCFC-225ca is subject to the Montreal Protocol and the U.S. Clean Air Act. These regulations mandate a phase-out of its production and consumption to protect the stratospheric ozone layer.

  • Hazardous Waste Regulations: Under the Resource Conservation and Recovery Act (RCRA), spent halogenated solvents, including HCFC-225ca, are classified as hazardous waste.[5] Specifically, they often fall under the F001 or F002 waste codes if used in degreasing or as a general solvent, respectively.[6][7] This classification legally obligates the generator (your institution) to manage the waste from "cradle to grave."[8]

Disposal Workflow: From Generation to Final Disposition

The following diagram and protocols outline the decision-making process and step-by-step procedures for managing HCFC-225ca waste within a laboratory setting.

G cluster_0 Waste Generation & Segregation cluster_1 On-Site Management cluster_2 Final Disposal Pathway gen HCFC-225ca Waste Generated accumulate Accumulate in a Designated, Compatible Waste Container gen->accumulate label_waste Label Container: 'Hazardous Waste' Full Chemical Name Associated Hazards accumulate->label_waste storage Store in Satellite Accumulation Area (at or near point of generation) Keep container closed. label_waste->storage transfer Transfer to Central Storage Area (when full or per schedule) storage->transfer decision Is Reclamation or Recycling Feasible? transfer->decision reclaim Option 1: Distillation for Recovery/Reuse (If pure and viable) decision->reclaim Yes dispose Option 2: Licensed Hazardous Waste Disposal decision->dispose No / Contaminated transport Transport by Permitted Hauler dispose->transport incinerate Final Disposition: High-Temperature Incineration at a Permitted Facility transport->incinerate

Caption: Decision workflow for HCFC-225ca waste management.

Experimental Protocol: Waste Accumulation and Handling

This protocol ensures safety and compliance at the point of generation.

  • Select an Appropriate Waste Container:

    • Use a container made of a compatible material (e.g., glass or certain plastics; avoid reactive metals). The container must have a tight-fitting screw cap to prevent the escape of vapors.[8]

    • Ensure the container is clean and dry before the first addition of waste.

  • Label the Container Before Use:

    • Affix a "Hazardous Waste" label.

    • Clearly write the full chemical name: "Waste this compound." Do not use abbreviations.

    • Indicate the associated hazards (e.g., "Harmful," "Irritant").

  • Waste Segregation (The Causality of Purity):

    • CRITICAL: Do not mix HCFC-225ca waste with other solvents unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

    • Rationale: Mixing solvents can create unknown and potentially dangerous reactions.[9] Furthermore, keeping the HCFC-225ca waste stream pure may allow for recovery by distillation, which is a more sustainable option than incineration.[2] Contamination with other substances makes recycling difficult and often necessitates the more expensive and energy-intensive disposal route of incineration.

  • Accumulation and Storage:

    • Add waste to the container inside a chemical fume hood to minimize inhalation exposure.

    • Keep the container securely closed at all times, except when adding waste.[3][8]

    • Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The SAA must be in a secondary containment tray to manage potential leaks.

  • Arrange for Disposal:

    • Once the container is full, or according to your facility's EHS guidelines, arrange for it to be moved to your central hazardous waste storage area.

    • Your EHS department will then coordinate with a licensed and permitted hazardous waste management company for transport and final disposal.[2][8] The primary method for final disposition is high-temperature incineration at a facility equipped to handle halogenated waste and scrub the resulting acidic gases (HCl and HF).[1][2]

Emergency Procedures: Spill Response

Immediate and correct response to a spill is critical to mitigating exposure and environmental release.

  • Evacuate and Alert:

    • Alert all personnel in the immediate vicinity.

    • If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's EHS emergency line.

  • Control and Contain (Small Spills Only):

    • For minor spills that you are trained and equipped to handle, ensure you are wearing the appropriate PPE (see Section 2.1).

    • Prevent the spill from reaching drains or waterways.[2]

    • Cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[3][10] Do not use combustible materials like paper towels on a large spill.

  • Cleanup and Disposal:

    • Carefully sweep or scoop the saturated absorbent material into a designated, sealable container for hazardous waste disposal.[10]

    • Label the container clearly as "Spill Debris containing this compound."

    • Clean the spill area thoroughly, and decontaminate any tools used.

    • Arrange for the disposal of the spill debris container through your EHS department.

Prohibited Actions

To ensure a self-validating and safe system, it is equally important to state what actions must never be taken.

  • DO NOT dispose of HCFC-225ca down the drain.[2][8] This is illegal and environmentally harmful.

  • DO NOT allow HCFC-225ca to evaporate in a fume hood as a means of disposal. This is a prohibited release into the atmosphere.[4]

  • DO NOT mix HCFC-225ca waste with incompatible materials, such as strong reducing agents or active metals, which could cause a violent reaction.[9]

  • DO NOT place HCFC-225ca waste in general laboratory trash.

By adhering to these rigorous protocols, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • Phaseout of Class II Ozone-Depleting Substances. U.S. Environmental Protection Agency.

  • MATERIAL SAFETY DATA SHEET - Contact Cleaner II. Farnell.

  • This compound - Safety Data Sheet. ChemicalBook.

  • SAFETY DATA SHEET - HCFC-225 (mixture of ca and cb). FUJIFILM Wako Chemicals.

  • SAFETY DATA SHEET - Flammable Liquefied Gas Mixture. Airgas.

  • This compound | CAMEO Chemicals. NOAA.

  • Hydrofluorocarbons: disposal through industrial waste. Tech4Future.

  • MONTREAL PROTOCOL ON SUBSTANCES THAT DEPLETE THE OZONE LAYER MAY 2003 HCFC TASK FORCE REPORT. UNEP.

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency.

  • Federal Register/Vol. 67, No. 56/Friday, March 22, 2002/Rules and Regulations. GovInfo.

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube.

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  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.

  • What temperature does Freon 22 (CHClF2) decompose at and what products result from this in the presence of water vapor? ResearchGate.

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  • 40 CFR 761.60 -- Disposal requirements. eCFR.

  • Thermal destruction of (hydro)chloro- fluorocarbons and hydrofluorocarbons. Climate and Ozone Protection Alliance - COPA.

  • O. Reg. 463/10: OZONE DEPLETING SUBSTANCES AND OTHER HALOCARBONS. Ontario.ca.

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.

  • Thermal Decomposition of Lower-GWP Refrigerants. Purdue e-Pubs.

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Navigating the Safe Handling of 3,3-Dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. 3,3-Dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca), a hydrochlorofluorocarbon, is a versatile solvent utilized in various laboratory applications. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk mitigation rooted in scientific principles.

Understanding the Risks: The "Why" Behind the Precautions

HCFC-225ca is a transparent, colorless liquid that, while having low acute toxicity, presents several hazards that every user must be aware of.[1] Understanding these risks is the first step in building a culture of safety around its use.

Inhalation Hazards: HCFC-225ca is harmful if inhaled.[1] High concentrations of its vapor can displace oxygen in the air, leading to dizziness, headaches, loss of concentration, and in confined or poorly ventilated spaces, unconsciousness and potentially death.[1] Animal studies have shown that exposure to high concentrations can induce narcotic-like effects.[2] Furthermore, like other chlorofluorocarbons, high vapor concentrations can lead to cardiac arrhythmia.[1][3]

Skin and Eye Irritation: Direct contact with HCFC-225ca can cause irritation to the eyes and skin.[1] Prolonged or repeated skin contact can lead to defatting and drying of the skin, which may result in dermatitis.[1]

Thermal Decomposition: A significant, and often overlooked, hazard is the decomposition of HCFC-225ca when it comes into contact with flames or extremely hot surfaces. This decomposition can produce highly toxic and corrosive products, including hydrogen chloride and hydrogen fluoride.

Reactivity: While generally chemically inert, HCFC-225ca can react violently with strong reducing agents, strong oxidizing agents, and strong bases.[4][5]

Establishing a Safe Operational Framework: Engineering Controls and Personal Protective Equipment

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate Personal Protective Equipment (PPE), is crucial for minimizing exposure to HCFC-225ca.

Engineering Controls: Your First Line of Defense

The primary method for controlling exposure to any hazardous chemical is to handle it within a well-designed engineering control system.

  • Ventilation: Always handle HCFC-225ca in a well-ventilated area.[1] The use of a certified chemical fume hood is strongly recommended for all operations that may generate vapors. For larger scale operations, process enclosures or local exhaust ventilation should be implemented to maintain airborne levels below recommended exposure limits.

  • Storage: Store containers of HCFC-225ca in a cool, well-ventilated area away from direct sunlight and sources of heat or ignition.[1]

Occupational Exposure Limits: Defining Safe Airspace

While the Occupational Safety and Health Administration (OSHA) has not established a Permissible Exposure Limit (PEL) for HCFC-225ca, the manufacturer and the Environmental Protection Agency (EPA) have provided guidance. An Acceptable Exposure Limit (AEL) has been established, and it is imperative that laboratory operations are designed to keep airborne concentrations well below this level.[6] Regular air monitoring may be necessary depending on the frequency and scale of use.

Exposure Limit TypeValueOrganization
Acceptable Exposure Limit (AEL)25 ppm (for the -ca isomer)Manufacturer/EPA Assessment[6]
Personal Protective Equipment (PPE): The Last Barrier

When engineering controls cannot guarantee exposure levels below the AEL, or during tasks with a higher risk of splashes or spills, a comprehensive PPE plan is mandatory.

Eye and Face Protection:

  • Standard Use: ANSI-approved safety glasses with side shields are the minimum requirement for any work with HCFC-225ca.

  • Splash Hazard: A full-face shield worn over safety glasses is required when there is a significant risk of splashing.

Skin Protection:

  • Lab Coat: A chemically resistant lab coat should be worn at all times.

  • Gloves: This is a critical selection point. Standard disposable nitrile gloves offer poor resistance to halogenated hydrocarbons and should not be relied upon for prolonged contact.[7] For incidental splash protection, thicker gauge nitrile gloves may be acceptable, but they must be replaced immediately upon contact. For tasks involving potential immersion or significant contact, gloves made of materials with high resistance to halogenated solvents, such as Viton® or laminate film (e.g., Silver Shield®), are recommended. Always consult the glove manufacturer's specific chemical resistance guide for the most up-to-date information.

Respiratory Protection: Respiratory protection should be used as a secondary measure after engineering controls have been implemented. The selection of a respirator depends on the airborne concentration of HCFC-225ca. A formal respiratory protection program, including fit testing and training, is required by OSHA when respirators are necessary.[8][9]

ConditionRecommended Respirator
Concentrations approaching the AELAir-purifying respirator (APR) with organic vapor cartridges.
Unknown concentrations or emergency situations (e.g., large spill)Self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Safety Glasses/Goggles don2->don3 don4 4. Face Shield (if required) don3->don4 don5 5. Gloves don4->don5 doff1 1. Gloves doff2 2. Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Safety Glasses/Goggles doff3->doff4 doff5 5. Respirator doff4->doff5 Emergency_Response spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major evacuate_immediate Evacuate Immediate Area small_spill->evacuate_immediate evacuate_all Evacuate Entire Area large_spill->evacuate_all don_ppe Don Appropriate PPE evacuate_immediate->don_ppe contain Contain with Absorbent don_ppe->contain collect Collect in Sealed Container contain->collect contact_emergency Contact Emergency Response evacuate_all->contact_emergency isolate Isolate Spill Area contact_emergency->isolate

Caption: Decision-making and action steps for spill response.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.

Disposal Plan: Responsible Stewardship

Spent HCFC-225ca and materials contaminated with it are considered hazardous waste.

Waste Classification: Spent halogenated solvents are classified by the EPA as F-listed hazardous wastes (F001 and F002). [10][11][12] Disposal Procedure:

  • Segregation: Do not mix halogenated solvent waste with non-halogenated solvent waste. This is crucial for proper disposal and cost management. [13]2. Containerization: Collect all HCFC-225ca waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name. [13]3. Storage: Store the waste container in a designated satellite accumulation area or central hazardous waste storage facility, following all institutional and regulatory guidelines.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not pour HCFC-225ca down the drain. [13] By adhering to these guidelines, you can ensure a safe working environment and maintain the integrity of your research when working with this compound.

References

  • Environmental Protection Agency. (2012, August 10). Protection of Stratospheric Ozone: Listing of Substitutes for Ozone-Depleting Substances-Halocarbon Clean Agents. Federal Register. [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • 3M. 3M Respirator Selection Guide. [Link]

  • Lee, K. P., & Trochimowicz, H. J. (1996). Inhalation toxicity and genotoxicity of hydrochlorofluorocarbon (HCFC)-225ca and HCFC-225cb. PubMed. [Link]

  • OSHA. OSHA Glove Selection Chart. Environmental Health and Safety. [Link]

  • Gloves Chemical Resistance Chart. [Link]

  • Techspray. (2012, October 25). Updated Facts On 2015 HCFC-225 Usage Ban. [Link]

  • U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste. [Link]

  • National Institute for Occupational Safety and Health. OSHA Respirator Requirements for Selected Chemicals. Centers for Disease Control and Prevention. [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]

  • Occupational Safety and Health Administration. DICHLORODIFLUOROMETHANE. [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • National Institute for Occupational Safety and Health. Preventing Death from Excessive Exposure to Chlorofluorocarbon 113 (CFC-113). Centers for Disease Control and Prevention. [Link]

  • GovInfo. (2002, March 22). Federal Register/Vol. 67, No. 56/Friday, March 22, 2002/Rules and Regulations. [Link]

  • Farnell. MATERIAL SAFETY DATA SHEET. [Link]

  • 3M. 3M Respirator Selection Guide. [Link]

  • Occupational Safety and Health Administration. DICHLOROTETRAFLUOROETHANE. [Link]

  • Harris, J. W., & Anders, M. W. (1991). Metabolism and toxicity of hydrochlorofluorocarbons: current knowledge and needs for the future. Environmental Health Perspectives, 96, 147–151. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.